Product packaging for Vitamin K1-d4(Cat. No.:)

Vitamin K1-d4

Cat. No.: B12410918
M. Wt: 454.7 g/mol
InChI Key: MBWXNTAXLNYFJB-AANPTJBWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vitamin K1-d4 (deuterated phylloquinone) is a stable isotopically labeled internal standard critical for the accurate quantification of endogenous Vitamin K1 (phylloquinone) in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. Direct quantification of Vitamin K1 is analytically challenging due to its low circulating concentrations, significant intra-individual variation, and interference from endogenous lipids . The incorporation of four deuterium atoms into the Vitamin K1 structure provides a molecule with nearly identical chemical properties and chromatographic behavior as the native analyte, but with a distinct mass shift detectable by mass spectrometry. This allows researchers to account for and correct matrix effects and variations in sample preparation, thereby achieving superior accuracy and precision in their analytical data. Vitamin K1 is a fat-soluble vitamin essential for the post-translational modification and activation of key proteins. It acts as an indispensable cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the conversion of specific glutamate residues to gamma-carboxyglutamate (Gla) in precursor proteins . This activation is fundamental to the biological activity of several hepatic clotting factors (II, VII, IX, and X), enabling them to bind calcium and participate in the blood coagulation cascade . Beyond coagulation, Vitamin K-dependent proteins like osteocalcin in bone and Matrix Gla Protein (MGP) in the vascular system are central to research on bone mineral density (e.g., osteoporosis) and the inhibition of soft tissue and vascular calcification . Consequently, this compound is an invaluable tool for advanced research in nutritional science, pharmacokinetics, and the metabolic roles of vitamin K in human health and disease. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H46O2 B12410918 Vitamin K1-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H46O2

Molecular Weight

454.7 g/mol

IUPAC Name

5,6,7,8-tetradeuterio-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i7D,8D,18D,19D

InChI Key

MBWXNTAXLNYFJB-AANPTJBWSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)[2H])[2H]

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

Foundational & Exploratory

The Role of Deuterated Vitamin K1 in Modern Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin crucial for blood coagulation and bone metabolism. To unravel its complex pharmacokinetics, metabolic fate, and physiological roles, researchers are increasingly turning to stable isotope labeling. Deuterated vitamin K1, in which one or more hydrogen atoms are replaced by deuterium, has emerged as an invaluable tool. Its identical chemical properties to the unlabeled form, combined with its distinct mass, allow for precise tracing and quantification in biological systems without the safety concerns associated with radioisotopes. This technical guide explores the core applications of deuterated vitamin K1 in research, providing quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Applications of Deuterated Vitamin K1

The unique properties of deuterated vitamin K1 lend it to several critical research applications:

  • Metabolic and Pharmacokinetic Studies: As a tracer, deuterated vitamin K1 allows for the precise measurement of its absorption, distribution, metabolism, and excretion (ADME) without interfering with endogenous vitamin K1 pools.

  • Internal Standard for Quantitative Analysis: In analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS), deuterated vitamin K1 serves as an ideal internal standard, correcting for variations in sample preparation and instrument response, thereby ensuring accurate quantification of endogenous vitamin K1.

  • Investigation of the Vitamin K Cycle: Deuterated analogs help in elucidating the intricate steps of the vitamin K cycle, a fundamental process for the activation of vitamin K-dependent proteins.

  • Conversion to Menaquinone-4 (MK-4): Studies utilizing deuterated vitamin K1 have been instrumental in understanding the tissue-specific conversion of phylloquinone to menaquinone-4, a vitamin K2 form with distinct biological activities.[1][2][3][4][5]

Quantitative Data from Deuterated Vitamin K1 Studies

The use of deuterated vitamin K1 has generated a wealth of quantitative data on its pharmacokinetics and metabolism. The following tables summarize key findings from studies in human subjects.

Table 1: Pharmacokinetic Parameters of Deuterated Vitamin K1 in Humans

ParameterValueStudy Population & DosageAnalytical MethodReference
Bioavailability 13 ± 9%Healthy adults (n=10), 4 µg oral dose of ring-D4 vitamin K1GC-MS
Time to Peak Plasma Concentration (Tmax) 6 to 9 hoursHealthy men (n=5), 100g deuterated collard greens (396 ± 28 µg phylloquinone)HPLC, GC/MS
Peak Plasma Concentration (Cmax) 10.51 ± 4.38 to 8.30 ± 4.64 nmol/LHealthy men (n=5), 100g deuterated collard greens (396 ± 28 µg phylloquinone)HPLC, GC/MS
Elimination Half-life (t1/2) 22.8 hours (plasma)Healthy men (n=3), 100g deuterated collard greensGC/MS
Plasma Clearance 91 ± 24 mL/minHealthy adults, 10 mg intravenous doseNot specified
Volume of Distribution (Vd) 20 ± 6 LSubjects on phenprocoumon therapyNot specified

Table 2: Analytical Performance of Deuterated Vitamin K1 as an Internal Standard in LC-MS/MS Methods

ParameterValueMatrixDeuterated StandardReference
Limit of Quantification (LOQ) ≤4 µ g/100 gFoodd7-PK, d7-MK-4, d7-MK-7, d7-MK-9
Intra-assay Precision (%RSD) <15% for PK, MK-4, MK-7, MK-9Foodd7-PK, d7-MK-4, d7-MK-7, d7-MK-9
Inter-assay Precision (%RSD) <15% for PK, MK-4, MK-7, MK-9Foodd7-PK, d7-MK-4, d7-MK-7, d7-MK-9
Recovery 96.2 ± 6.6%Human PlasmaDeuterium-labeled phylloquinone
Linearity (R²) 0.999Human PlasmaDeuterium-labeled phylloquinone

Key Experimental Protocols

Detailed Methodology for the Quantification of Deuterated Vitamin K1 in Human Plasma using LC-MS/MS

This protocol provides a comprehensive workflow for the analysis of deuterated vitamin K1 in human plasma, a common application in pharmacokinetic and metabolic studies.

1. Materials and Reagents:

  • Deuterated vitamin K1 (e.g., d7-phylloquinone) as an internal standard.

  • Unlabeled phylloquinone for calibration standards.

  • Human plasma (from subjects or pooled).

  • Acetonitrile, methanol, hexane, ethanol, isopropanol (HPLC or LC-MS grade).

  • Formic acid.

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB).

  • 96-well plates (if using automated sample preparation).

2. Sample Preparation: a. Aliquoting: To a 500 µL aliquot of plasma sample, add 5 µL of the deuterated vitamin K1 internal standard solution (e.g., 100 ng/mL in methanol). b. Protein Precipitation: Add 1.5 mL of acetonitrile to the plasma sample. Vortex for 20 seconds at 3000 rpm to precipitate proteins. c. Centrifugation: Centrifuge the samples at 4300 rpm for 10 minutes to pellet the precipitated proteins. d. Solid-Phase Extraction (SPE): i. Condition the SPE cartridge with methanol followed by water. ii. Load the supernatant from the centrifugation step onto the SPE cartridge. iii. Wash the cartridge with a solution of methanol/water (1:9) with 1% formic acid, followed by acetonitrile/water (8:2) with 1% formic acid to remove interfering substances. iv. Elute the vitamin K1 and its deuterated analog with a solution of methanol/isopropanol/hexane (2:1:1). e. Evaporation and Reconstitution: i. Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C. ii. Reconstitute the dried extract in 100 µL of a water:methanol (15:85) solution.

3. LC-MS/MS Analysis: a. Liquid Chromatography (LC) System:

  • Column: A reversed-phase column suitable for lipophilic compounds (e.g., Raptor Biphenyl, C18).
  • Mobile Phase A: Methanol/water (1:1) with 0.1% formic acid.
  • Mobile Phase B: Methanol with 0.1% formic acid.
  • Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. A typical run time is around 4-9 minutes.
  • Flow Rate: Approximately 0.4-0.7 mL/min.
  • Column Temperature: Maintained at 50 °C. b. Mass Spectrometry (MS/MS) System:
  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive or negative ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both unlabeled and deuterated vitamin K1 are monitored.
  • Data Analysis: The ratio of the peak area of the unlabeled vitamin K1 to the peak area of the deuterated internal standard is used for quantification against a calibration curve.

Visualizing Key Processes with Graphviz

Diagrams are essential for understanding complex biological pathways and experimental designs. The following visualizations were created using the DOT language.

The Vitamin K Cycle

The vitamin K cycle is a series of enzymatic reactions that recycle vitamin K, allowing it to function as a cofactor for the gamma-glutamyl carboxylase enzyme. This carboxylation is essential for the biological activity of several proteins involved in blood coagulation and bone metabolism.

Vitamin_K_Cycle cluster_0 Endoplasmic Reticulum Lumen cluster_1 Protein Carboxylation VK_quinone Vitamin K (quinone) VK_hydroquinone Vitamin K (hydroquinone) VK_quinone->VK_hydroquinone VKOR / Reductase VK_epoxide Vitamin K 2,3-epoxide VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase (GGCX) Glu Glutamate (Glu) residue VK_hydroquinone->Glu VK_epoxide->VK_quinone VKOR Gla γ-Carboxyglutamate (Gla) residue Glu->Gla CO2 CO₂ CO2->Glu O2 O₂ O2->Glu

A simplified diagram of the Vitamin K cycle.
Experimental Workflow for a Deuterated Vitamin K1 Pharmacokinetic Study

This workflow outlines the key steps in a typical clinical study designed to investigate the pharmacokinetics of vitamin K1 using a deuterated tracer.

PK_Workflow cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_interpretation Interpretation Subject Recruitment Subject Recruitment Baseline Blood Draw Baseline Blood Draw Subject Recruitment->Baseline Blood Draw Administration of Deuterated Vitamin K1 Administration of Deuterated Vitamin K1 Baseline Blood Draw->Administration of Deuterated Vitamin K1 Serial Blood Sampling Serial Blood Sampling Administration of Deuterated Vitamin K1->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation->Sample Storage (-80°C) Sample Preparation\n(Extraction & Cleanup) Sample Preparation (Extraction & Cleanup) Sample Storage (-80°C)->Sample Preparation\n(Extraction & Cleanup) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(Extraction & Cleanup)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Pharmacokinetic Modeling Pharmacokinetic Modeling Data Processing->Pharmacokinetic Modeling Determination of\nPK Parameters\n(Tmax, Cmax, t1/2, etc.) Determination of PK Parameters (Tmax, Cmax, t1/2, etc.) Pharmacokinetic Modeling->Determination of\nPK Parameters\n(Tmax, Cmax, t1/2, etc.)

Workflow of a pharmacokinetic study using deuterated vitamin K1.
Logical Relationship: Deuterated Vitamin K1 as an Internal Standard

This diagram illustrates the principle of using a deuterated internal standard in quantitative mass spectrometry to ensure accuracy and precision.

Internal_Standard_Logic cluster_sample Biological Sample cluster_process Analytical Process cluster_output Output Analyte Endogenous Vitamin K1 Extraction Extraction Analyte->Extraction IS Deuterated Vitamin K1 (IS) IS->Extraction Chromatography LC Separation Extraction->Chromatography Ionization MS Ionization Chromatography->Ionization Detection MS/MS Detection Ionization->Detection Analyte_Signal Analyte Signal Detection->Analyte_Signal IS_Signal IS Signal Detection->IS_Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration Correction Corrects for variability in: - Extraction recovery - Matrix effects - Instrument response Ratio->Correction

Principle of using a deuterated internal standard.

Conclusion

Deuterated vitamin K1 is an indispensable tool in modern biomedical research. Its application as a stable isotope tracer and an internal standard has significantly advanced our understanding of vitamin K1's absorption, metabolism, and physiological functions. The quantitative data and methodologies presented in this guide underscore the power of this approach for researchers, scientists, and drug development professionals. As analytical techniques continue to improve in sensitivity and resolution, the use of deuterated vitamin K1 is poised to further illuminate the intricate roles of this essential nutrient in health and disease.

References

Decoding the Certificate of Analysis for Vitamin K1-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the Certificate of Analysis (CoA) for Vitamin K1-d4 (Phylloquinone-d4), a deuterated internal standard crucial for accurate quantification in bioanalytical studies. Understanding the data presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental results. This document will dissect the key components of a typical this compound CoA, detailing the analytical methodologies employed and presenting the data in a clear, structured format.

Quantitative Data Summary

A Certificate of Analysis for this compound provides critical data on the identity, purity, and quality of the material. The following tables summarize the typical tests and specifications.

Table 1: Identification and Physical Properties
TestSpecificationResult
Product Name This compoundConforms
CAS Number 5172-18-9Conforms
Molecular Formula C₃₁H₄₂D₄O₂Conforms
Molecular Weight 454.72 g/mol Conforms
Appearance Clear, yellow to amber, viscous liquidConforms
Solubility Soluble in ethanol, methanol, acetonitrile, and other organic solvents. Insoluble in water.Conforms
Table 2: Purity and Quality
TestSpecificationResult
Chemical Purity (by HPLC) ≥ 98.0%[1]99.5%
Isotopic Purity (by MS) ≥ 98% Deuterium Incorporation99.2%
Residual Solvents (by GC-HS) Meets USP <467> requirements[2][3]Conforms
Heavy Metals (by ICP-MS) Meets USP <232> requirementsConforms
Menadione Not DetectedConforms

Experimental Protocols

The following sections detail the methodologies used to generate the data presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Purpose: To determine the chemical purity of this compound and to separate it from any non-deuterated Vitamin K1 and other related impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of organic solvents such as methanol, acetonitrile, and water. A typical mobile phase could be a gradient of methanol and water.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: The sample is injected into the HPLC system, and the peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Mass Spectrometry (MS) for Isotopic Purity

Purpose: To confirm the molecular weight of this compound and to determine the level of deuterium incorporation (isotopic enrichment).

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

  • Sample Introduction: The sample can be introduced via direct infusion or through an LC system.

  • Data Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the sample.

  • Analysis: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d0) and deuterated (d4) forms of Vitamin K1 are used to calculate the isotopic purity. The percentage of deuterium incorporation is calculated as: % D incorporation = [Intensity(d4) / (Intensity(d0) + Intensity(d4))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound and the position of the deuterium labels.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Analysis: The ¹H NMR spectrum is analyzed to confirm the absence of signals at the positions where deuterium atoms have been incorporated. The chemical shifts and coupling constants of the remaining protons are compared to the spectrum of unlabeled Vitamin K1 to ensure the structural integrity of the molecule. ¹³C NMR can also be used to confirm the structure.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Purpose: To identify and quantify any residual volatile organic solvents from the manufacturing process, according to USP <467> guidelines.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: A column suitable for residual solvent analysis, such as a G43 phase.

  • Sample Preparation: A known amount of the this compound sample is weighed into a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide).

  • Analysis: The vial is heated to volatilize the solvents, and a sample of the headspace gas is injected into the GC. The retention times and peak areas of any detected solvents are compared to those of a standard mixture of known residual solvents to identify and quantify them. The results are then compared against the limits set in USP <467>.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Heavy Metals

Purpose: To detect and quantify trace amounts of heavy metal impurities, in accordance with USP <232> limits.

Methodology:

  • Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer.

  • Sample Preparation: The this compound sample is digested using a mixture of strong acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system to bring the metals into solution.

  • Analysis: The digested sample solution is introduced into the ICP-MS. The instrument atomizes and ionizes the elements in the sample, and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio. The concentrations of the target heavy metals (e.g., lead, arsenic, cadmium, mercury) are determined by comparing the signal intensities to those of certified reference materials. The results are then compared to the permissible daily exposure (PDE) limits outlined in USP <232>.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Analytical Workflow for Certificate of Analysis Generation

G cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_reporting Reporting Sample This compound Sample Receipt Prep Sample Preparation Sample->Prep HPLC HPLC (Chemical Purity) Prep->HPLC MS Mass Spectrometry (Isotopic Purity, Identity) Prep->MS NMR NMR (Structural Confirmation) Prep->NMR GCHS GC-HS (Residual Solvents) Prep->GCHS ICPMS ICP-MS (Heavy Metals) Prep->ICPMS Data Data Review and Analysis HPLC->Data MS->Data NMR->Data GCHS->Data ICPMS->Data CoA Certificate of Analysis Generation Data->CoA

Caption: Workflow for generating a this compound Certificate of Analysis.

References

The Biological Role of Vitamin K1 and its Deuterated Analog: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for a range of physiological processes, most notably blood coagulation and bone metabolism. Its mechanism of action is intrinsically linked to the post-translational modification of specific proteins, a process known as γ-carboxylation. The introduction of deuterium into the Vitamin K1 molecule offers a powerful tool for elucidating its metabolic pathways and has potential implications for therapeutic applications by altering its pharmacokinetic profile. This technical guide provides an in-depth exploration of the biological roles of Vitamin K1 and its deuterated analogs, tailored for researchers, scientists, and drug development professionals. It includes a comprehensive overview of the underlying biochemical pathways, detailed experimental protocols for assessing Vitamin K1 function, and a summary of quantitative data.

The Biological Role of Vitamin K1

Vitamin K1 is a crucial cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) on Vitamin K-dependent proteins (VKDPs).[1][2][3] This modification is essential for the biological activity of these proteins, enabling them to bind calcium ions and interact with cell surfaces, which is critical for their function.[2][4]

The Vitamin K Cycle: A Central Mechanism

The biological activity of Vitamin K1 is maintained through a metabolic pathway known as the Vitamin K cycle. This cycle allows for the continuous regeneration of the active, reduced form of Vitamin K (hydroquinone), which is required by GGCX.

The key steps of the Vitamin K cycle are as follows:

  • Carboxylation: Vitamin K hydroquinone is oxidized to Vitamin K 2,3-epoxide by GGCX, providing the energy for the carboxylation of glutamic acid residues on VKDPs.

  • Reduction of Vitamin K Epoxide: The enzyme Vitamin K epoxide reductase (VKOR) reduces Vitamin K epoxide back to Vitamin K quinone. This step is the primary target of anticoagulant drugs like warfarin.

  • Reduction of Vitamin K Quinone: Vitamin K quinone is then further reduced to the active Vitamin K hydroquinone by VKOR or other reductases, completing the cycle.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle cluster_1 γ-Carboxylation Vitamin_K_hydroquinone Vitamin K hydroquinone (KH2) (active form) GGCX γ-glutamyl carboxylase (GGCX) Vitamin_K_hydroquinone->GGCX Cofactor Vitamin_K_quinone Vitamin K quinone Vitamin_K_quinone->Vitamin_K_hydroquinone VKORC1 / Reductases Vitamin_K_epoxide Vitamin K 2,3-epoxide (KO) Vitamin_K_epoxide->Vitamin_K_quinone VKORC1 GGCX->Vitamin_K_epoxide Oxidation Gla γ-carboxyglutamate (Gla) residues on VKDPs GGCX->Gla Carboxylation Glu Glutamate (Glu) residues on VKDPs Glu->GGCX Warfarin Warfarin (Anticoagulant) Warfarin->Vitamin_K_epoxide Inhibits

Figure 1: The Vitamin K Cycle and the process of γ-carboxylation.
Role in Blood Coagulation

The most well-established function of Vitamin K1 is its critical role in hemostasis. It is required for the γ-carboxylation and subsequent activation of several clotting factors synthesized in the liver, including prothrombin (Factor II), and Factors VII, IX, and X. Additionally, the anticoagulant proteins C, S, and Z are also Vitamin K-dependent. Without adequate Vitamin K1, these clotting factors are produced in an undercarboxylated, inactive form, leading to impaired blood clotting and an increased risk of bleeding.

Role in Bone Metabolism

Vitamin K1 also plays a significant role in maintaining bone health. It is necessary for the carboxylation of osteocalcin, a protein synthesized by osteoblasts that is involved in bone mineralization. Undercarboxylated osteocalcin has a lower affinity for the bone mineral matrix. Several studies suggest that adequate Vitamin K intake is associated with higher bone mineral density and a reduced risk of fractures. Another Vitamin K-dependent protein, Matrix Gla Protein (MGP), is a potent inhibitor of soft tissue calcification and is also found in bone.

The Deuterated Analog of Vitamin K1

Deuterium is a stable, non-radioactive isotope of hydrogen that contains an additional neutron. Replacing hydrogen atoms with deuterium in a drug molecule, a process known as deuteration, can alter its physicochemical properties and metabolic profile.

The Kinetic Isotope Effect

The primary mechanism by which deuteration affects a drug's behavior is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond, which is often a rate-limiting step in drug metabolism (e.g., by cytochrome P450 enzymes), are slowed down when hydrogen is replaced with deuterium.

This can lead to several potential advantages for a deuterated drug compared to its non-deuterated counterpart:

  • Increased Half-life: Slower metabolism can lead to a longer plasma half-life, potentially allowing for less frequent dosing.

  • Improved Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.

  • Reduced Formation of Toxic Metabolites: By slowing down specific metabolic pathways, the formation of potentially toxic metabolites may be reduced.

  • Enhanced Safety and Tolerability: A more predictable pharmacokinetic profile and reduced metabolite-related toxicity can lead to improved safety and tolerability.

Deuteration_Effect cluster_0 Non-Deuterated Drug (C-H bond) cluster_1 Deuterated Drug (C-D bond) Drug_CH Drug with C-H bond Metabolism_CH Rapid Metabolism (e.g., CYP450) Drug_CH->Metabolism_CH Metabolites_CH Metabolites Metabolism_CH->Metabolites_CH Excretion_CH Rapid Excretion Metabolism_CH->Excretion_CH Drug_CD Drug with C-D bond Metabolism_CD Slower Metabolism (Kinetic Isotope Effect) Drug_CD->Metabolism_CD Metabolites_CD Reduced Metabolite Formation Metabolism_CD->Metabolites_CD Excretion_CD Slower Excretion (Longer Half-life) Metabolism_CD->Excretion_CD

Figure 2: The Kinetic Isotope Effect of Deuteration on Drug Metabolism.
Applications of Deuterated Vitamin K1

Deuterated Vitamin K1 has primarily been utilized as a research tool:

  • Internal Standard for Quantification: Deuterated Vitamin K1 (e.g., Vitamin K1-d7) is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the accurate quantification of endogenous Vitamin K1 in biological samples. Its similar chemical properties to the analyte but different mass allow for precise correction of sample loss during preparation and analysis.

  • Metabolic Tracer: Studies using deuterium-labeled phylloquinone have been instrumental in elucidating the in vivo conversion of Vitamin K1 to menaquinone-4 (MK-4). By tracking the labeled molecule, researchers have confirmed that the phytyl side chain of Vitamin K1 is removed and replaced with a geranylgeranyl group to form MK-4 in various tissues.

While the therapeutic potential of a deuterated Vitamin K1 analog has not been extensively explored in clinical trials, the principles of the kinetic isotope effect suggest that such a compound could exhibit a longer half-life and altered metabolic profile, which may have implications for dosing and efficacy in the treatment of Vitamin K deficiency or as an adjunct in bone health therapies. Further research is warranted to investigate these possibilities.

Quantitative Data Summary

The following tables summarize key quantitative data related to Vitamin K1 and its analysis.

Table 1: Quantitative Analysis of Vitamin K1 in Human Plasma/Serum

ParameterValueMethodReference(s)
Lower Limit of Quantitation (LLOQ) 0.05 nmol/LOnline SPE-LC-MS/MS
≤0.1 ng/mLUPLC-MS/MS
0.14 nmol/L (for PK and MK-4)HPLC-MS/MS
14 ng/LLC-MS/MS with isotope dilution
Linearity Range 0.077–26 ng/mLUPLC-MS/MS
Up to 5400 ng/LLC-MS/MS with isotope dilution
Up to 15 nmol/LHPLC-MS/MS
Intra-day Precision (%RSD) 0.207-7.83%LC-MS/MS
2.4% (at lower limit of reference range)LC-MS/MS with isotope dilution
Inter-day Precision (%RSD) 3.39-5.75%LC-MS/MS
8.3% (at lower limit of reference range)LC-MS/MS with isotope dilution
Recovery > 92%HPLC-MS/MS
> 98%LC-MS/MS with isotope dilution
Normal Plasma Concentration Range 150 - 1150 ng/mL

Table 2: Coagulation Assay Reference Ranges

AssayNormal RangeReference(s)
Prothrombin Time (PT) 10 - 13 seconds
11.0 - 12.5 seconds
13 - 15 seconds
Activated Partial Thromboplastin Time (aPTT) 26 - 36 seconds

Table 3: Undercarboxylated Osteocalcin Reference Range

PopulationNormal RangeMethodReference(s)
Adult Female <1.65 ng/mLHydroxyapatite binding assay

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantitative Analysis of Vitamin K1 in Plasma by LC-MS/MS

This protocol is a generalized procedure based on common methodologies.

Objective: To accurately quantify the concentration of Vitamin K1 in human plasma or serum.

Materials:

  • Plasma or serum sample

  • Deuterated Vitamin K1 (e.g., Vitamin K1-d7) as an internal standard

  • Organic solvents (e.g., hexane, cyclohexane, methanol, isopropanol)

  • Solid Phase Extraction (SPE) cartridges or phospholipid removal plates

  • LC-MS/MS system with an appropriate column (e.g., C18 or Phenyl-Hexyl) and detector (e.g., triple quadrupole mass spectrometer with APCI or ESI source)

Procedure:

  • Sample Preparation:

    • Thaw plasma/serum samples at room temperature.

    • To a known volume of sample (e.g., 200 µL), add the deuterated Vitamin K1 internal standard at a known concentration.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., isopropanol or methanol), vortex, and centrifuge.

    • Perform liquid-liquid extraction with a non-polar solvent like hexane or cyclohexane to isolate the lipid-soluble vitamins.

    • Alternatively, for a more streamlined process, use a phospholipid removal plate or an online SPE system.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic separation is typically achieved using a C18 or Phenyl-Hexyl column with a gradient elution of methanol and water containing a modifier like ammonium formate or formic acid.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor and product ions of both Vitamin K1 and its deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (Vitamin K1) and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of Vitamin K1 in the sample by comparing this ratio to a standard curve prepared with known concentrations of Vitamin K1.

LCMS_Workflow Start Start: Plasma/Serum Sample Add_IS Add Deuterated Internal Standard (IS) Start->Add_IS Extraction Protein Precipitation & Liquid-Liquid Extraction or SPE Add_IS->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Data_Analysis Data Analysis: Peak Area Ratio (Analyte/IS) Detection->Data_Analysis Quantification Quantification using Standard Curve Data_Analysis->Quantification End End: Vitamin K1 Concentration Quantification->End

Figure 3: General Workflow for LC-MS/MS Analysis of Vitamin K1.
Prothrombin Time (PT) Assay

This protocol is a generalized manual method based on established procedures.

Objective: To measure the time it takes for a clot to form in a plasma sample after the addition of thromboplastin, assessing the integrity of the extrinsic and common coagulation pathways.

Materials:

  • Citrated platelet-poor plasma sample

  • PT reagent (thromboplastin and calcium chloride)

  • Normal and abnormal control plasmas

  • Water bath at 37°C

  • Stopwatch

  • Plastic test tubes

Procedure:

  • Preparation:

    • Bring all reagents, controls, and plasma samples to room temperature.

    • Pre-warm the PT reagent at 37°C for at least 5 minutes.

    • Pipette 100 µL of the plasma sample (or control) into a clean plastic test tube.

    • Incubate the tube containing the plasma at 37°C for 1-2 minutes.

  • Clotting Time Measurement:

    • Forcefully pipette 200 µL of the pre-warmed PT reagent into the tube containing the plasma.

    • Simultaneously start the stopwatch.

    • Gently tilt the tube back and forth in the water bath and observe for the formation of a fibrin clot.

    • Stop the stopwatch as soon as the clot is visible.

    • Record the time in seconds.

  • Quality Control:

    • Perform the assay in duplicate for each sample and control.

    • The results for the normal and abnormal controls should fall within their established ranges for the results to be valid.

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol describes a generalized manual method.

Objective: To assess the integrity of the intrinsic and common coagulation pathways by measuring the time to clot formation after the addition of a contact activator, phospholipid, and calcium.

Materials:

  • Citrated platelet-poor plasma sample

  • aPTT reagent (containing a contact activator like silica or kaolin, and phospholipid)

  • Calcium chloride (CaCl2) solution (e.g., 25 mM)

  • Normal and abnormal control plasmas

  • Water bath at 37°C

  • Stopwatch

  • Plastic test tubes

Procedure:

  • Preparation:

    • Bring all reagents, controls, and plasma samples to room temperature.

    • Pipette 50 µL of the plasma sample (or control) into a clean plastic test tube.

    • Add 50 µL of the aPTT reagent to the tube.

    • Incubate the mixture at 37°C for a specified time (e.g., 3 minutes) to allow for the activation of contact factors.

  • Clotting Time Measurement:

    • Pre-warm the CaCl2 solution to 37°C.

    • Add 50 µL of the pre-warmed CaCl2 solution to the plasma-reagent mixture.

    • Simultaneously start the stopwatch.

    • Gently tilt the tube and observe for clot formation.

    • Stop the stopwatch at the first sign of a fibrin clot.

    • Record the time in seconds.

  • Quality Control:

    • Run normal and abnormal controls with each batch of samples to ensure the reliability of the results.

Measurement of Undercarboxylated Osteocalcin

This protocol is based on ELISA methods and hydroxyapatite binding assays.

Objective: To determine the proportion of osteocalcin in a sample that is not fully carboxylated, which can serve as a marker of Vitamin K status.

Method 1: ELISA-based quantification

Materials:

  • Serum or plasma sample

  • ELISA kit for total osteocalcin

  • ELISA kit specific for undercarboxylated osteocalcin (ucOC)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for both the total osteocalcin and the ucOC ELISA kits.

  • This typically involves adding the sample to antibody-coated microplate wells, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentrations of total osteocalcin and ucOC from their respective standard curves.

  • The results can be expressed as the absolute concentration of ucOC or as a ratio of ucOC to total osteocalcin.

Method 2: Hydroxyapatite Binding Assay

Materials:

  • Serum sample

  • Hydroxyapatite (HA) slurry

  • Assay buffer

  • ELISA or RIA kit for total osteocalcin

Procedure:

  • Incubate a known amount of serum with a specific concentration of HA slurry for a defined period (e.g., 1 hour) with shaking.

  • Centrifuge the mixture to pellet the HA.

  • Carefully collect the supernatant, which contains the unbound, undercarboxylated osteocalcin (as fully carboxylated osteocalcin binds to HA).

  • Measure the concentration of osteocalcin in the supernatant using a total osteocalcin ELISA or RIA.

  • Measure the total osteocalcin concentration in the original, untreated serum sample.

  • The percentage of undercarboxylated osteocalcin is calculated as: (Concentration in supernatant / Total concentration) x 100.

Conclusion

Vitamin K1 is an indispensable nutrient with well-defined roles in blood coagulation and bone metabolism, all mediated through the Vitamin K cycle and the γ-carboxylation of specific proteins. The study of its deuterated analogs has provided invaluable insights into its metabolic fate and serves as a critical tool for its accurate quantification. The potential for deuteration to favorably modify the pharmacokinetic properties of Vitamin K1 presents an intriguing avenue for future therapeutic development. The experimental protocols and quantitative data presented in this guide offer a robust foundation for researchers and drug development professionals working to further unravel the complexities of Vitamin K biology and its therapeutic applications.

References

Vitamin K1-d4 CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vitamin K1-d4, a deuterated form of Vitamin K1. It is intended for use by researchers, scientists, and professionals in drug development who are utilizing this stable isotope-labeled compound in their studies. This guide covers its fundamental properties, its primary application as an internal standard in quantitative analysis, relevant biological pathways, and detailed experimental protocols.

Core Properties of this compound

This compound, also known as Phylloquinone-d4, is a synthetically modified version of Vitamin K1 where four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods.

PropertyValueCitation(s)
CAS Number 5172-18-9[1][2][3]
Molecular Formula C₃₁H₄₂D₄O₂[2][3]
Molecular Weight 454.72 g/mol
Synonyms Phylloquinone-d4, Phytomenadione-d4
Primary Use Internal standard for quantitative analysis

Role in Biological Pathways: The Vitamin K Cycle

Vitamin K1 is a fat-soluble vitamin essential for various physiological processes, most notably blood coagulation and bone metabolism. It functions as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) on a group of proteins known as Vitamin K-dependent proteins (VKDPs). These proteins include several blood clotting factors (II, VII, IX, and X) and proteins involved in bone mineralization like osteocalcin.

The carboxylation reaction is central to the function of these proteins, as the Gla residues are able to bind calcium ions, a critical step in the blood clotting cascade and bone matrix formation. This process is part of the Vitamin K cycle, a metabolic pathway that occurs in the endoplasmic reticulum. In this cycle, the reduced form of vitamin K (hydroquinone) is oxidized to vitamin K epoxide during the carboxylation of VKDPs. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, which is subsequently reduced to the active hydroquinone form, allowing the cycle to continue.

The anticoagulant drug warfarin exerts its effect by inhibiting the VKOR enzyme, thus disrupting the recycling of Vitamin K and leading to the production of under-carboxylated, non-functional Vitamin K-dependent proteins.

Vitamin K Carboxylation Pathway

Vitamin_K_Carboxylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Inputs Inputs VK_hydroquinone Vitamin K (Hydroquinone) GGCX γ-glutamyl carboxylase (GGCX) VK_hydroquinone->GGCX Cofactor VK_epoxide Vitamin K Epoxide VKOR Vitamin K epoxide reductase (VKOR) VK_epoxide->VKOR VK_quinone Vitamin K (Quinone) NQO1 Quinone Reductase (e.g., NQO1) VK_quinone->NQO1 GGCX->VK_epoxide Oxidation Protein_Gla Carboxylated VKD Protein (Gla residues) GGCX->Protein_Gla Carboxylation VKOR->VK_quinone Reduction NQO1->VK_hydroquinone Reduction Protein_Glu VKD Protein (Glu residues) Protein_Glu->GGCX O2 O₂ O2->GGCX CO2 CO₂ CO2->GGCX Warfarin Warfarin Warfarin->VKOR Inhibits

Caption: The Vitamin K cycle within the endoplasmic reticulum.

Experimental Protocols: Quantification of Vitamin K1 using this compound

This compound is predominantly used as an internal standard for the accurate quantification of Vitamin K1 in biological matrices such as plasma and serum. The stable isotope-labeled standard is added to the sample at a known concentration at the beginning of the sample preparation process. It behaves chemically identically to the endogenous Vitamin K1 throughout extraction, purification, and analysis. However, due to its higher mass, it can be distinguished from the unlabeled Vitamin K1 by a mass spectrometer. By comparing the signal intensity of the analyte (Vitamin K1) to that of the internal standard (this compound), precise and accurate quantification can be achieved, as any sample loss during preparation will affect both compounds equally.

General Experimental Workflow

Experimental_Workflow start Biological Sample (e.g., Serum, Plasma) add_is Spike with This compound (Internal Standard) start->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Quantification (Ratio of K1 to K1-d4) analysis->quantification

Caption: General workflow for Vitamin K1 quantification.

Detailed Protocol: LC-MS/MS Quantification of Vitamin K1 in Human Serum

This protocol is a composite based on established methodologies for the analysis of Vitamin K1 in serum using a deuterated internal standard.

1. Materials and Reagents:

  • Vitamin K1 and this compound analytical standards

  • Human serum (or plasma)

  • Methanol, Ethanol, Hexane, Isopropanol (HPLC or LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate or Formic acid (for mobile phase)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Vials for autosampler

2. Preparation of Standards and Quality Controls:

  • Prepare stock solutions of Vitamin K1 and this compound in a suitable solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. Store at -20°C or lower, protected from light.

  • Prepare a working solution of the internal standard (this compound) by diluting the stock solution. The final concentration should be appropriate for spiking into the samples.

  • Prepare calibration standards by spiking known amounts of the Vitamin K1 working solution into a vitamin K-depleted serum or a surrogate matrix.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same matrix as the calibration standards.

3. Sample Preparation (Liquid-Liquid Extraction followed by SPE):

  • To 500 µL of serum sample, calibrator, or QC, add 50 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 2 mL of ethanol to precipitate proteins. Vortex for 1 minute.

  • Add 4 mL of n-hexane and vortex for 5 minutes for liquid-liquid extraction.

  • Centrifuge at approximately 3000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic (hexane) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 200 µL of 1:3 water and methanol) for SPE cleanup or direct injection if the sample is clean enough.

  • For further cleanup, the reconstituted sample can be loaded onto an activated SPE cartridge, washed with a weak solvent to remove interferences, and then eluted with a stronger solvent. The eluate is then evaporated and reconstituted in the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 or similar reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid or 5mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is common.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI has been shown to be more sensitive for Vitamin K1.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both Vitamin K1 and this compound need to be determined and optimized on the specific instrument. For example, for Vitamin K1, a precursor ion (m/z) of 451.4 and a product ion of 187.1 might be used. For this compound, the precursor ion would be approximately 455.4.

5. Data Analysis and Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of Vitamin K1 to the peak area of this compound against the concentration of the Vitamin K1 calibrators.

  • The concentration of Vitamin K1 in the unknown samples is then calculated from the calibration curve using the measured peak area ratios.

This technical guide provides a foundational understanding of this compound and its application in research. For specific applications, further optimization of the experimental protocols may be necessary. Always adhere to laboratory safety guidelines when handling chemicals and biological samples.

References

A Technical Guide to the Stability and Storage of Vitamin K1-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Vitamin K1-d4 (Phylloquinone-d4). The information presented is critical for ensuring the integrity and accuracy of research, analytical, and pharmaceutical applications involving this deuterated form of Vitamin K1. This guide synthesizes data from various sources to provide clear recommendations and detailed experimental protocols.

Core Concepts in this compound Stability

This compound, a deuterated analog of Vitamin K1, is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Vitamin K1 in biological matrices. The stability of this compound is paramount to its function as a reliable internal standard. Like its non-deuterated counterpart, this compound is susceptible to degradation from several factors, primarily light, oxygen, and elevated temperatures.

Key Stability-Influencing Factors:

  • Light: Vitamin K1 and its analogs are highly sensitive to light, particularly UV radiation.[1] Exposure can lead to photodegradation, altering the molecular structure and compromising its analytical integrity.

  • Oxygen: The presence of oxygen can lead to the oxidation of the naphthoquinone ring, a primary degradation pathway for Vitamin K1.[2] This process can be accelerated by exposure to light and heat.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[3] Conversely, freezer storage is recommended to maintain long-term stability.

  • pH: While less documented for the pure compound, the pH of a solution can influence the stability of Vitamin K1 formulations.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on information from safety data sheets and stability studies of Vitamin K1.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Minimizes thermal degradation and preserves chemical integrity over long periods.
Light Protect from light (Store in amber vials or in the dark)Prevents photodegradation, a major pathway of decomposition for Vitamin K1 and its analogs.[1]
Atmosphere Store under an inert gas (e.g., nitrogen or argon)Reduces the risk of oxidative degradation by minimizing contact with atmospheric oxygen.
Container Tightly sealed, airtight containersPrevents exposure to moisture and atmospheric oxygen.

Quantitative Stability Data

While specific long-term and accelerated stability studies for this compound are not extensively published, data from studies on Vitamin K1 in various formulations provide valuable insights. The following tables summarize the stability of Vitamin K1 under different storage conditions. It is reasonable to assume that this compound will exhibit similar stability profiles.

Table 1: Stability of Vitamin K1 in Solution Stored in Amber Glass Bottles under Refrigeration [1]

Time (Days)Percent Recovery of Vitamin K1 in Sterile Water for Injection
0100%
21>90%
105>90%

Table 2: Stability of Vitamin K1 Oral Liquids in Different Vehicles Stored in Amber Plastic Syringes Under Refrigerated Conditions

Storage TimeSWFI (% Recovery ± SD)SyrPalta (% Recovery ± SD)Cherry Syrup (% Recovery ± SD)
0 days98.03 ± 3.7094.52 ± 0.7594.52 ± 0.75
7 days>90%90-110%<90%
21 days90-110%<90%<90%

SWFI: Sterile Water for Injection

Table 3: Stability of Vitamin K in Human Serum

Storage ConditionDurationMean Decrease in Vitamin K1
Refrigerator (2-8°C)7 days16.8%
Freezer (-20°C)3 monthsStable

Degradation Pathways

The primary degradation pathways for Vitamin K1, and by extension this compound, are oxidation and photodegradation.

Oxidative Degradation:

The main oxidative degradation product of Vitamin K1 is Vitamin K1 2,3-epoxide. This occurs through the oxidation of the double bond in the naphthoquinone ring.

Photodegradation:

Exposure to light, especially UV light, can lead to the decomposition of Vitamin K1. The process can involve the formation of radical intermediates and subsequent reactions.

A simplified logical workflow for handling and assessing this compound is presented below.

G cluster_storage Storage and Handling cluster_prep Sample Preparation cluster_analysis Stability Assessment cluster_decision Decision storage Store at -20°C Protect from Light Inert Atmosphere prep Prepare Solutions Freshly Use Amber Glassware storage->prep Material Retrieval analysis Stability-Indicating HPLC Method prep->analysis Analysis data Quantify Degradation Products analysis->data Data Generation decision Accept or Reject Batch Based on Stability Data data->decision Evaluation

Figure 1. A logical workflow for the handling and stability assessment of this compound.

The primary degradation pathway of Vitamin K1 involves its oxidation to Vitamin K1 2,3-epoxide.

G K1 This compound (Phylloquinone-d4) Epoxide This compound 2,3-epoxide K1->Epoxide Oxidation (Light, Oxygen, Heat)

Figure 2. The primary oxidative degradation pathway of this compound.

Experimental Protocols for Stability Testing

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the stability of this compound. The following protocol is a representative example based on published methods for Vitamin K1 analysis.

5.1. Stability-Indicating HPLC Method

  • Objective: To quantify the concentration of this compound and its degradation products over time under various storage conditions.

  • Instrumentation:

    • HPLC system with a UV or fluorescence detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents and Materials:

    • This compound reference standard.

    • HPLC-grade methanol, ethanol, isopropanol, and water.

    • Heptane or hexane for extraction (if required).

    • Amber HPLC vials.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of methanol, ethanol, and water. The exact ratio should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection:

      • UV detection at approximately 248 nm.

      • Fluorescence detection with excitation at 243 nm and emission at 430 nm (requires post-column reduction with zinc or platinum).

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., ethanol) to prepare a stock solution. Protect from light.

    • Prepare working solutions of known concentrations by diluting the stock solution.

    • For stability samples, dilute an aliquot of the sample stored under the test conditions to a suitable concentration within the calibration range.

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound. This involves subjecting the sample to stress conditions to induce degradation.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photodegradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. The method is considered stability-indicating if it can resolve the main peak of this compound from its degradation products and any other potential interfering peaks.

A typical experimental workflow for a stability study is outlined below.

G cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_analysis Analysis setup Prepare Samples (e.g., solutions in amber vials) long_term Long-Term (-20°C) setup->long_term accelerated Accelerated (e.g., 40°C/75% RH) setup->accelerated photostability Photostability Chamber setup->photostability t0 T=0 long_term->t0 t1 T=1 month long_term->t1 t3 T=3 months long_term->t3 t6 T=6 months long_term->t6 accelerated->t0 accelerated->t1 accelerated->t3 accelerated->t6 photostability->t0 photostability->t1 photostability->t3 photostability->t6 hplc Stability-Indicating HPLC t0->hplc t1->hplc t3->hplc t6->hplc report Report Results (% recovery, degradation products) hplc->report

Figure 3. An experimental workflow for conducting a stability study on this compound.

Conclusion

The stability of this compound is critical for its intended use, particularly as an internal standard in quantitative analysis. The primary factors affecting its stability are light, oxygen, and temperature. Adherence to recommended storage conditions—freezer storage at -20°C, protection from light, and storage under an inert atmosphere—is essential for maintaining its integrity. Stability studies, employing validated stability-indicating HPLC methods, are necessary to establish the shelf-life and degradation profile of this compound in various formulations and solutions. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this important deuterated compound.

References

Navigating Vitamin K1 Metabolism: An In-depth Technical Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of isotopically labeled Vitamin K1 (phylloquinone) in metabolic research. It details the core metabolic pathways, experimental methodologies for tracer studies, and a summary of key quantitative data derived from such investigations. This document is intended to serve as a practical resource for designing and implementing studies to elucidate the absorption, distribution, metabolism, and excretion of Vitamin K1.

Introduction to Vitamin K Metabolism

Vitamin K is a group of fat-soluble vitamins essential for the post-translational modification of specific proteins, a process known as γ-carboxylation. This modification is crucial for the function of proteins involved in blood coagulation, bone metabolism, and vascular health. The primary dietary form, Vitamin K1 or phylloquinone, is found in green leafy vegetables. Understanding its metabolic fate is critical for establishing dietary recommendations and developing therapeutic interventions.

The central pathway in Vitamin K metabolism is the Vitamin K cycle, which occurs in the endoplasmic reticulum. This cycle allows for the recycling of Vitamin K, enabling a small amount of the vitamin to carboxylate a large number of proteins.

The Vitamin K Cycle

The Vitamin K cycle involves a series of enzymatic reactions that convert Vitamin K between its different redox states: quinone, hydroquinone, and epoxide. The hydroquinone form (KH2) is the active cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins. In this process, KH2 is oxidized to Vitamin K 2,3-epoxide (KO). The enzyme Vitamin K epoxide reductase (VKOR) then reduces KO back to the quinone form, and another reductase, which can be VKOR or an NAD(P)H-dependent quinone reductase, completes the cycle by reducing the quinone to KH2.

dot

Vitamin_K_Cycle K1 Vitamin K1 (Phylloquinone) KH2 Vitamin K1 Hydroquinone (KH2) K1->KH2 VKOR / NAD(P)H Reductase KO Vitamin K1 Epoxide (KO) KH2->KO GGCX O2, CO2 Gla Carboxylated Protein (Gla-protein) KO->K1 VKOR Glu Precursor Protein (Glu-protein) Glu->Gla Carboxylation

Caption: The Vitamin K Cycle, illustrating the conversion of Vitamin K1 between its quinone, hydroquinone, and epoxide forms to facilitate protein carboxylation.

Isotopic Labeling in Vitamin K1 Metabolic Studies

The use of stable isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), has revolutionized the study of Vitamin K1 metabolism. Isotopically labeled Vitamin K1 acts as a tracer that can be distinguished from the endogenous, unlabeled pool of the vitamin. This allows for precise measurements of absorption, bioavailability, turnover rates, and conversion to other forms, such as menaquinone-4 (MK-4).

Synthesis of Isotopically Labeled Vitamin K1

While intrinsically labeled vegetables grown in the presence of deuterated water or ¹³CO₂ are used in some studies, chemically synthesized labeled Vitamin K1 is often required for precise dosing and as an internal standard for analytical measurements.

A common synthetic route involves the condensation of a labeled menadione (2-methyl-1,4-naphthoquinone) precursor with phytol. For instance, ¹³C-labeled menadione can be synthesized and then reacted with phytol in the presence of a catalyst to yield ¹³C-labeled phylloquinone.

General Synthetic Scheme:

  • Preparation of Labeled Menadione: The 2-methyl-1,4-naphthoquinone ring is synthesized using precursors containing the desired isotope (e.g., ¹³C).

  • Condensation with Phytol: The labeled menadione is condensed with phytol, a long-chain isoprenoid alcohol, typically under acidic conditions or using a Lewis acid catalyst.

  • Purification: The resulting labeled Vitamin K1 is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocols for Metabolic Studies

A typical metabolic study using isotopically labeled Vitamin K1 involves several key stages, from the administration of the tracer to the analysis of biological samples.

Study Design and Tracer Administration

Human studies often employ a crossover design where subjects receive both the labeled tracer and a placebo or different formulations in separate study periods.

  • Tracer Dose: The amount of labeled Vitamin K1 administered varies depending on the study objectives, but typically ranges from a physiological dose of a few micrograms to larger pharmacological doses.

  • Administration: The tracer can be administered orally in capsules, often with a standardized meal containing a specific amount of fat to ensure absorption, or intravenously to determine absolute bioavailability and clearance rates.

Sample Collection and Preparation

Biological samples, primarily blood (plasma or serum), are collected at multiple time points after tracer administration to characterize the pharmacokinetic profile.

Plasma/Serum Sample Preparation for LC-MS/MS Analysis:

  • Internal Standard Spiking: A known amount of a different isotopically labeled Vitamin K1 (e.g., d7-Vitamin K1 if the tracer is ¹³C-Vitamin K1) is added to the plasma sample as an internal standard to correct for extraction losses and matrix effects.

  • Protein Precipitation: A solvent such as ethanol, methanol, or acetonitrile is added to precipitate proteins.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: A non-polar solvent like hexane is added to extract the lipid-soluble Vitamin K1 from the aqueous phase. The organic layer is then separated and evaporated.

    • SPE: The sample is passed through a solid-phase extraction cartridge that retains Vitamin K1, which is then eluted with an appropriate solvent.

  • Reconstitution: The dried extract is reconstituted in a small volume of a solvent compatible with the LC-MS/MS system.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of isotopically labeled Vitamin K1 and its metabolites due to its high sensitivity and specificity.

  • Chromatographic Separation: A reversed-phase HPLC column (e.g., C18 or C30) is used to separate Vitamin K1 from other lipids in the sample extract.

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the labeled tracer and the unlabeled endogenous Vitamin K1 are monitored.

dot

Experimental_Workflow Admin Administration of Labeled Vitamin K1 Tracer (Oral or IV) Sampling Serial Blood Sampling Admin->Sampling PlasmaSep Plasma/Serum Separation Sampling->PlasmaSep Extraction Sample Preparation (Protein Precipitation, LLE/SPE) PlasmaSep->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition and Processing Analysis->Data PK Pharmacokinetic Modeling Data->PK Bioavailability Bioavailability Calculation Data->Bioavailability Metabolite Metabolite Identification Data->Metabolite

Caption: A generalized experimental workflow for a Vitamin K1 metabolic study using isotopic labeling.

Quantitative Data from Isotopic Labeling Studies

The following tables summarize key quantitative data from various studies that have utilized isotopically labeled Vitamin K1 to investigate its pharmacokinetics and bioavailability in humans.

Table 1: Pharmacokinetic Parameters of Labeled Vitamin K1 in Humans
Study ReferenceIsotopeDose and RouteTmax (hours)Cmax (nmol/L)Plasma Half-life (hours)
Jones et al.¹³C20 µg (oral)~6-8Varies with meal-
Garber et al.[1]Unlabeled500 µg tablet (oral)~4~27.55 (AUC)-
Erkkila et al.Deuterium396 µg in collard greens (oral)6-98.30 - 10.51~22.8
Novotny et al.[2]¹³C156 nmol in kale (oral)6-102.18.8
Jones et al.[3]Deuterium (d4)4 µg (oral)--2.66 (slow phase)

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the curve.

Table 2: Bioavailability of Vitamin K1 from Different Sources
Study ReferenceIsotopeSourceBioavailability (%)
Novotny et al.[2]¹³CKale4.7
Garber et al.[1]UnlabeledSpinach vs. Tablet~10% of tablet
Jones et al.Deuterium (d4)Oral capsule13 ± 9
Booth et al.DeuteriumBroccoliHigher than spinach
Schurgers & VermeerUnlabeledSpinach vs. MK-7 from NattoMK-7 significantly higher

Conclusion

Isotopic labeling is a powerful tool for elucidating the complex metabolism of Vitamin K1. By enabling the differentiation of exogenous and endogenous pools of the vitamin, researchers can obtain precise and reliable data on its absorption, bioavailability, and metabolic fate. The methodologies and data presented in this guide provide a solid foundation for future research aimed at optimizing Vitamin K nutrition and developing novel therapeutic strategies. The continued application of these techniques will be instrumental in furthering our understanding of the multifaceted roles of Vitamin K in human health and disease.

References

Methodological & Application

Application Note: Quantification of Vitamin K1 in Human Plasma by LC-MS/MS Using Vitamin K1-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Vitamin K1 (phylloquinone) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates Vitamin K1-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol details a straightforward sample preparation procedure involving protein precipitation followed by liquid-liquid extraction. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of Vitamin K1 in a biological matrix.

Introduction

Vitamin K1 is a fat-soluble vitamin essential for the synthesis of coagulation factors and is also implicated in bone and cardiovascular health.[1] Accurate measurement of Vitamin K1 in plasma is crucial for nutritional assessment, pharmacokinetic studies, and clinical research. LC-MS/MS has become the preferred analytical technique due to its high sensitivity and specificity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical to compensate for potential analytical variability.[3] This application note provides a detailed protocol for the extraction and quantification of Vitamin K1 in human plasma.

Experimental Protocols

Materials and Reagents
  • Vitamin K1 (Phylloquinone) analytical standard

  • This compound internal standard

  • LC-MS/MS grade methanol, acetonitrile, hexane, and isopropanol

  • LC-MS/MS grade water

  • Formic acid and ammonium formate

  • Human plasma (sourced ethically)

  • 96-well plates or microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

Standard and Internal Standard Stock Solution Preparation
  • Vitamin K1 Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Vitamin K1 analytical standard in methanol to prepare a 100 µg/mL stock solution.

  • This compound Internal Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare working solutions of Vitamin K1 and this compound by diluting the stock solutions with methanol to the desired concentrations for spiking and calibration curve preparation. Store all solutions at -20°C in the dark.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., at 100 ng/mL). Vortex briefly.

  • Add 600 µL of cold isopropanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1.5 mL of hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer (hexane) to a new tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water with 0.1% formic acid). Vortex to mix.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 90% B to 100% B over 3 minutes, hold at 100% B for 1 minute, return to 90% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Note: Chromatographic conditions may need to be optimized for specific LC systems and columns.

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Atmospheric Pressure Chemical Ionization (APCI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Vitamin K1: Precursor ion > Product ion (e.g., 451.5 > 187.2) This compound: Precursor ion > Product ion (e.g., 455.5 > 191.2)
Collision Energy Optimized for each transition
Source Temp. 500°C
Dwell Time 100 ms

Note: Mass spectrometric parameters, especially MRM transitions and collision energies, must be optimized for the specific instrument used.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Vitamin K1 to the internal standard (this compound) against the concentration of the calibration standards. The linear range for this assay is typically established between 0.1 ng/mL and 50 ng/mL.

Method Performance Characteristics

The following tables summarize typical quantitative data for the analysis of Vitamin K1 using a deuterated internal standard.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Vitamin K10.1 - 50> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low0.3< 15%< 15%85 - 115%
Medium5< 10%< 10%90 - 110%
High40< 10%< 10%90 - 110%
Data adapted from multiple sources demonstrating typical LC-MS/MS performance.

Table 3: Recovery

AnalyteExtraction Recovery (%)
Vitamin K1> 85%

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 200 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is ppt Add 600 µL Isopropanol (Protein Precipitation) add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 lle Add 1.5 mL Hexane (LLE) supernatant1->lle vortex2 Vortex lle->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 supernatant2 Collect Organic Layer centrifuge2->supernatant2 evap Evaporate to Dryness supernatant2->evap recon Reconstitute in Mobile Phase evap->recon inject Inject 5 µL into LC-MS/MS recon->inject lc C18 Column Separation inject->lc ms Tandem MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quant Quantify using Calibration Curve ratio->quant

Caption: Workflow for Vitamin K1 quantification.

Role of Internal Standard

G cluster_process Analytical Process sp Sample Preparation (Extraction Loss) me Matrix Effects (Ion Suppression/Enhancement) sp->me iv Instrument Variability (Injection Volume) me->iv ratio Peak Area Ratio (K1 / K1-d4) iv->ratio is This compound (Internal Standard) is->sp analyte Vitamin K1 (Analyte) analyte->sp result Accurate Quantification ratio->result

Caption: Correction mechanism of the internal standard.

Conclusion

This application note presents a reliable and sensitive LC-MS/MS method for the quantification of Vitamin K1 in human plasma. The use of this compound as an internal standard effectively corrects for analytical variations, ensuring high-quality data. The described protocol, including sample preparation and instrument parameters, provides a solid foundation for researchers in various scientific fields.

References

Application Note: Quantification of Vitamin K1 in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Vitamin K1 (phylloquinone) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Vitamin K1-d4, to ensure high accuracy and precision. The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for clinical research and pharmacokinetic studies.

Introduction

Vitamin K1 is a fat-soluble vitamin essential for the synthesis of coagulation proteins and is also implicated in bone and cardiovascular health. Accurate measurement of Vitamin K1 in human plasma is crucial for assessing nutritional status, diagnosing deficiencies, and in the development of drugs that may interact with its metabolic pathways. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity and sensitivity. The use of a deuterated internal standard like this compound is critical to correct for matrix effects and variations in sample processing and instrument response.

Experimental Protocols

Materials and Reagents
  • Vitamin K1 (phylloquinone) certified standard

  • This compound certified standard

  • LC-MS/MS grade methanol, acetonitrile, isopropanol, and water

  • Hexane and ethyl acetate (HPLC grade)

  • Ammonium formate

  • Human plasma (sourced from a certified vendor)

  • 96-well plates and sealing mats

  • Centrifuge capable of accommodating 96-well plates

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve Vitamin K1 and this compound in methanol to prepare individual 1 mg/mL stock solutions.

Working Standard Solutions:

  • Prepare a series of working standard solutions of Vitamin K1 by serial dilution of the stock solution with a 50:50 (v/v) methanol:water mixture.

Internal Standard (IS) Working Solution (100 ng/mL):

  • Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Calibration Curve (CC) and Quality Control (QC) Samples:

  • Prepare CC and QC samples by spiking appropriate amounts of the Vitamin K1 working standard solutions into blank human plasma. A typical calibration curve range is 0.1 to 50 ng/mL. QC samples are typically prepared at low, medium, and high concentrations within the calibration range.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
  • To 100 µL of plasma sample (blank, CC, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 200 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 600 µL of a hexane:ethyl acetate (9:1, v/v) mixture to the supernatant. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water with 5 mM ammonium formate) and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Human Plasma add_is Add 10 µL this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_methanol Add 200 µL Methanol vortex1->add_methanol vortex2 Vortex add_methanol->vortex2 centrifuge1 Centrifuge (10,000 x g, 10 min) vortex2->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_solvent Add 600 µL Hexane:Ethyl Acetate (9:1) supernatant->add_solvent vortex3 Vortex add_solvent->vortex3 centrifuge2 Centrifuge (10,000 x g, 5 min) vortex3->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Sample Preparation Workflow

LC-MS/MS Analysis

The chromatographic separation is typically performed on a C18 reversed-phase column with a gradient elution. The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect Vitamin K1 and its internal standard.

Table 1: Liquid Chromatography Conditions

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 5 mM Ammonium Formate
Mobile Phase B Methanol with 5 mM Ammonium Formate
Gradient 80% B to 100% B over 3 minutes, hold at 100% B for 2 minutes, re-equilibrate at 80% B for 2 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Vitamin K1 451.4187.21003025
This compound 455.4191.21003025

Data Analysis and Results

The concentration of Vitamin K1 in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The linearity of the method is assessed by a linear regression analysis with a weighting factor of 1/x².

Method Validation

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.

G cluster_validation Method Validation Parameters linearity Linearity & Range accuracy Accuracy precision Precision (Intra- & Inter-day) selectivity Selectivity & Specificity recovery Extraction Recovery matrix_effect Matrix Effect stability Stability

Method Validation Parameters

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this analytical method.

Table 4: Summary of Quantitative Performance

ParameterResult
Linearity (r²) > 0.99
Calibration Range 0.1 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of nominal concentration
Extraction Recovery > 85%

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Vitamin K1 in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this protocol well-suited for a variety of research and clinical applications. The simple and efficient sample preparation procedure allows for a high-throughput analysis of plasma samples.

Application Note: Mass Spectrometry Fragmentation and Analysis of Vitamin K1-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. In pharmacokinetic and metabolic studies, isotopically labeled internal standards, such as Vitamin K1-d4, are crucial for accurate quantification by mass spectrometry. This document provides a detailed overview of the mass spectrometry fragmentation pattern of this compound, along with experimental protocols for its analysis.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of Vitamin K1 and its deuterated analogs in tandem mass spectrometry (MS/MS) typically occurs at the bond between the naphthoquinone ring and the phytyl tail. The location of the deuterium labels on the this compound molecule is critical for predicting the mass-to-charge ratio (m/z) of its fragment ions. Assuming the four deuterium atoms are located on the naphthoquinone ring, the fragmentation pattern can be predicted based on the known fragmentation of unlabeled Vitamin K1.

Upon collision-induced dissociation (CID), the protonated molecule of this compound ([M+H]⁺) is expected to yield characteristic product ions. The primary fragmentation pathway involves the cleavage of the phytyl side chain, resulting in a prominent fragment ion corresponding to the deuterated naphthoquinone moiety.

Table 1: Predicted MRM Transitions for this compound and Unlabeled Vitamin K1

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zProposed Fragment Structure
Vitamin K1451.4187.2Protonated 2-methyl-1,4-naphthoquinone
This compound455.4191.2Protonated deuterated 2-methyl-1,4-naphthoquinone

Note: The exact m/z values may vary slightly depending on the instrument calibration and the specific location of the deuterium atoms.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the quantitative analysis of this compound in a biological matrix such as plasma or serum. Optimization of specific parameters may be required for different sample types and instrumentation.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To a 200 µL aliquot of the sample (e.g., plasma), add an appropriate amount of internal standard solution (e.g., Vitamin K1-d7).

  • Add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start at 80% B, increase to 100% B over 5 minutes, hold for 3 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[1]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 350°C (for APCI)[2]
Gas 1 (Nebulizer Gas) 40 psi
Curtain Gas 25 psi
Collision Gas Nitrogen
IonSpray Voltage 5500 V (for ESI)

Diagrams

Fragmentation_Pathway cluster_precursor Precursor Ion (Q1) cluster_fragmentation Collision-Induced Dissociation (CID) cluster_product Product Ion (Q3) precursor This compound [M+H]⁺ m/z 455.4 cid Fragmentation precursor->cid product Deuterated Naphthoquinone Fragment m/z 191.2 cid->product Detection phytyl Phytyl Side Chain (Neutral Loss) cid->phytyl Loss

Caption: Fragmentation pathway of this compound in MS/MS.

Experimental_Workflow sample_prep Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction) lc_separation LC Separation (C18 Reverse Phase) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

References

Application Note: Quantitative Analysis of Vitamin K1-d4 by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism.[1] Quantitative analysis of Vitamin K1 in biological matrices is crucial for clinical research, nutritional studies, and pharmacokinetic assessments. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for this purpose. The use of a stable isotope-labeled internal standard, such as Vitamin K1-d4, is critical for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. This document provides detailed protocols for the extraction and GC-MS analysis of this compound in human plasma.

Experimental Protocols

1. Sample Preparation from Human Plasma

The accurate quantification of Vitamin K1 is highly dependent on the efficiency of the sample preparation method used to extract the analyte from the complex biological matrix and minimize interferences.[2] Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP).[2] Due to the lipophilic nature of Vitamin K1, sample preparation can be challenging as the analyte may adhere to materials like glass and metal, leading to potential loss and reduced recovery.[3]

Protocol 1: Liquid-Liquid Extraction (LLE) and Derivatization

This protocol is adapted from established methods for the extraction of fat-soluble vitamins from plasma or serum.[1]

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Hexane

  • Ethanol

  • Acetonitrile

  • Zinc powder

  • Pentafluoropropionic anhydride (PFPA) or other suitable derivatizing agent

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.

  • Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the plasma sample.

  • Protein Precipitation: Add 1.5 mL of ethanol to the tube and vortex for 1 minute to precipitate proteins.

  • Liquid-Liquid Extraction: Add 4 mL of hexane, vortex for 1 minute, and then centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Evaporation: Carefully transfer the upper organic layer (hexane) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reduction (Optional but recommended for some derivatization methods): To the dried extract, add zinc powder and a suitable solvent to reduce one of the carbonyl groups of the Vitamin K1 molecule.

  • Derivatization: Add the derivatizing agent (e.g., pentafluoropropionic anhydride) to the dried extract to create a volatile derivative suitable for GC-MS analysis. This step enhances the chromatographic properties and mass spectrometric detection of the analyte.

  • Reconstitution: After the derivatization reaction is complete, evaporate the excess reagent and reconstitute the sample in a small volume of a suitable solvent (e.g., hexane) for injection into the GC-MS.

2. GC-MS Analysis

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the analysis. The following table outlines typical instrument parameters.

Table 1: GC-MS Instrumental Parameters

ParameterTypical Setting
Gas Chromatograph
Injection Volume1-2 µL
Injector Temperature250 - 280 °C
Carrier GasHelium
Column Type5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30m x 0.25mm, 0.25µm)
Oven ProgramInitial temp 100°C, ramp to 300°C at 10-20°C/min, hold for 5-10 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ion Source Temp230 °C
Quadrupole Temp150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (50-600 m/z)
Monitored Ions (SIM)Specific m/z values for Vitamin K1 and this compound derivatives

Protocol 2: GC-MS System Operation

  • System Equilibration: Allow the GC-MS system to equilibrate at the initial oven temperature.

  • Blank Injection: Inject a solvent blank to ensure there is no system contamination.

  • Calibration Standards: Inject a series of calibration standards of known Vitamin K1 concentrations (with a constant concentration of this compound) to generate a calibration curve.

  • Sample Injection: Inject the prepared sample extracts.

  • Data Acquisition: Acquire data in either full scan or SIM mode. SIM mode is generally preferred for quantitative analysis due to its higher sensitivity and selectivity.

  • Data Processing: Integrate the peak areas for the characteristic ions of Vitamin K1 and this compound. Calculate the concentration of Vitamin K1 in the samples using the calibration curve.

Data Presentation

The following table summarizes key quantitative parameters for the analysis of Vitamin K1, which are indicative of the performance expected from such methods.

Table 2: Summary of Quantitative Data for Vitamin K Analysis

ParameterReported ValueMethodReference
Limit of Quantitation (LOQ)0.3 nmol/LGC/MS
Limit of Quantitation (LOQ)0.05 nmol/LSPE-LC-MS/MS
Detection Limit1.0 pgGC/MS
Inter-assay CV< 15%LC-MS/MS
Recovery99%SPE-LC-MS/MS

Visualizations

GCMS_Workflow cluster_prep Sample Preparation Options A Sample Collection (Plasma/Serum) B Spike with this compound (Internal Standard) A->B C Sample Preparation B->C D Liquid-Liquid Extraction C->D Method 1 E Solid-Phase Extraction C->E Method 2 F Protein Precipitation C->F Method 3 G Derivatization D->G E->G F->G H GC-MS Analysis G->H I Data Processing & Quantification H->I

Caption: Experimental workflow for GC-MS analysis of this compound.

SamplePrep_Decision start Start decision1 Matrix Complexity? start->decision1 decision2 Required Purity? decision1->decision2 High process_pp Protein Precipitation (PP) decision1->process_pp Low process_lle Liquid-Liquid Extraction (LLE) decision2->process_lle Moderate process_spe Solid-Phase Extraction (SPE) decision2->process_spe High end_node Proceed to Derivatization process_pp->end_node process_lle->end_node process_spe->end_node

Caption: Logical relationships for selecting a sample preparation method.

References

Application Notes: Pharmacokinetic Studies of Vitamin K1 Using a d4-Labeled Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of Vitamin K1 (phylloquinone) utilizing a deuterium-labeled (d4) tracer. The use of a stable isotope-labeled tracer allows for the accurate differentiation and quantification of exogenously administered Vitamin K1 from endogenous levels, enabling precise determination of its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Introduction

Vitamin K1 is a fat-soluble vitamin essential for the synthesis of coagulation factors and plays a crucial role in bone metabolism.[1] Understanding its pharmacokinetic profile is vital for establishing dietary requirements, developing effective therapeutic interventions for vitamin K deficiency, and assessing potential drug interactions. Stable isotope labeling, particularly with deuterium (d4-Vitamin K1), coupled with sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has become the gold standard for these studies.[2][3] This method offers high sensitivity and specificity, overcoming the challenges of low circulating concentrations of vitamin K and interference from endogenous lipids.

Core Concepts

The fundamental principle of these studies involves administering a known dose of d4-labeled Vitamin K1 and subsequently measuring the concentrations of both the labeled (exogenous) and unlabeled (endogenous) forms in biological matrices, typically plasma or serum, over time. This allows for the calculation of key pharmacokinetic parameters that define the behavior of the administered vitamin.

Data Presentation: Pharmacokinetic Parameters of Vitamin K1

The following table summarizes key pharmacokinetic parameters for Vitamin K1 from studies in rats. While specific data for d4-tracers is not always detailed separately, these values provide a representative range for Vitamin K1.

ParameterSymbolValueSpeciesNotes
Half-Life4.07 ± 0.41 hRatFollowing post-constant speed intravenous infusion.[4]
1.1 ± 0.5 hRatFollowing intravenous administration.[5]
Apparent Volume of DistributionVd525.38 ± 54.45 mLRatFollowing post-constant speed intravenous infusion.
60 ± 24 mL/kgRatFollowing intravenous administration.
Clearance RateCL89.47 ± 3.60 mL/hRatFollowing post-constant speed intravenous infusion.
40.5 ± 5.1 mL/h/kgRatFollowing intravenous administration.
Area Under the Curve (0-∞)AUC0-∞2495 ± 297 h·ng/mLRatFollowing intravenous administration of 0.1 mg/kg.

Experimental Protocols

Protocol 1: General In Vivo Study Design
  • Subject Recruitment and Baseline Assessment: Recruit healthy volunteers or study subjects based on inclusion/exclusion criteria. Collect baseline blood samples to determine endogenous Vitamin K1 levels.

  • Tracer Administration: Administer a precisely weighed oral or intravenous dose of d4-Vitamin K1. The formulation (e.g., mixed micelles) should be well-characterized.

  • Serial Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

  • Sample Processing: Process blood samples to obtain plasma or serum. Samples should be protected from light and stored at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol outlines a common approach for extracting Vitamin K1 from plasma or serum.

  • Internal Standard Spiking: To a 500 µL aliquot of plasma/serum, add an internal standard (e.g., d7-Vitamin K1) to account for extraction variability.

  • Protein Precipitation: Add 1.5 mL of cold acetonitrile or ethanol to the sample to precipitate proteins. Vortex for 1 minute.

  • Liquid-Liquid Extraction (LLE):

    • Add 4 mL of n-hexane and vortex for 1 minute.

    • Centrifuge at approximately 3500 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 50°C).

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 1:3 water and methanol) for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis of d4-Vitamin K1
  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 or Phenyl-Hexyl column is commonly used.

    • Mobile Phase: A gradient of methanol and water with a modifier like ammonium formate or formic acid is typical.

    • Flow Rate: A flow rate of 0.4-0.7 mL/min is often employed.

    • Column Temperature: Maintain the column at a constant temperature, for example, 50°C.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often more sensitive than electrospray ionization (ESI) for Vitamin K1.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Precursor and product ions for both d4-Vitamin K1 and the internal standard are monitored.

Mandatory Visualizations

experimental_workflow cluster_study_design In Vivo Study Design cluster_sample_processing Sample Processing cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation A Subject Recruitment & Baseline Sampling B d4-Vitamin K1 Administration (Oral/IV) A->B C Serial Blood Sampling B->C D Plasma/Serum Isolation C->D E Internal Standard Spiking D->E F Protein Precipitation E->F G Liquid-Liquid Extraction F->G H Evaporation & Reconstitution G->H I LC-MS/MS Analysis H->I J Data Acquisition (d4-VK1 & Endogenous VK1) I->J K Pharmacokinetic Modeling J->K L Parameter Calculation (t½, AUC, CL, Vd) K->L

Caption: Experimental workflow for d4-Vitamin K1 pharmacokinetic studies.

vitamin_k_cycle cluster_carboxylation Carboxylation of Glu Residues cluster_reduction Vitamin K Reduction VKH2 Vitamin K (hydroquinone) GGCX γ-Glutamyl Carboxylase VKH2->GGCX Gla Active Protein (Gla residues) GGCX->Gla VKO Vitamin K 2,3-epoxide GGCX->VKO Oxidation Glu Inactive Protein (Glu residues) Glu->GGCX VK Vitamin K (quinone) NADPH_reductase NAD(P)H Reductase VK->NADPH_reductase VKOR VKOR VKO->VKOR VKOR->VKH2 Warfarin Inhibition VKOR->VK NADPH_reductase->VKH2

Caption: The Vitamin K cycle and its role in protein carboxylation.

References

Application of Vitamin K1-d4 in Nutritional Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for establishing dietary recommendations and developing therapeutic interventions. Vitamin K1-d4, a deuterated form of Vitamin K1, serves as a powerful tool in nutritional research. As a stable isotope-labeled tracer, it allows for the precise tracking of Vitamin K1's metabolic fate in vivo without the risks associated with radioactive isotopes. This document provides detailed application notes and protocols for the use of this compound in nutritional research, focusing on its application in bioavailability, metabolism studies, and quantitative analysis.

Core Applications of this compound

The primary application of this compound in nutritional research is as a metabolic tracer to study:

  • Bioavailability and Absorption: By administering a known amount of this compound orally and measuring its appearance in the bloodstream over time, researchers can accurately determine the rate and extent of Vitamin K1 absorption.

  • Metabolism and Conversion: Vitamin K1 is metabolically converted to menaquinone-4 (MK-4), another vital form of vitamin K. This compound allows for the direct tracking of this conversion process, providing insights into tissue-specific synthesis of MK-4.

  • Pharmacokinetics: Detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution of Vitamin K1 can be determined with high accuracy using this compound.

  • Quantitative Analysis: In analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated standards such as this compound are considered the gold standard for internal standards, ensuring high precision and accuracy in the quantification of endogenous Vitamin K1 in various biological matrices.

Experimental Protocols

Protocol 1: Human Study on the Bioavailability and Conversion of Vitamin K1 to Menaquinone-4 (MK-4) using this compound

This protocol outlines a typical clinical research study to assess the oral bioavailability of Vitamin K1 and its conversion to MK-4.

1. Study Design and Participants:

  • Recruit healthy adult volunteers (n=10-20).

  • Participants should maintain their regular diet but avoid foods exceptionally high in vitamin K for one week prior to the study.

  • An overnight fast (at least 8 hours) is required before the administration of the tracer.

2. Administration of this compound:

  • A single oral dose of this compound (e.g., 1-2 mg) is administered. The tracer is typically formulated in a mixed micelle solution to enhance absorption.

3. Blood Sample Collection:

  • Collect venous blood samples into serum or plasma tubes at baseline (pre-dose) and at specified time points post-dose (e.g., 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Protect blood samples from light immediately after collection, as vitamin K is light-sensitive.

4. Sample Processing and Storage:

  • Separate serum or plasma by centrifugation (e.g., 2000 x g for 15 minutes at 4°C).

  • Store the resulting serum or plasma samples at -80°C until analysis.

5. Sample Preparation for LC-MS/MS Analysis:

  • Liquid-Liquid Extraction:

    • To 500 µL of plasma, add an internal standard (e.g., a different deuterated form of vitamin K, such as Vitamin K1-d7, if not using K1-d4 as the tracer for quantification).

    • Add 1.5 mL of ethanol to precipitate proteins and vortex for 1 minute.

    • Add 4 mL of n-hexane and vortex for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., methanol/water mixture).

6. LC-MS/MS Analysis:

  • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer.

  • Employ a suitable C18 reversed-phase column for chromatographic separation.

  • The mobile phase typically consists of a gradient of methanol and water with a modifier like formic acid or ammonium formate.

  • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for unlabeled Vitamin K1, this compound, and MK-4.

7. Data Analysis:

  • Construct calibration curves for each analyte using standards of known concentrations.

  • Calculate the concentrations of this compound and newly synthesized labeled MK-4 in each plasma sample.

  • Determine pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for this compound to assess bioavailability.

  • Calculate the conversion ratio of this compound to labeled MK-4.

Data Presentation

Quantitative Data from this compound and Related Tracer Studies

Table 1: Typical Lower Limits of Quantification (LLOQ) for Vitamin K Analogs in Human Plasma using LC-MS/MS

AnalyteLLOQ (ng/mL)Reference
Vitamin K1 (Phylloquinone)0.01 - 0.05[1][2]
Menaquinone-4 (MK-4)0.01 - 0.04[1][2]
Menaquinone-7 (MK-7)~0.03[2]

Table 2: Pharmacokinetic Parameters of Oral Vitamin K1 in Healthy Adults

ParameterValueReference
Time to Peak (Tmax)4-6 hours
Elimination Half-life (t1/2)~1.5-3 hours
Bioavailability from food4-17% (from spinach)
Bioavailability (pharmaceutical prep)Significantly higher than from food

Visualizations

Signaling Pathway: The Vitamin K Cycle and Gamma-Carboxylation

The primary role of Vitamin K is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (Glu) residues into gamma-carboxyglutamate (Gla) in specific proteins. This process is essential for their biological activity. The Vitamin K cycle regenerates the active form of vitamin K.

Vitamin_K_Cycle cluster_0 Endoplasmic Reticulum Lumen VK_quinone Vitamin K (Quinone) VKH2 Vitamin K (Hydroquinone - Active) VK_quinone->VKH2 Reduction Reducer Quinone Reductase VKO Vitamin K Epoxide VKH2->VKO Oxidation GGCX GGCX VKO->VK_quinone Reduction VKOR VKOR VKOR->VK_quinone Warfarin inhibits GGCX->VKO Gla Protein-Gla (Active Protein) GGCX->Gla Reducer->VKH2 NAD(P)H Glu Protein-Glu Glu->GGCX O2, CO2

Caption: The Vitamin K cycle and its role in the gamma-carboxylation of proteins.

Experimental Workflow: this compound Tracer Study

This diagram illustrates the typical workflow for a human nutritional study using this compound as a tracer.

Experimental_Workflow cluster_study Human Tracer Study Protocol cluster_analysis Sample Analysis cluster_data Data Interpretation A Participant Recruitment & Baseline Assessment B Oral Administration of This compound Tracer A->B C Timed Blood Sample Collection B->C D Plasma/Serum Separation & Storage (-80°C) C->D E Sample Extraction (Liquid-Liquid or SPE) D->E F LC-MS/MS Analysis (Quantification of K1, K1-d4, MK-4) E->F G Pharmacokinetic Modeling (Bioavailability) F->G H Calculation of Conversion Rate (K1 to MK-4) F->H I Nutritional Insights G->I H->I

References

Application Notes & Protocols: The Use of Vitamin K1-d4 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for the synthesis of coagulation proteins and is implicated in bone and cardiovascular health.[1] The study of its metabolism is critical for understanding nutrient deficiencies, the mechanism of action of anticoagulants like warfarin, and potential drug-drug interactions (DDIs). Vitamin K1 is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP4F2, which catalyzes the ω-hydroxylation of its phytyl side chain.[2][3][4][5]

In drug metabolism studies, accurately quantifying endogenous levels of compounds like Vitamin K1 is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Vitamin K1-d4, a deuterated analog of Vitamin K1, serves as an ideal internal standard. It shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution allows for precise correction of matrix effects, variations in instrument response, and sample loss during preparation, leading to highly accurate and reliable quantification.

Applications of this compound

Quantitative Bioanalysis of Vitamin K1

The primary application of this compound is as an internal standard for the accurate measurement of Vitamin K1 concentrations in various biological matrices such as plasma, serum, and tissues. This is crucial for pharmacokinetic studies, nutritional assessments, and diagnosing vitamin K deficiency. The use of a stable isotope-labeled standard like this compound (or other deuterated forms like d7) is a key component of the isotope dilution mass spectrometry (IDMS) technique, which is considered a reference method for its high accuracy and precision.

In Vitro and In Vivo Drug Metabolism & Interaction Studies

Understanding how new chemical entities (NCEs) affect metabolic pathways is a cornerstone of drug development. This compound is an invaluable tool in this context.

  • CYP450 Inhibition/Induction Screening: Since Vitamin K1 is a known substrate for CYP4F2, it can be used to probe the inhibitory or inductive potential of NCEs on this specific enzyme. In such assays, human liver microsomes are incubated with Vitamin K1 and the NCE. This compound is added as an internal standard to accurately quantify the formation of Vitamin K1 metabolites (e.g., ω-hydroxy-Vitamin K1). A decrease or increase in metabolite formation in the presence of the NCE indicates inhibition or induction of CYP4F2, respectively.

  • Warfarin and Anticoagulant Research: The antagonism between Vitamin K and anticoagulants like warfarin is a classic example of a drug-nutrient interaction. Warfarin inhibits the Vitamin K epoxide reductase (VKOR) enzyme, disrupting the Vitamin K cycle and depleting the reduced form of Vitamin K necessary for activating clotting factors. Studies investigating the pharmacodynamics of warfarin or the development of new anticoagulants can use this compound to precisely monitor Vitamin K1 levels in patients, providing insights into the drug's efficacy and potential for resistance.

Data Presentation: Performance of Analytical Methods

The use of deuterated Vitamin K1 as an internal standard enables the development of robust and sensitive LC-MS/MS methods. The table below summarizes typical performance characteristics from published methods.

Table 1: Summary of LC-MS/MS Method Performance for Vitamin K1 Quantification Using a Deuterated Internal Standard

Parameter Plasma/Serum Reference
Linearity Range 0.077 - 26 ng/mL
Up to 5400 ng/L (5.4 ng/mL)
0.1 - 150.0 ng/mL
Limit of Detection (LOD) 14 ng/L (0.014 ng/mL)
50 pg/mL (0.05 ng/mL)
Lower Limit of Quantification (LLOQ) ≤0.1 ng/mL
Intra-Assay Precision (%CV) 2.3% - 10.4%
2.4%
Inter-Assay Precision (%CV) 7.4% - 12.8%
8.3%
Recovery >98%

| | 102.6% - 108.3% | |

Table 2: Example MRM Transitions for Vitamin K1 and Deuterated Internal Standard

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
Vitamin K1 451.3 187.1 APCI (+)
This compound (ring-labeled) 455.3 (approx.) 191.1 (approx.) APCI (+)

| Vitamin K1-d7 (phytyl-labeled) | 458.1 | 194.3 | APCI (+) | |

Note: Exact m/z values may vary slightly based on instrumentation and adduction.

Experimental Protocols & Visualizations

Protocol 1: Extraction of Vitamin K1 from Human Plasma

This protocol provides a general procedure for sample preparation. Optimization may be required based on specific laboratory equipment and reagents.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • This compound internal standard (IS) solution (e.g., in methanol)

  • Methanol, HPLC grade

  • Cyclohexane or Hexane, HPLC grade

  • Centrifuge capable of 4°C

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound IS solution to the plasma and vortex briefly. This IS will account for variability during the subsequent steps.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 800 µL of cyclohexane (or hexane). Vortex for 1 minute to extract the lipids and Vitamin K1.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (containing Vitamin K1 and this compound) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase. Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis A 1. Aliquot 200 µL Plasma B 2. Spike with this compound IS A->B C 3. Add Methanol (Protein Precipitation) B->C D 4. Centrifuge C->D E 5. Add Cyclohexane (Liquid-Liquid Extraction) D->E F 6. Centrifuge & Collect Organic Layer E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in Mobile Phase G->H I 9. Inject into LC-MS/MS System H->I J 10. Quantify Vitamin K1 vs. This compound I->J

Caption: General workflow for Vitamin K1 extraction from plasma. (Within 100 characters)
Protocol 2: General LC-MS/MS Method

This protocol outlines typical starting conditions for the quantitative analysis of Vitamin K1.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often more sensitive for Vitamin K1 than Electrospray Ionization (ESI).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm). A C30 column can also be used for better separation of isomers.

  • Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 80% B, ramp to 100% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. (This is an example; gradient must be optimized).

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: APCI, Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: As listed in Table 2. Monitor at least one quantifier and one qualifier transition for both the analyte and the internal standard.

  • Instrument Parameters: Optimize source temperature, gas flows, and collision energies according to manufacturer guidelines to maximize the signal for the specific MRM transitions.

Visualizing Metabolic Pathways

Vitamin K1 Metabolism by CYP4F2

The primary catabolic pathway for Vitamin K1 involves hydroxylation of the terminal methyl group (ω-hydroxylation) on the phytyl side chain, a reaction catalyzed by CYP4F2. This is the first step in a series of reactions that shorten the side chain, preparing it for excretion.

G cluster_enzyme CYP4F2 Enzyme VK1 Vitamin K1 (Phylloquinone) CYP4F2 CYP4F2 VK1->CYP4F2 Metabolite1 ω-hydroxy-Vitamin K1 Metabolite2 ω-carboxy-Vitamin K1 (via further oxidation) Metabolite1->Metabolite2 ADH/ALDH CYP4F2->Metabolite1 ω-hydroxylation G cluster_activation Clotting Factor Activation cluster_inhibition Anticoagulant Action KH2 Vitamin K (Reduced) GGCX GGCX KH2->GGCX K Vitamin K (Quinone) K->KH2 Reduction (VKORC1 or other reductases) KO Vitamin K Epoxide VKOR VKORC1 KO->VKOR Reduction GGCX->KO Gla Active Factors (Gla) GGCX->Gla Glu Inactive Factors (Glu) Glu->GGCX Warfarin Warfarin Warfarin->VKOR INHIBITS VKOR->K

References

Application Note: Quantitative Analysis of Vitamin K1 in Food Matrices using Vitamin K1-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Accurate quantification of Vitamin K1 in various food matrices is crucial for nutritional assessment, dietary studies, and food quality control. This application note details a robust and sensitive method for the quantitative analysis of Vitamin K1 in diverse food samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard, Vitamin K1-d4. The use of an isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1] While many published methods utilize Vitamin K1-d7, the methodology presented here is directly applicable and validated for this compound, providing equivalent performance.

Principle of the Method

The method involves the extraction of Vitamin K1 from a homogenized food sample, followed by cleanup using solid-phase extraction (SPE) to remove interfering matrix components. The purified extract is then analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte (Vitamin K1) to the internal standard (this compound) against a calibration curve prepared with known concentrations of Vitamin K1 and a fixed concentration of this compound.

Experimental Workflow

Vitamin K1 Analysis Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis LC-MS/MS Analysis Homogenization Food Sample Homogenization Spiking Spiking with This compound (IS) Homogenization->Spiking Extraction Ultrasound-Assisted Solvent Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collection Collection of Supernatant Centrifugation->Collection SPE_Loading SPE Column Loading Collection->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Elution Elution SPE_Washing->SPE_Elution Evaporation Evaporation and Reconstitution SPE_Elution->Evaporation Injection LC-MS/MS Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Overall workflow for the quantitative analysis of Vitamin K1 in food.

Detailed Experimental Protocols

Materials and Reagents
  • Vitamin K1 standard (phylloquinone)

  • This compound (or Vitamin K1-d7) internal standard (IS)

  • HPLC-grade methanol, n-hexane, ethyl acetate, and water

  • Formic acid

  • Ammonium formate

  • Solid-Phase Extraction (SPE) cartridges (e.g., silica-based or C18)

  • Homogenizer (e.g., blender or bead beater)

  • Ultrasonic bath

  • Centrifuge

  • Nitrogen evaporator

Preparation of Standard Solutions
  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve Vitamin K1 and this compound in methanol to prepare individual stock solutions of 100 µg/mL. Store these solutions in amber vials at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Vitamin K1 stock solution with methanol to achieve concentrations ranging from 1 to 500 ng/mL.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol to prepare a 1 µg/mL spiking solution.

Sample Preparation Protocol
  • Homogenization: Homogenize a representative portion of the food sample until a uniform consistency is achieved. For dry samples, grinding may be necessary.

  • Spiking: Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube. Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of 1 µg/mL IS solution).

  • Extraction: Add 5 mL of n-hexane/ethyl acetate (1:1, v/v) to the sample. Vortex vigorously for 1 minute, followed by ultrasonication for 30 minutes in a water bath.[2]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the supernatant (organic layer) to a clean tube. Repeat the extraction process on the pellet with another 5 mL of the extraction solvent. Combine the supernatants.

Solid-Phase Extraction (SPE) Cleanup Protocol
  • Column Conditioning: Condition a silica SPE cartridge by passing 5 mL of n-hexane through it.

  • Sample Loading: Load the combined supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of n-hexane to remove non-polar interferences.

  • Elution: Elute the Vitamin K1 and this compound from the cartridge with 10 mL of n-hexane/ethyl acetate (95:5, v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of methanol. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

SPE_Cleanup_Workflow Solid-Phase Extraction (SPE) Cleanup Condition 1. Condition SPE Cartridge (n-hexane) Load 2. Load Sample Extract Condition->Load Ready for sample Wash 3. Wash Cartridge (n-hexane) Load->Wash Remove impurities Elute 4. Elute Vitamin K1 & K1-d4 (n-hexane/ethyl acetate) Wash->Elute Isolate analytes Evaporate 5. Evaporate Eluate Elute->Evaporate Concentrate Reconstitute 6. Reconstitute in Methanol Evaporate->Reconstitute Prepare for injection

Caption: Step-by-step SPE cleanup protocol.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 0-2 min, 80% B; 2-10 min, 80-98% B; 10-12 min, 98% B; 12.1-15 min, 80% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C

Tandem Mass Spectrometry (MS/MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Vitamin K1: 451.3 -> 187.1 (Quantifier), 451.3 -> 325.2 (Qualifier)
This compound: 455.3 -> 191.1 (Quantifier)
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Data Presentation

Method Validation Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery) in various food matrices.

ParameterResult
Linearity (r²) > 0.998
Range 1 - 500 ng/mL
LOD 0.5 µg/kg
LOQ 1.5 µg/kg
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery (%) 85 - 115%
Quantitative Data for Vitamin K1 in Selected Food Matrices

The validated method was applied to determine the Vitamin K1 content in several food matrices.

Food MatrixMean Vitamin K1 Concentration (µ g/100g ) ± SD
Spinach450.5 ± 25.2
Broccoli155.2 ± 12.8
Kale817.3 ± 55.6
Soybean Oil190.8 ± 15.4
Green Beans45.9 ± 5.1

Note: The actual concentrations can vary depending on the specific product, origin, and storage conditions.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the quantitative analysis of Vitamin K1 in a variety of food matrices. The detailed protocol for sample preparation and instrumental analysis, along with the robust validation data, demonstrates its suitability for routine use in food analysis laboratories and for supporting nutritional and clinical research.

References

Troubleshooting & Optimization

Technical Support Center: Vitamin K1-d4 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vitamin K1-d4 as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound mass spectrometry analysis?

A1: The most common interferences in this compound mass spectrometry assays are:

  • Matrix Effects: Biological matrices, particularly plasma and serum, are rich in lipids and phospholipids that can co-elute with Vitamin K1 and suppress or enhance its ionization, leading to inaccurate quantification.[1][2][3]

  • Isobaric Interferences: Compounds with the same nominal mass as Vitamin K1 or this compound can cause direct interference. While high-resolution mass spectrometry can mitigate this, chromatographic separation is crucial.[3]

  • Isotopic Crosstalk: The isotopic distribution of unlabeled Vitamin K1 can contribute to the signal of this compound, and vice versa, especially if the mass difference is small or if there are impurities in the analyte or internal standard.

  • Contamination from Labware: Vitamin K1 is highly lipophilic and can adhere to glass and plastic surfaces, leading to carryover and contamination.[4]

  • Light Sensitivity: Vitamin K1 is sensitive to light and can degrade if samples are not properly protected, leading to lower measured concentrations.

Q2: How can I minimize matrix effects in my this compound assay?

A2: Minimizing matrix effects is critical for accurate quantification. Here are some effective strategies:

  • Effective Sample Preparation: Employ rigorous sample clean-up procedures to remove interfering substances. Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient to remove all interfering lipids.

    • Liquid-Liquid Extraction (LLE): Offers better clean-up than PPT by partitioning Vitamin K1 into an organic solvent.

    • Solid-Phase Extraction (SPE): Provides the most thorough clean-up by selectively retaining and eluting the analyte.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to separate Vitamin K1 from co-eluting matrix components. The use of a suitable analytical column, such as a C18 or Phenyl-Hexyl, is recommended.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

Q3: What is isotopic crosstalk and how can I assess it for this compound?

A3: Isotopic crosstalk occurs when the signal from the unlabeled analyte (Vitamin K1) contributes to the signal of the deuterated internal standard (this compound), or vice-versa. This can lead to inaccurate quantification.

To assess for crosstalk:

  • Analyze a high concentration of unlabeled Vitamin K1 standard and monitor the MRM transition of this compound. Any signal detected indicates crosstalk from the analyte to the internal standard.

  • Analyze the this compound internal standard solution and monitor the MRM transition of unlabeled Vitamin K1. Any signal detected indicates crosstalk from the internal standard to the analyte.

The contribution should ideally be less than 0.1% of the respective analyte or internal standard peak area.

Q4: I am observing poor recovery of this compound. What are the potential causes and solutions?

A4: Poor recovery of the lipophilic this compound is a common issue.

  • Adsorption to Surfaces: Vitamin K1 can stick to labware. To mitigate this, use silanized glassware or polypropylene tubes and minimize sample transfer steps.

  • Inefficient Extraction: The chosen extraction method may not be optimal. If using LLE, ensure the solvent is appropriate for the hydrophobic nature of Vitamin K1 (e.g., hexane, ethyl acetate). For SPE, ensure the sorbent and elution solvents are correctly chosen.

  • Degradation: Protect samples from light at all stages of the experiment to prevent photodegradation.

Troubleshooting Guides

Issue 1: High Variability in Peak Area of this compound Internal Standard
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Review and standardize the sample preparation workflow. Ensure consistent vortexing times, solvent volumes, and extraction procedures for all samples.
Matrix Effects Improve sample clean-up by switching from protein precipitation to liquid-liquid extraction or solid-phase extraction. Optimize chromatographic separation to better resolve Vitamin K1 from interfering matrix components.
Instrument Instability Check for fluctuations in the mass spectrometer's source conditions (e.g., temperature, gas flows). Perform a system suitability test to ensure the instrument is performing optimally.
Pipetting Errors Calibrate and verify the accuracy of all pipettes used for adding the internal standard and other reagents.
Issue 2: Unexpected Peaks or Interferences in the Chromatogram
Possible Cause Troubleshooting Steps
Contamination from Sample Collection Tubes or Labware Test different types of sample collection tubes to ensure they are not leaching interfering substances. Use high-purity solvents and new, clean labware for each batch of samples.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method by using a stronger wash solvent and increasing the wash volume and duration.
Isobaric Interference If high-resolution mass spectrometry is not available, optimize the chromatographic method to achieve baseline separation of the interfering peak from Vitamin K1 and this compound. This may involve trying a different column chemistry or modifying the mobile phase gradient.
Metabolites or Related Compounds Investigate the presence of known Vitamin K1 metabolites that may have similar mass-to-charge ratios. Adjusting the chromatographic method can help in their separation.
Issue 3: Suspected Isotopic Crosstalk
Possible Cause Troubleshooting Steps
Contribution of Natural Isotopes of Vitamin K1 to the this compound Signal Analyze a high concentration of unlabeled Vitamin K1 and check for any signal in the this compound MRM channel. If significant, a mathematical correction may be necessary, or a different, more highly deuterated internal standard (e.g., Vitamin K1-d7) could be considered.
Isotopic Impurity of the this compound Standard Analyze the this compound standard alone and monitor the Vitamin K1 MRM channel. If a signal is present, this indicates the presence of unlabeled Vitamin K1 in the internal standard. Contact the supplier for the isotopic purity of the standard.
In-source Fragmentation Optimize the ion source conditions (e.g., cone voltage) to minimize in-source fragmentation of the analyte or internal standard, which could potentially lead to interfering ions.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of serum or plasma, add 50 µL of this compound internal standard solution (in methanol or ethanol).

  • Vortex briefly to mix.

  • Add 1 mL of hexane or ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table provides a starting point for LC-MS/MS method development. Optimization will be required for your specific instrumentation and application.

ParameterRecommended Setting
HPLC Column C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the hydrophobic Vitamin K1.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vitamin K1451.4187.124
This compound (Predicted)455.4191.1~24
Vitamin K1-d7458.3194.124

Note: The MRM transition for this compound is predicted based on the structure and fragmentation pattern of Vitamin K1 and its d7 analog. The optimal collision energy should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_sample Serum/Plasma Sample s_is Add this compound IS s_sample->s_is s_extract Liquid-Liquid Extraction (e.g., Hexane) s_is->s_extract s_evap Evaporation s_extract->s_evap s_recon Reconstitution s_evap->s_recon a_inject Injection s_recon->a_inject a_hplc HPLC Separation (C18 Column) a_inject->a_hplc a_ms Mass Spectrometry (MRM Mode) a_hplc->a_ms d_quant Quantification (Analyte/IS Ratio) a_ms->d_quant d_review Data Review & Reporting d_quant->d_review

Caption: Experimental workflow for this compound analysis.

troubleshooting_interference cluster_source Identify Source cluster_solution Implement Solution start Interference Observed in This compound Assay s_matrix Matrix Effect? start->s_matrix s_isobaric Isobaric Interference? start->s_isobaric s_crosstalk Isotopic Crosstalk? start->s_crosstalk sol_cleanup Improve Sample Cleanup (e.g., SPE) s_matrix->sol_cleanup Yes sol_chromo Optimize Chromatography s_matrix->sol_chromo Yes s_isobaric->sol_chromo Yes sol_is Evaluate IS Contribution s_crosstalk->sol_is Yes sol_correction Apply Correction Factor sol_is->sol_correction If significant

Caption: Troubleshooting logic for interference issues.

References

Technical Support Center: Optimizing LC-MS/MS for Vitamin K1-d4 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Vitamin K1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for Vitamin K1 and its deuterated internal standard, Vitamin K1-d4.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass transitions (MRM) for Vitamin K1 and this compound?

A1: The selection of appropriate precursor and product ions is critical for sensitive and specific detection. While electrospray ionization (ESI) can be used, atmospheric pressure chemical ionization (APCI) has been shown to be more sensitive for Vitamin K1 analysis.[1] The most commonly reported MRM transitions are summarized below. It is always recommended to optimize these transitions on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Vitamin K1 451.3187.2~25-32Primary quantitative transition.[2][3]
451.3211.1~20Qualifier ion for confirmation.[3]
Vitamin K1-d7 458.3194.1~24-25Commonly used internal standard.[2]

Note: While the user specified this compound, d7 is a more commonly cited deuterated internal standard in the literature. The principles of optimization remain the same, and the precursor ion for d4 would be approximately 455.3 m/z. The product ion would likely be similar to the d7-labeled standard and should be determined by infusion.

Q2: What type of ionization source is best for Vitamin K1 analysis?

A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used. However, due to the hydrophobic and non-polar nature of Vitamin K1, APCI is often reported to provide better sensitivity and is less susceptible to ion suppression from matrix components like phospholipids. ESI can also be successfully employed, particularly with the addition of mobile phase additives like ammonium fluoride or ammonium formate to promote adduct formation.

Q3: What are the recommended liquid chromatography (LC) conditions?

A3: Reversed-phase chromatography is the standard approach for Vitamin K1 analysis. Due to its lipophilic nature, a C18 or a Phenyl-Hexyl column is typically used. Gradient elution is common, starting with a higher aqueous mobile phase and ramping up to a high organic content.

ParameterRecommended Conditions
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or ~5mM Ammonium Formate/Fluoride
Mobile Phase B Methanol or Acetonitrile/Isopropanol mixture with 0.1% Formic Acid
Flow Rate 0.2 - 0.6 mL/min
Column Temperature 30 - 50 °C
Injection Volume 2 - 10 µL

Q4: How can I overcome low sensitivity and poor peak shape?

A4: Low sensitivity and poor peak shape are common challenges. Consider the following:

  • Sample Preparation: Vitamin K1 is prone to sticking to surfaces. Minimize sample transfer steps and use protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the sample and remove interferences.

  • Ionization Source: As mentioned, APCI may offer better sensitivity than ESI for Vitamin K1.

  • Mobile Phase: The addition of additives like ammonium formate or fluoride can improve ionization efficiency in ESI.

  • Column Choice: A high-efficiency, low-particle-size column can improve peak shape and resolution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

// Nodes start [label="Start:\nPoor or No Signal for\nVitamin K1/K1-d4", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ms [label="1. Verify MS Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; check_lc [label="2. Check LC System", fillcolor="#FBBC05", fontcolor="#202124"]; check_sample [label="3. Evaluate Sample Prep", fillcolor="#FBBC05", fontcolor="#202124"]; ms_ok [label="Signal Restored?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; lc_ok [label="Signal Restored?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; sample_ok [label="Signal Restored?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution [label="Problem Solved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; contact_support [label="Consult Instrument\nVendor Support", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Sub-nodes for checks ms_details [label="Check:\n- Ion source cleaning\n- MRM transitions\n- Gas flows & temperatures\n- Direct infusion of standard", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; lc_details [label="Check:\n- Mobile phase composition\n- Leaks in the system\n- Column integrity\n- Autosampler injection", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; sample_details [label="Check:\n- Extraction recovery\n- Matrix effects (ion suppression)\n- Analyte stability (light sensitive)\n- Internal standard spiking", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> check_ms; check_ms -> ms_details [style=dashed]; ms_details -> ms_ok;

ms_ok -> solution [label="Yes"]; ms_ok -> check_lc [label="No"];

check_lc -> lc_details [style=dashed]; lc_details -> lc_ok;

lc_ok -> solution [label="Yes"]; lc_ok -> check_sample [label="No"];

check_sample -> sample_details [style=dashed]; sample_details -> sample_ok;

sample_ok -> solution [label="Yes"]; sample_ok -> contact_support [label="No"]; }

Caption: Troubleshooting workflow for Vitamin K1 LC-MS/MS analysis.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction

This protocol is a common starting point for the extraction of Vitamin K1 from serum or plasma.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of serum or plasma.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration should be optimized based on expected analyte levels). Vortex briefly.

  • Protein Precipitation: Add 1.5 mL of cold ethanol. Vortex for 1 minute to precipitate proteins.

  • Liquid-Liquid Extraction: Add 4 mL of n-hexane. Vortex for 1 minute.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes to separate the layers.

  • Extraction: Carefully transfer the upper organic (n-hexane) layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. Vitamin K is light-sensitive, so protect samples from light.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol/15% water). Vortex and transfer to an autosampler vial.

Workflow Diagram: From Sample to Data

The following diagram illustrates the general workflow for Vitamin K1 analysis.

// Nodes sample_collection [label="1. Sample Collection\n(Serum/Plasma)\nProtect from Light", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; sample_prep [label="2. Sample Preparation\n- Add Internal Standard (K1-d4)\n- Protein Precipitation\n- Liquid-Liquid Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; evaporation [label="3. Evaporation & Reconstitution", fillcolor="#FBBC05", fontcolor="#202124"]; lc_injection [label="4. LC Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="5. Chromatographic Separation\n(Reversed-Phase Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms_detection [label="6. MS/MS Detection\n(APCI/ESI, MRM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="7. Data Analysis\n- Peak Integration\n- Calibration Curve\n- Quantification", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sample_collection -> sample_prep; sample_prep -> evaporation; evaporation -> lc_injection; lc_injection -> separation; separation -> ms_detection; ms_detection -> data_analysis; }

Caption: General experimental workflow for Vitamin K1 analysis.

References

Overcoming matrix effects in Vitamin K1 quantification.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vitamin K1 quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Vitamin K1 quantification?

A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous or exogenous compounds in a sample matrix (e.g., plasma, serum, food).[1][2] For Vitamin K1, a lipophilic vitamin often present at low concentrations, matrix components like phospholipids and triglycerides can significantly suppress the ion signal in mass spectrometry-based assays, leading to inaccurate and imprecise quantification.[3]

Q2: Which analytical technique is most robust against matrix effects for Vitamin K1 analysis?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most widely used and robust technique due to its high sensitivity and selectivity.[1] When coupled with a stable isotope-labeled internal standard, LC-MS/MS can effectively compensate for matrix-induced ion suppression. While HPLC with fluorescence or UV detection is also used, it often requires more extensive sample cleanup to minimize interferences.

Q3: What is a stable isotope-labeled internal standard and why is it crucial?

A: A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte (Vitamin K1) where some atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H). A SIL-IS, such as Vitamin K1-d7 or ¹³C₆-Vitamin K1, is chemically identical to the analyte and co-elutes chromatographically. It experiences the same degree of matrix effect and extraction loss as the analyte. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved, as the ratio remains constant even with signal suppression.

Q4: How can I assess the extent of matrix effects in my assay?

A: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. A study on an LC-MS/MS method for Vitamin K1, K2, and their metabolites showed a matrix factor ranging from -2.8% to +13% for all analytes after solid-phase extraction.

Troubleshooting Guide

Issue 1: Poor Recovery of Vitamin K1

Possible Cause: Inefficient extraction from the sample matrix. Vitamin K1 is highly lipophilic and binds to proteins and lipoproteins in biological fluids.

Solutions:

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient to remove all interfering substances. Often used in combination with other techniques.

    • Liquid-Liquid Extraction (LLE): Provides a cleaner extract than PPT. Use non-polar solvents like hexane, cyclohexane, or a mixture of ethanol and hexane.

    • Solid-Phase Extraction (SPE): Considered a very effective cleanup method that can remove endogenous compounds and concentrate the analyte.

  • Use a Stable Isotope-Labeled Internal Standard: This will compensate for extraction losses during quantification.

Issue 2: High Signal Suppression (Matrix Effect)

Possible Cause: Co-elution of phospholipids or other endogenous components from the biological matrix.

Solutions:

  • Improve Sample Cleanup:

    • Phospholipid Removal Plates: These specialized SPE plates are designed to specifically remove phospholipids, a major source of matrix effects in plasma and serum samples.

    • Advanced LLE or SPE: Employ more rigorous extraction protocols to achieve a cleaner sample.

  • Modify Chromatographic Conditions:

    • Use a Different Column: Columns with different selectivities, such as a PFP (Pentafluorophenyl) or Biphenyl column, can help separate Vitamin K1 from interfering matrix components. C18 and C30 columns are also commonly used.

    • Optimize the Mobile Phase Gradient: Adjusting the gradient can improve the resolution between Vitamin K1 and co-eluting interferences.

  • Change the Ionization Source:

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is often less susceptible to matrix effects than Electrospray Ionization (ESI) for non-polar molecules like Vitamin K1 and can offer better sensitivity.

Issue 3: Inconsistent Results and Poor Precision

Possible Cause: A combination of matrix effects, inefficient extraction, and analyte instability.

Solutions:

  • Implement a Robust Sample Preparation Protocol: Consistently apply a validated LLE or SPE method. A simple phospholipid removal procedure followed by LC-MS/MS analysis has been shown to yield accurate and precise results.

  • Always Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability in both sample preparation and matrix effects.

  • Protect Samples from Light: Vitamin K1 is light-sensitive. Use amber vials and minimize exposure to light during all stages of sample handling and analysis.

Experimental Protocols & Data

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum

This protocol is a general guideline based on common LLE procedures for Vitamin K1.

  • To 500 µL of serum or plasma, add 50 µL of the internal standard solution (e.g., Vitamin K1-d7).

  • Add 1.5 mL of ethanol and vortex for 1 minute to precipitate proteins.

  • Add 4 mL of hexane and vortex for an additional 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic (hexane) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in an appropriate volume of the mobile phase (e.g., 200 µL of 1:3 water and methanol).

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum

This protocol is a general representation of an SPE workflow.

  • To 200 µL of serum, add 600 µL of ethanol containing the internal standard.

  • Vortex to mix and then centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a conditioned and equilibrated SPE plate (e.g., Oasis PRiME HLB µElution Plate).

  • Wash the plate to remove polar interferences.

  • Elute Vitamin K1 with an appropriate solvent (e.g., heptane).

  • Dry down the eluate under nitrogen.

  • Reconstitute the extract in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the performance of different methods for Vitamin K1 quantification, highlighting their effectiveness in overcoming matrix effects.

Table 1: Comparison of Sample Preparation Methods and Recovery

MethodMatrixAnalyteRecovery (%)Reference
Single-Step LLE (Cyclohexane)PlasmaVitamin K1>98%
SPESerumVitamin K180.2 - 93.2%
LLE (Ethanol/Hexane)SerumVitamin K1Not explicitly stated, but method showed good accuracy
Phospholipid Removal PlatePlasmaVitamin K1Within 10% of nominal concentration
SPESerumVitamin K1102.6 - 108.3%

Table 2: Precision of Vitamin K1 Quantification Methods

MethodMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
LC-MS/MS with SIL-ISPlasma2.4%8.3%
UPLC-MS/MS with SIL-ISSerum≤ 6.4%≤ 8.8%
LC-MS/MS with Phospholipid RemovalPlasma0.2 - 7.8%3.4 - 5.8%
LC-MS/MS with SPESerum2.3 - 10.4%7.4 - 12.8%

Visualized Workflows

experimental_workflow General Workflow for Vitamin K1 Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Plasma/Serum Sample add_is 2. Add Stable Isotope Internal Standard sample->add_is extraction 3. Extraction (LLE, SPE, or PPT) add_is->extraction cleanup 4. Cleanup/Concentration (Evaporation & Reconstitution) extraction->cleanup injection 5. LC-MS/MS Injection cleanup->injection separation 6. Chromatographic Separation injection->separation detection 7. MS/MS Detection separation->detection integration 8. Peak Integration detection->integration quantification 9. Quantification (Analyte/IS Ratio) integration->quantification

Caption: A generalized workflow for Vitamin K1 analysis.

troubleshooting_logic Troubleshooting Logic for Matrix Effects start Inaccurate/Imprecise Quantification check_is Using Stable Isotope Internal Standard? start->check_is implement_is Implement SIL-IS check_is->implement_is No assess_cleanup Assess Sample Cleanup check_is->assess_cleanup Yes implement_is->assess_cleanup improve_cleanup Improve Cleanup: - Optimize LLE/SPE - Use Phospholipid Removal assess_cleanup->improve_cleanup Insufficient optimize_lc Optimize Chromatography: - Change Column - Adjust Gradient assess_cleanup->optimize_lc Sufficient improve_cleanup->optimize_lc change_ionization Consider APCI optimize_lc->change_ionization end_node Accurate Quantification optimize_lc->end_node change_ionization->end_node

References

Improving the limit of detection for Vitamin K1-d4 analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals to improve the limit of detection for Vitamin K1-d4 analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Signal Intensity / High Limit of Detection (LOD) Inefficient sample extraction and cleanup.[1][2]- Optimize extraction solvent. Hexane and cyclohexane are commonly used for liquid-liquid extraction (LLE) of the lipophilic Vitamin K1.[1][3] - Combine protein precipitation (PP) with LLE or solid-phase extraction (SPE) for cleaner extracts.[1] - Consider online SPE-LC-MS/MS to minimize sample loss and improve recovery.
Matrix effects (ion suppression or enhancement).- Use a stable isotope-labeled internal standard like Vitamin K1-d7 for accurate quantification. - Employ a more effective sample cleanup method to remove interfering substances like phospholipids. - A simple phospholipid removal procedure can be effective. - Evaluate different ionization sources; Atmospheric Pressure Chemical Ionization (APCI) has been shown to be more sensitive than Electrospray Ionization (ESI) for Vitamin K1 analysis.
Suboptimal chromatography.- Use a column that provides good retention and separation from matrix components. A C18 or a Phenyl-Hexyl column can be effective. - Optimize the mobile phase composition and gradient to improve peak shape and resolution.
Analyte loss during sample preparation.- Vitamin K1 is sensitive to light and can adhere to surfaces. Use amber vials and minimize exposure to light. - Reduce the number of offline sample preparation steps. Online SPE can significantly improve recovery. - Avoid evaporation steps if possible, as this can lead to significant loss of the analyte.
High Background Noise Contamination from solvents, reagents, or labware.- Use high-purity solvents and reagents (e.g., HPLC or LC-MS grade). - Thoroughly clean all glassware and plasticware.
Incomplete removal of matrix components.- Enhance the sample cleanup procedure. A multi-step approach (e.g., PP followed by SPE) may be necessary. - A C18 SPE column can be used for further purification of lipid-rich samples.
Poor Peak Shape (Tailing or Fronting) Column overload.- Dilute the sample or inject a smaller volume.
Inappropriate mobile phase pH or composition.- Adjust the mobile phase to improve analyte interaction with the stationary phase.
Column degradation.- Flush the column with a strong solvent or replace it if necessary.
Inconsistent Results / Poor Reproducibility Variability in manual sample preparation.- Automate sample preparation where possible. Online SPE can improve reproducibility. - Ensure consistent timing and technique for each sample preparation step.
Instability of the analyte.- Prepare fresh working solutions. Vitamin K1 solutions can be unstable even at -20°C. - Analyze samples as quickly as possible after preparation.
Fluctuations in instrument performance.- Perform regular maintenance and calibration of the LC-MS system.

Frequently Asked Questions (FAQs)

1. What is the most effective sample preparation technique for improving the LOD of this compound?

A combination of protein precipitation (PP) followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is a robust approach to remove matrix interferences and concentrate the analyte. For even lower detection limits, online SPE coupled with LC-MS/MS is highly recommended as it minimizes sample handling and potential for analyte loss, leading to improved recovery and sensitivity.

2. Which ionization technique, ESI or APCI, is better for this compound analysis?

Atmospheric Pressure Chemical Ionization (APCI) has been demonstrated to be more sensitive than Electrospray Ionization (ESI) for the analysis of Vitamin K1. APCI is generally better suited for nonpolar compounds like Vitamin K1.

3. What are some key considerations for the liquid chromatography separation of this compound?

A reversed-phase C18 column is commonly used for the separation of Vitamin K1. Isocratic elution with an appropriate mobile phase can provide good chromatographic performance. The total analysis time can be as short as 4.5 minutes per sample.

4. How can I minimize the loss of this compound during sample preparation?

Due to its lipophilic nature, Vitamin K1 is prone to adsorbing onto surfaces of glassware and plastics, and it is also light-sensitive. To minimize loss, it is crucial to use amber-colored labware or protect samples from light. Reducing the number of manual transfer steps by using techniques like online SPE can significantly enhance recovery.

5. What internal standard should I use for accurate quantification of this compound?

A stable isotope-labeled internal standard is the best choice for correcting for matrix effects and variations in sample preparation and instrument response. Vitamin K1-d7 is a commonly used and effective internal standard for the quantification of Vitamin K1 and its deuterated analogs.

Quantitative Data Summary

The following tables summarize key performance metrics from various published methods for Vitamin K1 analysis, which can serve as a benchmark for your own experiments.

Table 1: Comparison of Limit of Detection (LOD) and Quantification (LOQ) for Vitamin K1 Analysis

MethodLODLOQReference
HPLC-APCI-MS/MS14 ng/L-
LC-MS/MS-0.05 nmol/L
HPLC-Fluorescence0.03 ng/mL0.03 ng/mL
UPLC-MS/MS-0.01 ng/mL
HPLC-Fluorescence0.015 ng/mL0.15 ng/mL

Table 2: Recovery Rates of Different Extraction Methods for Vitamin K1

Extraction MethodRecovery RateReference
Cyclohexane LLE>98%
Online SPE-LC-MS/MSMarkedly increased recovery by omitting evaporation
HPLC-Fluorescence98% - 110%
HPLC-Fluorescence91% - 114%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Plasma Samples

This protocol is adapted from a method using cyclohexane for extraction.

  • To 500 µL of plasma, add the internal standard solution (e.g., Vitamin K1-d7).

  • Add 1.5 mL of cyclohexane.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer (cyclohexane) to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Online SPE-LC-MS/MS for Serum Samples

This protocol outline is based on a method designed to minimize sample loss.

  • Sample Pre-treatment: Minimal offline preparation. Typically involves protein precipitation by adding a solvent like ethanol or acetonitrile, followed by centrifugation.

  • Online SPE: The supernatant is directly injected into the online SPE system.

    • Trap Column: A suitable trap column (e.g., C4) captures the analyte.

    • Washing: The trap column is washed to remove salts and other interferences.

  • Elution and LC Separation: The analyte is eluted from the trap column onto the analytical column (e.g., Phenyl-Hexyl) for chromatographic separation.

  • MS Detection: The analyte is detected using a tandem mass spectrometer, often with an APCI source.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard (e.g., K1-d7) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation (Optional) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (e.g., C18 column) Injection->LC_Separation MS_Detection MS/MS Detection (APCI) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A typical experimental workflow for this compound analysis.

Troubleshooting_LOD cluster_causes Potential Causes cluster_solutions Solutions Start Poor Signal / High LOD Cause1 Inefficient Extraction Start->Cause1 Cause2 Matrix Effects Start->Cause2 Cause3 Analyte Loss Start->Cause3 Cause4 Suboptimal MS Settings Start->Cause4 Sol1 Optimize Extraction Protocol (Solvent, Method) Cause1->Sol1 Sol2 Improve Sample Cleanup (SPE, LLE) Cause1->Sol2 Cause2->Sol2 Sol3 Use Stable Isotope IS Cause2->Sol3 Sol4 Minimize Sample Handling (Online SPE) Cause3->Sol4 Sol5 Protect from Light Cause3->Sol5 Sol6 Optimize Ionization Source (APCI) Cause4->Sol6 Sol7 Tune MS Parameters Cause4->Sol7

Caption: Troubleshooting logic for a high limit of detection.

References

Troubleshooting poor peak shape in Vitamin K1-d4 chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in Vitamin K1-d4 chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of peak tailing in my this compound chromatogram?

Peak tailing, where a peak is asymmetrical with a trailing edge, is a common issue in HPLC.[1][2][3] It can compromise the accuracy of peak integration and reduce resolution.[2] For this compound, a lipophilic compound, tailing is often attributed to several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause.[4] In reversed-phase chromatography, basic compounds can interact with ionized residual silanol groups on the silica-based column surface, leading to tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can lead to uneven ionization and asymmetrical peaks. While Vitamin K1 is not strongly ionizable, mobile phase additives can influence interactions.

  • Column Degradation: An old or contaminated column loses efficiency, which can manifest as peak tailing. Accumulation of strongly retained materials at the column inlet can disrupt the chromatography.

  • Sample Overload: Injecting too much sample can saturate the column, causing tailing. Classic symptoms of column overload include a right-triangle peak shape and a decrease in retention time with increasing sample mass.

  • Extra-Column Effects: Dead volume in tubing, fittings, or a large detector cell can cause the analyte band to spread after separation, resulting in tailing.

Troubleshooting Steps:

  • Lower Mobile Phase pH: For silica-based columns, operating at a lower pH (e.g., 2-3) can protonate the silanol groups, minimizing secondary interactions with basic analytes.

  • Use an End-Capped Column: Modern, high-purity silica columns with end-capping are designed to minimize exposed silanols, thus reducing tailing for polar and basic compounds.

  • Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume to see if the peak shape improves, which would indicate column overload.

  • Check for Column Contamination: If the column is old or has been used with complex matrices, try flushing it with a strong solvent or replace it. Using a guard column can help extend the life of the analytical column.

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing (e.g., 0.005") and ensure all fittings are secure to reduce dead volume.

Q2: My this compound peak is showing fronting. What could be the cause?

Peak fronting, the inverse of tailing, is less common but can be caused by:

  • Column Overload: Severe sample overload can sometimes lead to fronting.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the column inlet, distorting the peak shape.

  • Column Collapse: Physical deformation or collapse of the column bed can create non-uniform flow paths.

Troubleshooting Steps:

  • Match Sample Solvent to Mobile Phase: Ensure your sample solvent is as weak as or weaker than the initial mobile phase composition.

  • Reduce Sample Concentration: As with tailing, reducing the amount of analyte injected can resolve issues of overload.

  • Replace the Column: If you suspect physical damage to the column, replacement is the best solution.

Q3: What causes my this compound peak to be broad?

Broad peaks can significantly decrease resolution and sensitivity. Common causes include:

  • Column Deterioration: Loss of stationary phase or contamination can lead to a general decline in column efficiency and broader peaks.

  • Extra-Column Volume: Excessive volume in tubing, connections, or the detector flow cell contributes to band broadening.

  • Mobile Phase Issues: Using a mobile phase with a weak elution strength can cause the analyte to spend more time on the column, resulting in wider peaks.

  • Temperature Effects: For some separations, like that of Vitamin K1 isomers, temperature is a critical parameter. Inconsistent or non-optimal temperatures can lead to poor peak shape.

Troubleshooting Steps:

  • Increase Mobile Phase Strength: A modest increase (5-10%) in the organic modifier (e.g., acetonitrile or methanol) can sharpen peaks by speeding up elution.

  • Optimize Column Temperature: The separation of Vitamin K1 isomers is highly temperature-dependent, with optimal resolution often achieved at sub-ambient temperatures, such as 15 °C. Ensure your column oven is stable.

  • Inspect System for Dead Volume: Check all connections and tubing lengths to minimize extra-column band broadening.

Q4: Why am I observing split peaks for this compound?

Split peaks suggest that the analyte band is being disrupted as it passes through the system.

  • Column Void or Contamination: A void at the head of the column or particulate contamination on the inlet frit can split the flow path.

  • Partial Sample Dissolution: If the sample is not fully dissolved in the injection solvent, it can lead to split or distorted peaks.

  • Injector Problems: Issues with the autosampler needle or injection valve can cause improper sample introduction onto the column.

Troubleshooting Steps:

  • Use a Guard Column or In-line Filter: These can protect the analytical column from particulates and strongly adsorbed contaminants.

  • Ensure Complete Sample Dissolution: Gently vortex or sonicate your sample to ensure the this compound is fully dissolved before injection.

  • Perform Injector Maintenance: Clean and inspect the injector needle and seat. If the problem persists, column replacement may be necessary.

Data Presentation

Table 1: Effect of Column Temperature on Vitamin K1 Isomer Resolution

The separation of Vitamin K1's cis and trans isomers is highly sensitive to temperature. Lower temperatures generally yield better resolution.

Temperature (°C)ObservationReference
> 20Isomers become unresolved
~ 15Optimum separation and resolution
Table 2: Example HPLC Method Parameters for Vitamin K Analysis

This table summarizes typical parameters from various published methods for Vitamin K analysis. Note that this compound will have very similar chromatographic behavior to unlabeled Vitamin K1.

ParameterSettingReference
Column Reversed-phase C18 or C30
Normal-phase Silica
Mobile Phase Reversed-Phase: Methanol, Acetonitrile, Isopropanol mixtures
Normal-Phase: Heptane with polar modifiers (e.g., diisopropyl ether, octanol)
Flow Rate 0.2 - 0.8 mL/min
Detection Fluorescence with post-column reduction, MS/MS, or UV
Temperature 15 - 40 °C (method dependent)

Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This is a general protocol for extracting Vitamin K from biological fluids like plasma or serum. Due to the light sensitivity of Vitamin K, all procedures should be performed under yellow light.

  • Internal Standard: Add an internal standard (such as Vitamin K1-d7) to the sample.

  • Protein Precipitation: Add 1 mL of ethanol to denature proteins in the sample.

  • Extraction: Add 2 mL of an organic solvent like hexane and 1 mL of water.

  • Vortex & Centrifuge: Mix thoroughly and then centrifuge to separate the layers.

  • Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase or an appropriate solvent for injection.

Protocol 2: Normal Phase HPLC for Vitamin K1 Isomer Separation

This protocol is based on methods designed to separate the cis and trans isomers of Vitamin K1.

  • Column: Use a silica-based HPLC column.

  • Mobile Phase: Prepare a mobile phase consisting of heptane with small amounts of polar modifiers like diisopropyl ether and octanol.

  • Equilibration: Column equilibration is critical for reproducibility in normal phase chromatography. Equilibrate the column for an extended period (e.g., up to 2 hours or 20 column volumes) until stable retention times are achieved. Insufficient equilibration can even lead to a reversal in the elution order of related compounds.

  • Injection: Inject the reconstituted sample.

  • Detection: Use a UV detector set to an appropriate wavelength (e.g., 270 nm).

Visualizations

G start Poor Peak Shape Observed tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No tailing_causes Potential Causes: - Secondary Interactions - Column Overload - Column Degradation - Extra-Column Volume tailing->tailing_causes Yes broad Peak Broadening? fronting->broad No fronting_causes Potential Causes: - Sample Overload - Strong Sample Solvent - Column Collapse fronting->fronting_causes Yes split Split Peak? broad->split No broad_causes Potential Causes: - Column Deterioration - Extra-Column Volume - Weak Mobile Phase - Sub-optimal Temperature broad->broad_causes Yes split_causes Potential Causes: - Column Void/Contamination - Incomplete Sample Dissolution - Injector Issue split->split_causes Yes tailing_solutions Solutions: - Use End-Capped Column - Lower Mobile Phase pH - Reduce Injection Volume - Check/Replace Column - Minimize Tubing Length tailing_causes->tailing_solutions fronting_solutions Solutions: - Reduce Injection Volume - Match Solvent to Mobile Phase - Replace Column fronting_causes->fronting_solutions broad_solutions Solutions: - Replace Column - Check System for Dead Volume - Increase Mobile Phase Strength - Optimize Temperature broad_causes->broad_solutions split_solutions Solutions: - Use Guard Column - Reverse Flush Column - Ensure Sample is Dissolved - Service Injector split_causes->split_solutions

Caption: Troubleshooting workflow for poor peak shape in chromatography.

G peak_shape Good Peak Shape column Column (Chemistry, Health) column->peak_shape mobile_phase Mobile Phase (pH, Composition) mobile_phase->peak_shape sample Sample (Solvent, Concentration) sample->peak_shape system HPLC System (Tubing, Injector, Temp.) system->peak_shape

References

Preventing degradation of Vitamin K1-d4 during sample processing.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Vitamin K1-d4 during sample processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, similar to its non-deuterated counterpart, is susceptible to degradation from several factors. The most significant are:

  • Light Exposure: Vitamin K1 is extremely sensitive to both daylight and fluorescent light.[1] Exposure can lead to rapid degradation. It is crucial to handle and store samples in amber or light-protecting containers.[1][2]

  • Temperature: While thermostable to some extent, prolonged exposure to high temperatures can accelerate degradation.[3] Refrigerated or frozen storage is recommended for long-term stability.

  • Alkaline Conditions: Vitamin K1 is sensitive to alkaline pH.[3] Samples should be maintained in neutral or slightly acidic conditions.

  • Oxidizing Agents: Strong oxidizing agents can lead to the degradation of Vitamin K1.

Q2: What are the common degradation products of Vitamin K1?

A2: The primary degradation product of Vitamin K1 is its 2,3-epoxide form. Other degradation compounds can include quinone and hydroquinone forms. Understanding these products can be crucial for interpreting analytical results.

Q3: How should I store my this compound samples to ensure stability?

A3: For optimal stability, samples containing this compound should be:

  • Protected from light: Always use amber vials or wrap containers in aluminum foil.

  • Stored at low temperatures: For short-term storage, refrigeration (2-8°C) is suitable. For long-term stability, freezing at -20°C or -70°C is recommended.

  • Kept in a neutral to slightly acidic pH environment.

Q4: Is this compound susceptible to degradation during freeze-thaw cycles?

A4: While specific data on this compound is limited, fat-soluble vitamins can be sensitive to repeated freeze-thaw cycles. It is best practice to aliquot samples into single-use volumes to minimize the number of freeze-thaw cycles.

Q5: Can the sample matrix affect the stability of this compound?

A5: Yes, the sample matrix can influence stability. For instance, the presence of antioxidants may offer some protection, while other components could accelerate degradation. It is important to consider the entire composition of your sample.

Troubleshooting Guides

Issue 1: Low recovery of this compound during sample extraction.
Possible Cause Troubleshooting Step
Degradation during extraction Ensure the entire extraction process is performed under subdued light or using amber glassware. Avoid high temperatures during any evaporation steps.
Inefficient extraction solvent Vitamin K1 is lipophilic. Use non-polar solvents like hexane, cyclohexane, or isooctane for liquid-liquid extraction. Ensure thorough mixing to maximize extraction efficiency.
Adsorption to labware Use silanized glassware or polypropylene tubes to minimize adsorption of the lipophilic this compound molecule.
Incorrect pH Adjust the sample pH to a neutral or slightly acidic range before extraction to ensure the stability of this compound.
Issue 2: Inconsistent or drifting analytical results (LC-MS/MS).
Possible Cause Troubleshooting Step
On-instrument degradation Protect the autosampler from light by using amber vials or a light-blocking cover. If possible, use a cooled autosampler to maintain sample stability during the analytical run.
Matrix effects The sample matrix can cause ion suppression or enhancement in the mass spectrometer. Utilize a stable isotope-labeled internal standard, such as Vitamin K1-¹³C₆, if this compound is the analyte, or use a different deuterated standard if available. Employ robust sample clean-up procedures like solid-phase extraction (SPE) to remove interfering matrix components.
Carryover High concentration samples can lead to carryover in subsequent injections. Implement a rigorous needle and injection port washing protocol between samples. Injecting a blank solvent after a high concentration sample can help identify and mitigate carryover.
In-source fragmentation Optimize the mass spectrometer source conditions (e.g., temperature, gas flows, and voltages) to minimize in-source degradation or fragmentation of the this compound molecule.

Quantitative Data Summary

The following tables summarize the stability of Vitamin K1 under various conditions. While this data is for the non-deuterated form, it serves as a close proxy for the expected stability of this compound.

Table 1: Stability of Vitamin K1 in Solution

Storage Condition Vehicle Duration Remaining Concentration (%) Reference
Refrigerated (4.9°C to 5.4°C)Sterile Water for Injection (SWFI)21 days> 90%
Refrigerated (4.9°C to 5.4°C)SyrPalta7 days> 90%
Refrigerated (4.9°C to 5.4°C)Cherry Syrup24 hours> 90%
RefrigeratedAmber glass bottle105 days> 90%
RefrigeratedAmber plastic syringes14 days> 90%

Table 2: Effect of Light on Vitamin K1 Stability

Light Source Duration Degradation (%) Reference
Daylight2 days46%
Fluorescent Light2 days87%

Experimental Protocols

Protocol 1: Sample Handling and Storage to Minimize Degradation

  • Collection: Collect biological samples (e.g., plasma, serum) using standard procedures.

  • Light Protection: Immediately place samples in amber-colored collection tubes or wrap transparent tubes in aluminum foil.

  • Processing: Perform all subsequent processing steps, such as centrifugation and aliquoting, under subdued lighting conditions. Use amber-colored microcentrifuge tubes and vials.

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the sample into single-use aliquots.

  • Storage:

    • For short-term storage (up to 24 hours), refrigerate samples at 2-8°C.

    • For long-term storage, freeze samples at -20°C or preferably -70°C.

Protocol 2: Liquid-Liquid Extraction of this compound from Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Preparation: Thaw frozen plasma samples in a refrigerated environment or on ice, protected from light.

  • Internal Standard: Spike the plasma sample with an appropriate internal standard (e.g., ¹³C-labeled Vitamin K1) to correct for extraction variability.

  • Protein Precipitation (Optional but recommended): Add an equal volume of cold acetonitrile or methanol to the plasma sample. Vortex for 30 seconds and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 3-5 volumes of a non-polar solvent such as hexane or a hexane/isopropanol mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer containing the this compound to a clean amber vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_pre_analysis Sample Handling and Storage cluster_analysis Sample Analysis SampleCollection Sample Collection (Amber Tubes) Centrifugation Centrifugation (Subdued Light) SampleCollection->Centrifugation Immediate Processing Aliquoting Aliquoting (Single-Use Vials) Centrifugation->Aliquoting Storage Storage (-70°C, Protected from Light) Aliquoting->Storage Extraction Extraction (e.g., LLE or SPE) Storage->Extraction Thaw on Ice Analysis LC-MS/MS Analysis (Cooled, Dark Autosampler) Extraction->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for minimizing this compound degradation.

Caption: The Vitamin K cycle and its role in carboxylation.

References

Technical Support Center: Ion Suppression Effects on Vitamin K1-d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression effects encountered during the quantification of Vitamin K1-d4 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect this compound quantification?

A1: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the quantification.[1] Even with the use of a stable isotope-labeled internal standard like this compound, significant and variable ion suppression can compromise the reliability of the results.[3]

Q2: What are the common causes of ion suppression in bioanalytical methods?

A2: Common causes of ion suppression include co-eluting endogenous matrix components such as phospholipids, salts, and proteins.[4] Exogenous compounds like detergents, polymers, and mobile phase additives can also contribute. In the context of Vitamin K1 analysis, which often involves complex biological matrices like plasma or serum, lipids are a significant source of interference.

Q3: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for Vitamin K1 analysis?

A3: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI). This is due to the mechanism of ionization in ESI, which is more sensitive to competition for charge and access to the droplet surface by co-eluting matrix components. For the analysis of Vitamin K1, APCI has been reported to be less prone to matrix effects.

Q4: How can I determine if my this compound assay is affected by ion suppression?

A4: A post-column infusion experiment is a definitive way to identify regions in the chromatogram where ion suppression occurs. This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank matrix extract. A dip in the baseline signal of this compound indicates the elution of interfering components.

Q5: How does a stable isotope-labeled internal standard like this compound help with ion suppression?

A5: A stable isotope-labeled internal standard (SIL-IS) is the preferred method for compensating for ion suppression. Since this compound has nearly identical physicochemical properties to the unlabeled Vitamin K1, it will co-elute and experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio, as the ratio should remain constant even if the absolute signal intensity is suppressed. However, it is important to note that very strong or differential ion suppression between the analyte and the internal standard can still lead to inaccurate results.

Troubleshooting Guides

Problem: Low signal intensity for this compound.

Possible CauseSuggested Solution
Significant Ion Suppression Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
Optimize chromatographic conditions to separate this compound from the suppression zones.
Consider switching the ionization source from ESI to APCI, which is generally less prone to ion suppression.
Poor Ionization of Vitamin K1 Vitamin K1 is a hydrophobic molecule with limited ionization sites, making its analysis by ESI-MS challenging. Optimize mobile phase additives to enhance ionization.

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

Possible CauseSuggested Solution
Variable Matrix Effects Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression.
Ensure the use of a robust and validated sample preparation method to minimize this variability.
Utilize matrix-matched calibrators and QCs to mimic the matrix of the unknown samples as closely as possible.
A stable isotope-labeled internal standard like this compound is highly effective in correcting for this variability.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression.

Methodology:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that provides a stable and moderate signal.

  • Set up the infusion: Use a syringe pump to deliver the this compound solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path just after the analytical column, using a T-fitting.

  • Equilibrate the system: Run the LC-MS/MS system with the mobile phase until a stable baseline signal for this compound is achieved.

  • Inject a blank matrix sample: Prepare a blank matrix sample (e.g., plasma or serum from a source known to be free of Vitamin K1) using your established extraction procedure. Inject this extract onto the LC system.

  • Monitor the signal: Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.

Protocol 2: Quantitative Assessment of Matrix Effects

Objective: To quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of Vitamin K1 at different concentrations in the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with Vitamin K1 standards at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with Vitamin K1 standards at the same concentrations as Set A before the extraction process.

  • Analyze the samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

    • Recovery (RE) % = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Mitigating Ion Suppression in Vitamin K1 Analysis

Sample Preparation TechniqueAdvantagesDisadvantagesSuitability for Vitamin K1
Protein Precipitation (PPT) Simple, fast, and inexpensive.Provides limited cleanup, often insufficient to remove phospholipids and other major sources of ion suppression.Generally used in combination with other techniques for cleaner extracts.
Liquid-Liquid Extraction (LLE) Effective for removing non-lipid soluble interferences. Provides cleaner extracts than PPT.Can be labor-intensive, may form emulsions, and requires larger volumes of organic solvents.Suitable for the lipophilic Vitamin K1, often using solvents like hexane or cyclohexane.
Solid-Phase Extraction (SPE) Highly effective for removing a broad range of interferences, including phospholipids. Can be automated for high-throughput analysis.Can be more expensive and requires method development to optimize the sorbent and elution conditions.Considered a very effective technique for producing clean extracts for sensitive Vitamin K1 analysis.

Table 2: Representative Data for Matrix Effect Assessment of Vitamin K1

Matrix LotPeak Area (Neat Solution - Set A)Peak Area (Post-Extraction Spike - Set B)Matrix Factor (MF)
1150,00095,0000.63
2150,00088,0000.59
3150,000102,0000.68
4150,00091,0000.61
5150,00099,0000.66
6150,00085,0000.57
Average 150,000 93,333 0.62
%CV 6.8%

This table presents hypothetical data to illustrate the calculation of the matrix factor. A Matrix Factor of 0.62 indicates an average of 38% ion suppression.

Visualizations

IonSuppressionMechanism cluster_source ESI Droplet cluster_detector Mass Spectrometer Analyte This compound Surface Droplet Surface Analyte->Surface Access to Surface Detector Detector Signal Analyte->Detector Reduced Signal Matrix Matrix Component Matrix->Surface Competition Charge Charge->Analyte Ionization Charge->Matrix

Caption: Competition for charge and surface access in an ESI droplet.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extraction Extraction (e.g., SPE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI or APCI) Chromatography->Ionization Detection MS/MS Detection Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: General experimental workflow for this compound quantification.

TroubleshootingTree Start Inconsistent/Low Signal for this compound CheckIS Is the Internal Standard (IS) Signal Also Low/Variable? Start->CheckIS YesIS Yes CheckIS->YesIS If IS is affected NoIS No CheckIS->NoIS If IS is stable Suppression Likely Ion Suppression YesIS->Suppression OtherIssue Investigate Other Issues (e.g., IS stability, sample prep error) NoIS->OtherIssue ImproveCleanup Improve Sample Cleanup (SPE, LLE) Suppression->ImproveCleanup OptimizeChromo Optimize Chromatography Suppression->OptimizeChromo ChangeIonization Consider APCI Suppression->ChangeIonization PostColumn Perform Post-Column Infusion to Confirm Suppression->PostColumn

Caption: Troubleshooting decision tree for ion suppression issues.

References

Calibration curve issues with Vitamin K1-d4 internal standard.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Vitamin K1-d4 Internal Standard

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves when using this compound as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My calibration curve for Vitamin K1 is non-linear (R² < 0.99). What are the common causes?

A1: Non-linearity in calibration curves, especially when using a stable isotope-labeled internal standard (SIL-IS) like this compound, can stem from several sources. The most common issues include:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a response that is no longer proportional to the analyte concentration.[1][2] This typically causes the curve to flatten at the upper concentration levels.

  • Ion Suppression/Enhancement: As the concentration of Vitamin K1 increases, it can compete with the this compound internal standard for ionization in the MS source.[2] This can alter the analyte/internal standard response ratio and introduce non-linearity.

  • Impurity in Internal Standard: If the this compound internal standard contains a significant amount of unlabeled Vitamin K1, it will contribute to the analyte signal.[3] This effect is most pronounced at the low end of the curve, causing a positive bias and potentially leading to a non-linear relationship.

  • Inappropriate Regression Model: Isotope dilution mass spectrometry (IDMS) calibration curves are inherently non-linear.[4] While a linear regression is often a good approximation, a quadratic fit might better describe the data over a wide dynamic range. However, the use of non-linear regressions can be controversial in regulated bioanalysis.

Troubleshooting Steps:

  • Check Raw Peak Areas: Plot the absolute peak areas of both the analyte (Vitamin K1) and the internal standard (this compound) against concentration. If the analyte response flattens at high concentrations, detector saturation is likely. If the internal standard response decreases as the analyte concentration increases, ion suppression is a probable cause.

  • Extend the Dynamic Range: If saturation is the issue, you can either dilute high-concentration samples or adjust MS parameters to intentionally reduce sensitivity.

  • Assess IS Purity: Inject a high-concentration solution of only the this compound standard. Monitor the mass transition for the unlabeled Vitamin K1. A significant signal indicates contamination.

  • Evaluate Regression: Compare the fit of a linear, weighted linear (e.g., 1/x or 1/x²), and quadratic regression. A weighted regression is often preferred as it gives more importance to the less variable, low-concentration points.

Q2: The response of my this compound internal standard is highly variable across my sample batch (%CV > 15%). Why is this happening?

A2: High variability in the internal standard response is a clear indicator of analytical issues. An ideal internal standard should have a consistent response across all samples, standards, and quality controls (QCs). Sources of variability include:

  • Inconsistent Sample Preparation: Errors during pipetting, extraction, evaporation, or reconstitution steps can lead to inconsistent final concentrations of the internal standard.

  • Matrix Effects: Variations in the biological matrix between different samples can cause sample-to-sample differences in ion suppression or enhancement, affecting the internal standard response.

  • Injection Errors: Malfunctions with the autosampler, such as inconsistent injection volumes or air bubbles, can cause significant variability.

  • Instrument Drift: A gradual change in the sensitivity of the mass spectrometer over the course of a long analytical run can lead to trending in the internal standard response.

Troubleshooting Steps:

  • Plot IS Response: Chart the internal standard peak area for every injection in the batch in the order they were analyzed. Look for trends (drifting up or down) or random outliers.

  • Review Sample Preparation: Ensure thorough mixing of the internal standard with the sample matrix. Double-check all volumetric steps for accuracy and precision.

  • Implement Outlier Criteria: A common practice is to investigate any sample where the internal standard response is less than 50% or greater than 150% of the mean response of the calibration standards and QCs.

  • Check for Matrix Effects: Even with a co-eluting SIL-IS, differential matrix effects can occur. This can happen if there is a slight chromatographic separation between the analyte and the IS in a region of steep ion suppression. Optimizing chromatography to ensure perfect co-elution is critical.

Q3: I suspect my this compound internal standard is impure or unstable. How can I check this?

A3: The purity and stability of your internal standard are critical for accurate quantification.

  • Purity: The most common impurity is the presence of the unlabeled analyte (Vitamin K1). Deuterated standards should have high chemical (>99%) and isotopic (≥98%) purity.

    • Verification: As mentioned, inject a concentrated solution of the this compound and check for a signal at the Vitamin K1 mass transition. Consult the Certificate of Analysis (CoA) provided by the supplier for purity specifications.

  • Stability: Vitamin K1 is known to be sensitive to light and can degrade. Solutions should be stored in amber vials or otherwise protected from light, typically at -20°C or colder.

    • Verification: Prepare fresh and aged solutions of the internal standard and compare the responses. To check for in-source instability (deuterium loss), you can sometimes optimize MS source parameters like collision energy to minimize fragmentation. Studies have shown that Vitamin K1 in aqueous solutions stored in amber glass bottles under refrigeration is stable for over 100 days, but this stability can decrease significantly in plastic syringes.

Quantitative Data Summary

The following table summarizes generally accepted performance criteria for bioanalytical methods using internal standards. Specific values may vary based on regulatory guidelines (e.g., FDA, EMA).

ParameterAcceptance CriteriaRationale
Calibration Curve Linearity (R²) ≥ 0.990 (General) ≥ 0.995 (Common)The coefficient of determination (R²) indicates how well the data points fit the regression line. A higher value signifies a better fit.
Internal Standard (IS) Response Variation should be within ±50% of the mean IS response from calibrators and QCs.Consistent IS response indicates reproducible sample processing and stable instrument performance. Large variations flag potential errors.
Accuracy (% Bias) Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).Measures how close the calculated concentration is to the true concentration. Ensures the method is not biased.
Precision (%CV) ≤ 15% (≤ 20% at the LLOQ).Measures the reproducibility of the method. High precision indicates low random error.
Internal Standard Purity Chemical Purity: >99% Isotopic Enrichment: ≥98%High purity is essential to prevent interference from unlabeled analyte, which can cause inaccurate quantification, especially at low levels.

Experimental Protocols

Protocol: Preparation of Calibration Curve and QC Samples

This protocol outlines a general procedure for preparing calibration standards and quality controls for a Vitamin K1 assay in human plasma using this compound as an internal standard.

  • Prepare Stock Solutions:

    • Analyte Stock (1 mg/mL): Accurately weigh ~5 mg of Vitamin K1 standard. Dissolve in a suitable organic solvent (e.g., ethanol) to a final volume of 5 mL in an amber volumetric flask.

    • Internal Standard Stock (1 mg/mL): Prepare this compound in the same manner as the analyte stock.

  • Prepare Working Solutions:

    • Analyte Spiking Solutions: Perform serial dilutions of the Analyte Stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to create a series of working solutions used to spike the calibration standards. The concentration range should cover the expected sample concentrations (e.g., 0.1 to 50 ng/mL).

    • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Internal Standard Stock solution. This solution will be added to every sample, calibrator, and QC to achieve a consistent final concentration.

  • Prepare Calibration Standards (Calibrators):

    • Label a set of amber tubes for each concentration level (e.g., CAL-1 to CAL-8) plus a blank.

    • Aliquot a fixed volume of the biological matrix (e.g., 100 µL of stripped human plasma) into each tube.

    • Spike a small, precise volume (e.g., 5 µL) of the corresponding Analyte Spiking Solution into each calibrator tube to achieve the target concentrations. Add only solvent to the blank.

    • Vortex each tube gently.

  • Prepare Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (Low, Medium, High) in the same biological matrix, using a separate weighing of the analyte standard if possible.

  • Sample Preparation (Protein Precipitation Example):

    • To each calibrator, QC, and unknown sample tube, add a fixed volume (e.g., 10 µL) of the Internal Standard Working Solution. Vortex.

    • Add 3-4 volumes of cold acetonitrile (e.g., 300-400 µL) to precipitate proteins.

    • Vortex vigorously for ~1 minute.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean set of amber vials or a 96-well plate for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Calibration Curve Issues

G start Poor Calibration Curve (R² < 0.99 or High %CV) check_is Review IS Response Plot (Area vs. Injection #) start->check_is is_var High Variability (Random or Trending) check_is->is_var Problem Found is_ok IS Response Stable check_is->is_ok No Obvious Issue cause_is_var Potential Causes: - Inconsistent Sample Prep - Injection Errors - Matrix Effect Variation - Instrument Drift is_var->cause_is_var check_analyte Review Analyte & IS Raw Area Plot (Area vs. Concentration) is_ok->check_analyte solve_is_var Action: - Review Pipetting/Extraction - Check Autosampler - Optimize Chromatography cause_is_var->solve_is_var saturation Analyte Response Flattens at High Concentrations check_analyte->saturation suppression IS Response Decreases as Analyte Increases check_analyte->suppression linearity_ok Responses Appear Proportional check_analyte->linearity_ok cause_saturation Cause: Detector Saturation saturation->cause_saturation cause_suppression Cause: Ion Suppression suppression->cause_suppression check_purity Check IS Purity linearity_ok->check_purity solve_saturation Action: - Dilute High Samples - Reduce Injection Volume - Detune MS Sensitivity cause_saturation->solve_saturation solve_suppression Action: - Improve Chromatographic  Separation from Matrix cause_suppression->solve_suppression impurity Unlabeled Analyte Detected in IS-only Injection check_purity->impurity cause_impurity Cause: Contaminated IS Lot impurity->cause_impurity solve_impurity Action: - Contact Supplier - Acquire Higher Purity Lot - Correct at LLOQ if minor cause_impurity->solve_impurity

Caption: Troubleshooting logic for Vitamin K1 calibration curve problems.

Experimental Workflow for LC-MS/MS Quantification

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock 1. Prepare Analyte & IS Stock Solutions prep_work 2. Create Analyte Spiking & IS Working Solutions prep_stock->prep_work prep_cal_qc 3. Prepare Calibrators & QCs in Blank Matrix prep_work->prep_cal_qc add_is 4. Add IS Working Solution to All Samples, Cal, QC prep_cal_qc->add_is extract 5. Perform Sample Extraction (e.g., Protein Precipitation) add_is->extract inject 6. Analyze by LC-MS/MS extract->inject process 7. Integrate Peaks & Calculate Response Ratios inject->process curve 8. Generate Calibration Curve (Ratio vs. Concentration) process->curve quant 9. Quantify Unknowns Using Regression Equation curve->quant

Caption: Standard workflow for quantification using an internal standard.

References

Technical Support Center: Ensuring Accuracy and Precision in Vitamin K1-d4 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and precise results in Vitamin K1-d4 assays.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow, from sample preparation to data analysis.

Problem Potential Causes Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Presence of interfering substances from the matrix.1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Dilute the sample or reduce the injection volume.4. Optimize the sample preparation procedure (e.g., use solid-phase extraction) to remove interferences.[1]
Low Signal Intensity or No Peak 1. Insufficient sample concentration.2. Degradation of this compound (light or temperature sensitivity).[2][3]3. Suboptimal mass spectrometer settings.4. Inefficient ionization.[4][5]5. Issues with the internal standard.1. Concentrate the sample or use a more sensitive instrument.2. Protect samples from light using amber vials and store them at appropriate temperatures (-20°C or lower).3. Optimize MS parameters such as collision energy and cone voltage.4. Consider using Atmospheric Pressure Chemical Ionization (APCI), which has shown to be more sensitive for Vitamin K1 than Electrospray Ionization (ESI).5. Verify the concentration and stability of the internal standard solution.
High Background Noise 1. Contaminated mobile phase or LC-MS system.2. Matrix effects from the biological sample.3. Electronic noise from the detector.1. Use high-purity solvents and flush the system thoroughly.2. Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE).3. Ensure proper grounding of the instrument and check for any sources of electronic interference.
Poor Reproducibility (High %RSD) 1. Inconsistent sample preparation.2. Variability in injection volume.3. Fluctuations in instrument performance.4. Instability of the analyte or internal standard.1. Standardize the sample preparation protocol and use automated systems if possible.2. Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.3. Perform regular instrument maintenance and calibration.4. Check the stability of both this compound and the internal standard under the storage and analytical conditions.
Internal Standard Signal Variability 1. Inconsistent addition of the internal standard.2. Degradation of the internal standard.3. Isotopic interference from the analyte or matrix.1. Ensure precise and consistent spiking of the internal standard into all samples, calibrators, and quality controls.2. Prepare fresh internal standard working solutions and store them appropriately.3. Check for any isobaric interferences and select a different transition if necessary.

Frequently Asked Questions (FAQs)

1. What is the most common method for this compound analysis?

The most common and highly sensitive method for the quantification of Vitamin K1 is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for measuring the low endogenous levels of Vitamin K1 in biological matrices.

2. How should I prepare my plasma/serum samples for analysis?

Common sample preparation techniques for Vitamin K1 from plasma or serum include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation: A simple and fast method, but may not provide the cleanest extracts, potentially leading to matrix effects.

  • Liquid-Liquid Extraction: Offers better selectivity and cleaner samples than PP. Hexane is a commonly used extraction solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and can be automated, leading to high throughput and reproducibility.

3. What is the importance of using a deuterated internal standard like this compound?

A deuterated internal standard, such as this compound or Vitamin K1-d7, is crucial for accurate quantification. It behaves chemically and physically similarly to the analyte (Vitamin K1) during sample preparation and analysis. This helps to compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise results.

4. What are the critical storage conditions for this compound samples and standards?

Vitamin K1 is sensitive to light and can degrade over time. Therefore, it is essential to:

  • Store all samples and standard solutions in amber or light-protected vials.

  • Keep samples at low temperatures, typically -20°C or -80°C, for long-term storage.

  • Avoid repeated freeze-thaw cycles.

5. What are typical validation parameters for a this compound assay?

A robust this compound assay should be validated for the following parameters:

Parameter Typical Acceptance Criteria
Linearity (R²) > 0.99
Precision (%CV) < 15% (20% at LLOQ)
Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Should be minimized and compensated for by the internal standard
Limit of Quantification (LOQ) Sufficiently low to measure endogenous levels (typically in the low ng/mL range).

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Sample Collection: Collect blood in EDTA tubes and centrifuge to obtain plasma. Protect the sample from light.

  • Internal Standard Spiking: To 200 µL of plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte levels). Vortex briefly.

  • Protein Precipitation: Add 400 µL of cold ethanol or methanol to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a clean tube. Add 1 mL of hexane and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Evaporation: Carefully transfer the upper organic layer (hexane) to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is an example of a typical LC-MS/MS setup.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for its sensitivity towards Vitamin K1.

Example MRM Transitions:

  • Vitamin K1: Precursor ion (Q1) -> Product ion (Q3)

  • This compound: Precursor ion (Q1) -> Product ion (Q3) (Specific m/z values will need to be optimized for the instrument used)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Spike Spike with This compound IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Liquid-Liquid Extraction Precipitate->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Processing LC_MS->Data Report Result Reporting Data->Report

Caption: A typical experimental workflow for this compound analysis.

Troubleshooting_Tree Problem Poor Analytical Result Check_Peak Check Peak Shape Problem->Check_Peak Check_Intensity Check Signal Intensity Problem->Check_Intensity Check_Reproducibility Check Reproducibility Problem->Check_Reproducibility Tailing Tailing/Fronting? Check_Peak->Tailing Low_Signal Low/No Signal? Check_Intensity->Low_Signal High_RSD High %RSD? Check_Reproducibility->High_RSD Solution_Column Action: Check Column & Mobile Phase Tailing->Solution_Column Yes Solution_MS Action: Optimize MS & Check Sample Prep Low_Signal->Solution_MS Yes Solution_Systematic Action: Verify Sample Prep & Instrument Stability High_RSD->Solution_Systematic Yes

Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: Vitamin K1-d4 Analysis in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for Vitamin K1-d4 in complex biological matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Poor Peak Shape or Tailing for this compound

  • Question: My this compound peak is showing significant tailing or fronting. What are the possible causes and solutions?

  • Answer: Poor peak shape for this compound is a common issue that can compromise the accuracy and precision of your assay. Here are the likely causes and recommended troubleshooting steps:

    • Column Choice and Condition:

      • Cause: Vitamin K1 is highly lipophilic, which can lead to strong interactions with traditional C18 columns. The column may also be contaminated or degraded.

      • Solution: Consider using a column with a different stationary phase, such as a Phenyl or PFP (Pentafluorophenyl) column, which can offer different selectivity for non-polar compounds.[1] Ensure the column is properly conditioned and clean. An in-line filter or guard column can help protect the analytical column.

    • Mobile Phase Composition:

      • Cause: The mobile phase may not be optimal for eluting the highly hydrophobic this compound. Additives can also play a crucial role.

      • Solution: Optimize the organic solvent composition (e.g., methanol or acetonitrile) in your mobile phase. The addition of a small amount of a modifier like formic acid or ammonium formate can improve peak shape.[2] For instance, a mobile phase of methanol with 0.01% formic acid and 2.5 mmol/L ammonium formate has been shown to be effective.[2]

    • Injection Volume and Solvent:

      • Cause: Injecting a large volume of a sample dissolved in a strong solvent can lead to peak distortion.

      • Solution: Reduce the injection volume. Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. Reconstituting the final extract in the initial mobile phase conditions is a common practice.[3]

Issue 2: Low Signal Intensity or Inability to Reach Required LLOQ

  • Question: I am struggling to achieve the desired lower limit of quantitation (LLOQ) for this compound. How can I improve my signal intensity?

  • Answer: Achieving a low LLOQ is critical, especially given the typically low concentrations of Vitamin K in biological samples.[4] Consider the following to boost your signal:

    • Ionization Technique:

      • Cause: Electrospray ionization (ESI) can be challenging for the non-polar Vitamin K1 molecule due to its lack of easily ionizable sites.

      • Solution: Atmospheric Pressure Chemical Ionization (APCI) is often more sensitive for non-polar compounds like Vitamin K1 and may provide a significant signal enhancement compared to ESI.

    • Sample Preparation and Extraction:

      • Cause: Inefficient extraction or significant sample loss during preparation will lead to lower analyte concentration at the time of analysis.

      • Solution: Optimize your extraction procedure. Liquid-liquid extraction (LLE) with solvents like hexane or cyclohexane is common for the lipophilic Vitamin K1. Solid-phase extraction (SPE) can also be used for cleanup. Ensure all steps are performed under low light conditions to prevent photodegradation of this compound.

    • Mass Spectrometry Parameters:

      • Cause: Sub-optimal MS parameters will directly impact signal intensity.

      • Solution: Carefully tune the MS parameters, including collision energy, declustering potential, and gas settings, for the specific multiple reaction monitoring (MRM) transitions of this compound.

Issue 3: High Matrix Effects (Ion Suppression or Enhancement)

  • Question: I am observing significant ion suppression for my this compound signal. What are the best strategies to mitigate matrix effects?

  • Answer: Matrix effects, particularly from phospholipids in plasma and serum, are a major challenge in bioanalysis. Here’s how to address them:

    • Chromatographic Separation:

      • Cause: Co-elution of matrix components, especially phospholipids, with the analyte of interest is a primary cause of ion suppression.

      • Solution: Improve the chromatographic separation to resolve this compound from the bulk of the matrix components. Using a PFP column has been shown to be effective in resolving analytes from phospholipids. A gradient elution can also help in separating the analyte from interfering matrix components.

    • Sample Preparation:

      • Cause: Insufficient cleanup of the biological sample before injection.

      • Solution: Employ more rigorous sample preparation techniques. Protein precipitation followed by LLE or SPE can effectively remove a significant portion of the interfering matrix. Specific phospholipid removal plates or cartridges can also be used.

    • Use of an Appropriate Internal Standard:

      • Cause: While you are analyzing for this compound, if you are using another internal standard, its behavior might not perfectly mimic that of your analyte.

      • Solution: The best internal standard is a stable isotope-labeled version of the analyte that co-elutes. If you are quantifying this compound as a tracer, you would ideally use a different isotopologue (e.g., Vitamin K1-d7 or ¹³C₆-Vitamin K1) as your internal standard to compensate for matrix effects and extraction variability.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in developing a robust method for this compound in biological matrices?

The main challenges include:

  • Low Endogenous Concentrations: Vitamin K1 is present at very low levels in biological fluids, making sensitive detection a necessity.

  • Lipophilic Nature: As a fat-soluble vitamin, Vitamin K1 is highly non-polar, which can lead to poor chromatographic peak shape and strong retention on reversed-phase columns.

  • Complex Biological Matrices: Biological samples like plasma and serum contain a high concentration of lipids and phospholipids that can cause significant matrix effects, primarily ion suppression.

  • Photosensitivity: Vitamin K1 is sensitive to light and can degrade during sample preparation and storage, leading to inaccurate results.

2. Which sample preparation technique is most suitable for this compound extraction?

The choice of sample preparation technique depends on the matrix and the required level of cleanliness. Common and effective methods include:

  • Liquid-Liquid Extraction (LLE): This is a widely used technique for the lipophilic Vitamin K1. Solvents like hexane, cyclohexane, and isooctane are effective for extraction.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to LLE and can be automated for higher throughput.

  • Protein Precipitation (PPT): Often used as an initial cleanup step, PPT with a solvent like acetonitrile can remove the bulk of proteins before further extraction.

3. What are the recommended LC-MS/MS parameters for this compound analysis?

While optimal parameters should be determined empirically, here are some common starting points:

  • Ionization: APCI in positive ion mode is often more sensitive than ESI for Vitamin K1.

  • Column: A C18 column can be used, but PFP or C30 columns may offer better selectivity and peak shape.

  • Mobile Phase: A gradient of methanol and water with additives like formic acid or ammonium formate is typically used.

  • Internal Standard: A stable isotope-labeled internal standard that is different from the analyte (e.g., Vitamin K1-d7 for this compound analysis) is highly recommended to correct for matrix effects and procedural losses.

Quantitative Data Summary

The following tables summarize typical quantitative parameters reported in various studies for the analysis of Vitamin K1. These can serve as a benchmark for your method development for this compound.

Table 1: Linearity and Sensitivity of Vitamin K1 Assay Methods

MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Reference
UPLC-MS/MSSerum0.077 - 260.05-
LC-MS/MSPlasma0.1 - 100.1-
LC-MS/MSPlasma0.01 - 500.01-
HPLC-FDSerum-0.03-
LC-MS/MSPlasmaUp to 5400-0.014
LC-MS/MSFood10 - 5000.000160.00005

Table 2: Precision and Accuracy of Vitamin K1 Assay Methods

MethodMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy/Recovery (%)Reference
UPLC-MS/MSSerum≤ 20% at LLOQ-85-115%
LC-MS/MSPlasma0.207 - 7.833.39 - 5.75Within 10% of nominal
HPLC-FDSerum7.3 - 9.58.7 - 9.998 - 110%
LC-MS/MSPlasma2.4%8.3%> 98%
LC-MS/MSFood--80.9 - 119.1%

Experimental Protocols

Example Protocol: Extraction and Analysis of this compound from Human Plasma

This protocol is a generalized example based on common practices.

1. Sample Preparation (LLE)

  • To 500 µL of plasma, add 50 µL of the internal standard working solution (e.g., Vitamin K1-d7).

  • Add 1.5 mL of ethanol and vortex for 1 minute to precipitate proteins.

  • Add 4 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. Note: Protect samples from light throughout the process.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: PFP column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 70% B

    • 0.5-2.5 min: 70% to 98% B

    • 2.5-3.0 min: 98% B

    • 3.0-3.1 min: 98% to 70% B

    • 3.1-4.0 min: 70% B

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: APCI, positive ion mode

  • MRM Transitions: To be determined by direct infusion of this compound and the chosen internal standard.

Visualizations

experimental_workflow This compound Extraction and Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) is_add Add Internal Standard (e.g., K1-d7) plasma->is_add ppt Protein Precipitation (Ethanol) is_add->ppt lle Liquid-Liquid Extraction (n-Hexane) ppt->lle evap Evaporation (Nitrogen Stream) lle->evap recon Reconstitution evap->recon inject Injection into LC-MS/MS recon->inject lc_sep Chromatographic Separation (PFP Column) inject->lc_sep ms_detect MS Detection (APCI, MRM) lc_sep->ms_detect quant Quantification ms_detect->quant

Caption: Workflow for this compound analysis.

troubleshooting_logic Troubleshooting Logic for Poor Signal cluster_source Ion Source cluster_prep Sample Preparation cluster_matrix Matrix Effects start Poor Signal/High LLOQ check_ion Check Ionization Method start->check_ion check_prep Review Sample Prep start->check_prep check_matrix Assess Matrix Effects start->check_matrix apci Switch to APCI check_ion->apci If using ESI optimize_ext Optimize Extraction (LLE/SPE) check_prep->optimize_ext check_light Protect from Light check_prep->check_light improve_chrom Improve Chromatography check_matrix->improve_chrom cleanup Enhance Sample Cleanup check_matrix->cleanup

Caption: Troubleshooting logic for poor signal.

References

Validation & Comparative

Validation of an Analytical Method for Vitamin K1 using Vitamin K1-d4: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Vitamin K1, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Vitamin K1-d4 as an internal standard. The performance of this method is contrasted with alternative techniques, particularly high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and electrochemical detection (ECD). Experimental data and detailed protocols are presented to support an objective evaluation.

Method Performance Comparison

The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS methods significantly enhances accuracy and precision in the quantification of Vitamin K1 in biological matrices.[1][2] This approach effectively compensates for matrix effects and variations during sample preparation and analysis.[3]

Parameter LC-MS/MS with this compound Internal Standard HPLC with Fluorescence/Electrochemical Detection (FLD/ECD)
Limit of Quantification (LOQ) As low as 0.05 nmol/L (approximately 22.5 pg/mL)[4][5]25.0 pg/mL to 0.03 ng/mL
Linearity Range Up to 5400 ng/LNot explicitly stated in similar broad ranges
Precision (CV%) Intra-assay: 2.4% - 6.8%; Inter-assay: 3.0% - 8.3%Intra-day: 7.3% - 9.5%; Inter-day: 8.7% - 9.9%
Accuracy/Recovery >98%98% - 110%
Sample Volume 100 µL700 µL
Throughput High (e.g., 4 hours per 96-well plate)Low (e.g., 32 hours per 96-well plate)
Specificity High (based on mass-to-charge ratio)Lower (potential for interfering compounds)

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both the LC-MS/MS method utilizing a this compound internal standard and a conventional HPLC-FLD/ECD method.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum/Plasma Sample is_spike Spike with This compound (IS) serum->is_spike extraction Liquid-Liquid or Solid-Phase Extraction is_spike->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation (e.g., C18 column) reconstitution->lc ms Tandem Mass Spectrometry (MS/MS Detection) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

LC-MS/MS workflow with this compound.

HPLC-FLD_ECD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum/Plasma Sample extraction Labor-Intensive Liquid-Liquid Extraction serum->extraction hplc HPLC Separation extraction->hplc reduction Post-Column Reduction (for FLD) hplc->reduction detection Fluorescence or Electrochemical Detection reduction->detection quant Quantification detection->quant

HPLC-FLD/ECD workflow for Vitamin K1 analysis.

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This protocol is a generalized representation based on common practices in validated methods.

  • Sample Preparation:

    • To 100 µL of plasma or serum, add the this compound internal standard.

    • Perform protein precipitation using a solvent like acetonitrile.

    • Vortex and centrifuge the sample.

    • The supernatant can be further purified using solid-phase extraction (SPE) to remove phospholipids and other interferences.

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with additives like ammonium fluoride.

    • Flow Rate: Typically in the range of 0.4-0.6 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode. APCI has been shown to be more sensitive for Vitamin K1.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Vitamin K1 and the this compound internal standard, ensuring high selectivity.

Alternative Method: HPLC with Fluorescence Detection

This protocol is a summary of typical procedures for HPLC-FLD analysis of Vitamin K1.

  • Sample Preparation:

    • A larger sample volume (e.g., 500 µL to 1 mL) is often required.

    • Liquid-liquid extraction with a solvent like hexane is performed.

    • The extract may require further cleanup steps.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of organic solvents.

    • Post-Column Reaction: After separation on the HPLC column, the eluent is passed through a reduction column (e.g., containing zinc) to convert the non-fluorescent Vitamin K1 quinone to its fluorescent hydroquinone form.

  • Detection:

    • The fluorescent hydroquinone is detected by a fluorescence detector at specific excitation and emission wavelengths (e.g., 246 nm excitation and 430 nm emission).

Discussion

The LC-MS/MS method utilizing a deuterated internal standard like this compound offers significant advantages over traditional HPLC methods for the analysis of Vitamin K1. The primary benefits include superior sensitivity, specificity, and higher throughput. The use of an internal standard that co-elutes with the analyte and has a similar chemical behavior provides robust correction for any sample loss during preparation and for matrix-induced ion suppression or enhancement in the mass spectrometer.

While HPLC with fluorescence or electrochemical detection can provide adequate sensitivity for some applications, these methods are often more labor-intensive, require larger sample volumes, and are more susceptible to interferences from other compounds in the biological matrix. The post-column derivatization step required for fluorescence detection adds complexity to the system.

For researchers and professionals in drug development requiring accurate, precise, and high-throughput analysis of Vitamin K1, the validated LC-MS/MS method with a this compound internal standard is the superior choice. This method's reliability is crucial for pharmacokinetic studies, clinical diagnostics, and nutritional status assessments.

References

A Comparative Guide to the Cross-Validation of Vitamin K1 Assays Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Vitamin K1 (phylloquinone) in biological matrices is critical for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. Given its low physiological concentrations and lipophilic nature, robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential.[1][2] The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of high-quality bioanalysis, as they effectively compensate for variability during sample preparation and analysis.[3]

This guide provides a comparative overview of commonly used deuterated internal standards for Vitamin K1 analysis, supported by experimental data and detailed protocols.

The Role and Comparison of Deuterated Internal Standards

Deuterated internal standards are considered the gold standard for LC-MS/MS-based quantification.[3] An ideal SIL-IS co-elutes with the analyte and exhibits identical extraction recovery and ionization efficiency, thereby correcting for matrix effects and other sources of analytical error.[3] For Vitamin K1, several deuterated variants are available, with Vitamin K1-d7 and Vitamin K1-d4 being among the most frequently utilized.

  • Vitamin K1-d7 (α-Phylloquinone-d7) : Features seven deuterium atoms, providing a significant mass shift (m/z +7) from the native Vitamin K1. This large mass difference minimizes potential isotopic crosstalk and ensures clear differentiation between the analyte and the internal standard.

  • This compound : Contains four deuterium atoms (m/z +4), also offering a distinct mass separation suitable for most applications.

  • ¹³C₆-Vitamin K1 : A less common but effective alternative, using carbon-13 isotopes for labeling.

The choice between these standards often depends on commercial availability, cost, and the specific requirements of the assay, such as the complexity of the matrix and the desired level of analytical rigor. Both d7 and d4 variants have been successfully used in validated methods, demonstrating excellent performance.

Comparative Assay Performance

The following tables summarize the expected performance characteristics of a validated LC-MS/MS assay for Vitamin K1, comparing the use of Vitamin K1-d7 and this compound as internal standards. The data presented is representative of typical assay performance found in the literature.

Table 1: Assay Validation Parameters

ParameterVitamin K1 Assay with IS: Vitamin K1-d7Vitamin K1 Assay with IS: this compound
Linearity (ng/mL) 0.05 - 250.05 - 25
Correlation Coefficient (r²) ≥0.995≥0.995
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.05 ng/mL
Mean Recovery (%) 95.2%94.8%
Matrix Effect (%) 98.5% (CV < 5%)97.9% (CV < 5%)

Table 2: Precision and Accuracy Data

QC Level (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)
Low QC (0.15 ng/mL) 4.56.8+3.14.87.2+3.5
Mid QC (1.5 ng/mL) 3.14.5-1.53.34.9-1.2
High QC (20 ng/mL) 2.83.9+0.82.94.1+1.1

As the data illustrates, both Vitamin K1-d7 and this compound enable the development of highly precise and accurate assays with minimal differences in overall performance. The choice of standard does not significantly impact the key validation parameters.

Experimental Protocols

Detailed Methodology: Vitamin K1 Quantification in Human Plasma by LC-MS/MS

This protocol describes a typical procedure for the analysis of Vitamin K1 in human plasma using a deuterated internal standard.

1. Materials and Reagents:

  • Vitamin K1 certified reference standard

  • Vitamin K1-d7 or this compound internal standard (IS)

  • HPLC-grade acetonitrile, methanol, isopropanol, and water

  • Ammonium fluoride

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) or Phospholipid Removal Plates

2. Sample Preparation:

  • Thaw plasma samples and quality controls (QCs) at room temperature, ensuring protection from light due to the light-sensitive nature of Vitamin K1.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (e.g., 50 ng/mL in methanol).

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for further cleanup.

  • Perform sample cleanup using either solid-phase extraction (SPE) or a phospholipid removal plate to minimize matrix effects.

  • Evaporate the purified extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

3. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system

  • Column: A C18 or Phenyl-Hexyl column is commonly used (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 30 µmol/L ammonium fluoride.

  • Mobile Phase B: Methanol with 30 µmol/L ammonium fluoride.

  • Gradient: A suitable gradient to separate Vitamin K1 from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.

  • MRM Transitions:

    • Vitamin K1: Precursor ion > Product ion (e.g., m/z 451.4 > 187.1)

    • Vitamin K1-d7: Precursor ion > Product ion (e.g., m/z 458.4 > 194.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 455.4 > 191.1)

Visualizations

Workflow and Biological Pathway Diagrams

To better illustrate the experimental process and the biological context of Vitamin K1, the following diagrams are provided.

Caption: Experimental workflow for Vitamin K1 quantification.

G VK_quinone Vitamin K (Quinone) VKOR Vitamin K Epoxide Reductase (VKOR) VK_quinone->VKOR VKH2 Vitamin K (Hydroquinone - Reduced Form) GGCX γ-Glutamyl Carboxylase (GGCX) VKH2->GGCX VKO Vitamin K Epoxide VKO->VKOR GGCX->VKO O2, CO2 Gla Active Protein (Gla Residues) GGCX->Gla VKOR->VK_quinone Warfarin Inhibition VKOR->VKH2 Glu Inactive Protein (Glu Residues) Glu->GGCX

Caption: The Vitamin K cycle and protein carboxylation.

References

A Comparative Guide to Vitamin K1 Quantification in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of Vitamin K1 (phylloquinone) in biological matrices, primarily human serum and plasma. It is intended to assist researchers and clinicians in selecting the appropriate methodology for their specific needs, considering factors such as sensitivity, specificity, throughput, and inter-laboratory variability. The information presented is supported by data from peer-reviewed publications and external quality assurance schemes.

Inter-laboratory Comparison of Vitamin K1 Quantification

An international effort to standardize the measurement of Vitamin K1 is coordinated through the Vitamin K External Quality Assurance Scheme (KEQAS). This scheme provides valuable insights into the performance of various laboratories and methods. A summary of results from 17 participating laboratories over a six-year period highlights the challenges and variability in Vitamin K1 analysis.

Table 1: Summary of KEQAS Inter-laboratory Comparison (2000-2006)

Performance MetricResult
Number of Participating Laboratories17
Mean Inter-laboratory Coefficient of Variation (CV)29.6%
Laboratories Consistently Meeting Performance Target47%
False Positive Rate for Depleted Samples35%
Performance target was set at a 20% absolute difference from the all-laboratory trimmed mean (ALTM).

This data underscores the significant variability that can exist between laboratories and methodologies, emphasizing the need for robust, well-validated methods and participation in proficiency testing programs.

Method Performance Comparison

The two most prevalent techniques for Vitamin K1 quantification are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of these methods based on published validation data.

Table 2: Performance Characteristics of HPLC with Fluorescence Detection

ParameterReported ValuesReference
Limit of Detection (LOD) 0.015 ng/mL[1]
Limit of Quantification (LOQ) 0.03 - 0.15 ng/mL[1][2]
Linearity (r²) >0.999[2]
Intra-assay Precision (CV%) 2.4% - 8.6%[2]
Inter-assay Precision (CV%) 8.3% - 9.9%
Recovery (%) 91% - 114%

Table 3: Performance Characteristics of LC-MS/MS

ParameterReported ValuesReference
Limit of Detection (LOD) 14 ng/L (0.014 ng/mL)
Limit of Quantification (LOQ) 0.05 ng/mL
Linearity (r²) >0.995
Intra-assay Precision (CV%) 2.3% - 10.4%
Inter-assay Precision (CV%) 3.0% - 12.8%
Recovery (%) >92% - 108.3%

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical methods. Below are representative protocols for the HPLC-fluorescence and LC-MS/MS methods.

Protocol 1: HPLC with Fluorescence Detection

This method involves solid-phase extraction followed by reversed-phase HPLC with post-column zinc reduction and fluorescence detection.

1. Sample Preparation (Solid-Phase Extraction):

  • To 500 µL of serum, add an internal standard.
  • Add 2 mL of ethanol to precipitate proteins.
  • Vortex and then extract the mixture with 4 mL of hexane.
  • Centrifuge to separate the layers.
  • The hexane layer is then subjected to solid-phase extraction.

2. HPLC Conditions:

  • Column: C18 reversed-phase column.
  • Mobile Phase: Isocratic elution with a suitable organic mobile phase.
  • Post-Column Reactor: A column packed with zinc particles is used to reduce Vitamin K1 to its fluorescent hydroquinone form.
  • Detector: Fluorescence detector with excitation at approximately 246 nm and emission at 430 nm.

3. Quantification:

  • Quantification is based on the peak area ratio of Vitamin K1 to the internal standard.

Protocol 2: LC-MS/MS

This method utilizes liquid-liquid extraction or solid-phase extraction followed by LC-MS/MS analysis, offering high specificity and sensitivity.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of serum, add a deuterated internal standard.
  • Add 1.5 mL of ethanol to precipitate proteins.
  • Add 4 mL of hexane and vortex thoroughly.
  • Centrifuge to separate the phases.
  • The upper organic layer is transferred and evaporated to dryness under nitrogen.
  • The residue is reconstituted in a suitable solvent for injection.

2. LC-MS/MS Conditions:

  • LC System: A suitable UPLC or HPLC system.
  • Column: A C18 or Phenyl-Hexyl column.
  • Mobile Phase: A gradient elution with mobile phases typically consisting of methanol or acetonitrile with water, often containing a modifier like formic acid or ammonium formate.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
  • Detection: Multiple Reaction Monitoring (MRM) is used for specific detection and quantification of the parent and product ions of Vitamin K1 and its internal standard.

Mandatory Visualizations

Vitamin K Cycle and Coagulation Cascade

Vitamin K is a crucial cofactor for the γ-carboxylation of glutamate residues in several blood clotting factors, a process essential for their biological activity.

Vitamin_K_Cycle VK_quinone Vitamin K (Quinone) VKH2 Vitamin K Hydroquinone (active) VK_quinone->VKH2 VKORC1 VK_epoxide Vitamin K Epoxide VKH2->VK_epoxide GGCX GGCX γ-Glutamyl Carboxylase VKH2->GGCX VK_epoxide->VK_quinone VKORC1 ActiveProthrombin Active Clotting Factors (II, VII, IX, X) GGCX->ActiveProthrombin CO₂, O₂ VKOR VKORC1 Prothrombin Prothrombin (inactive) Prothrombin->GGCX Warfarin Warfarin Warfarin->VKOR inhibits

Caption: The Vitamin K cycle and its role in the activation of coagulation factors.

General Experimental Workflow for Vitamin K1 Quantification

The following diagram illustrates the typical steps involved in the quantification of Vitamin K1 from a biological sample.

Experimental_Workflow start Sample Collection (Serum/Plasma) add_is Addition of Internal Standard start->add_is extraction Extraction (LLE or SPE) add_is->extraction separation Chromatographic Separation (HPLC or LC) extraction->separation detection Detection separation->detection hplc HPLC-Fluorescence detection->hplc lcms LC-MS/MS detection->lcms quantification Data Analysis & Quantification hplc->quantification lcms->quantification

References

The Unseen Workhorse: A Performance Comparison of Vitamin K1-d4 in Clinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of clinical assays are paramount. When quantifying endogenous substances like Vitamin K1, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest quality data. This guide provides a detailed comparison of the performance characteristics of Vitamin K1 with its deuterated counterpart, Vitamin K1-d4, underscoring the latter's critical role in robust clinical bioanalysis.

Vitamin K1, a fat-soluble vitamin essential for blood coagulation and bone metabolism, presents analytical challenges due to its lipophilic nature and low endogenous concentrations in plasma and serum.[1] To overcome these challenges and ensure accurate quantification, modern clinical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on the use of stable isotope-labeled internal standards such as this compound.

The fundamental principle behind using this compound is that its physicochemical properties are nearly identical to the non-labeled Vitamin K1. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for any analyte loss or matrix effects that may occur during the analytical process. This guide will delve into the performance characteristics that demonstrate the utility of this compound and provide a detailed experimental protocol for a typical clinical assay.

Performance Characteristics: A Comparative Overview

The following table summarizes the key performance characteristics of LC-MS/MS methods for Vitamin K1 analysis that utilize a deuterated internal standard, such as this compound. This data, compiled from various studies, highlights the high level of precision, accuracy, and sensitivity achievable with this approach.

Performance MetricVitamin K1 (with Deuterated Internal Standard)Key Advantages Conferred by this compound
Linearity (r²) ≥0.995Ensures a proportional response across a wide concentration range, critical for quantifying varying patient levels.
Lower Limit of Quantification (LLOQ) 0.05 to 0.3 ng/mLEnables the reliable measurement of low endogenous Vitamin K1 concentrations.
Intra-day Precision (%CV) < 15%Demonstrates the high reproducibility of the assay within the same day's run.
Inter-day Precision (%CV) < 15%Confirms the long-term reproducibility of the assay across different days.
Accuracy (% Bias or % Recovery) 85-115% of nominal valueGuarantees that the measured concentration is very close to the true concentration.
Mean Recovery 80-98%Indicates efficient extraction of the analyte from the biological matrix.
Matrix Effect Effectively compensatedThe co-eluting this compound normalizes for signal suppression or enhancement from matrix components, a common issue in bioanalysis.

Experimental Workflow for Vitamin K1 Analysis using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantification of Vitamin K1 in human plasma or serum using LC-MS/MS with this compound as an internal standard.

G Figure 1: Experimental Workflow for Vitamin K1 Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing P1 Plasma/Serum Sample P2 Spike with this compound (Internal Standard) P1->P2 P3 Protein Precipitation (e.g., with Acetonitrile or Ethanol) P2->P3 P4 Centrifugation P3->P4 P5 Supernatant Transfer P4->P5 P6 Evaporation to Dryness P5->P6 P7 Reconstitution in Mobile Phase P6->P7 A1 Injection into LC System P7->A1 Sample Injection A2 Chromatographic Separation (e.g., C18 column) A1->A2 A3 Ionization (e.g., ESI or APCI) A2->A3 A4 Mass Spectrometric Detection (MRM Mode) A3->A4 A5 Data Acquisition A4->A5 D1 Peak Integration for Vitamin K1 and this compound A5->D1 D2 Calculate Peak Area Ratio (Vitamin K1 / this compound) D1->D2 D3 Quantification using Calibration Curve D2->D3

Figure 1: Experimental Workflow for Vitamin K1 Analysis

Detailed Experimental Protocol

The following is a representative protocol for the analysis of Vitamin K1 in human plasma using LC-MS/MS with a deuterated internal standard.

1. Sample Preparation:

  • To a 500 µL aliquot of human plasma, 5 µL of a this compound internal standard working solution (e.g., 100 ng/mL in methanol) is added.

  • Protein precipitation is induced by adding 1.5 mL of acetonitrile, followed by vortexing for 20 seconds.

  • The sample is then centrifuged at high speed (e.g., 4300 rpm for 10 minutes) to pellet the precipitated proteins.

  • The resulting supernatant is carefully transferred to a clean tube.

  • The supernatant is evaporated to dryness under a gentle stream of nitrogen at approximately 50°C.

  • The dried extract is reconstituted in 100 µL of the initial mobile phase (e.g., 15:85 water:methanol).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • A C18 reversed-phase column is commonly used for separation.

    • The mobile phase typically consists of a gradient of an aqueous solution (e.g., with ammonium formate) and an organic solvent like methanol.

    • A flow rate of around 0.4 mL/min is often employed.

  • Mass Spectrometry (MS/MS):

    • The LC eluent is introduced into the mass spectrometer, often using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions are monitored for both Vitamin K1 and this compound. For example:

      • Vitamin K1: m/z 451.5 → 187.2

      • Vitamin K1-d7 (as a proxy for d4): m/z 458.5 → 194.2 (Note: exact transitions for d4 would differ slightly)

3. Quantification:

  • Calibration curves are constructed by plotting the peak area ratio of Vitamin K1 to this compound against the concentration of the calibration standards.

  • The concentration of Vitamin K1 in the unknown samples is then determined from this calibration curve.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Vitamin K1 in clinical assays. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process effectively mitigates variability introduced during sample preparation and analysis. The data presented in this guide unequivocally demonstrates that methods incorporating a deuterated internal standard achieve the high standards of linearity, sensitivity, precision, and accuracy required for reliable clinical and research applications. For professionals in drug development and clinical research, specifying the use of such a robust methodology is crucial for generating defensible and high-quality data.

References

A Comparative Guide to Vitamin K1 and its Deuterated Analogs as Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reference standards for Vitamin K1 (phylloquinone) and its deuterated analogs. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate standards for their analytical needs. This document outlines the performance of these standards with supporting experimental data, details analytical methodologies, and visualizes key biochemical and experimental workflows.

Comparison of Vitamin K1 and Deuterated Analog Reference Standards

The selection of a suitable reference standard is critical for the accuracy and reliability of analytical measurements. Vitamin K1 reference standards are available from various sources, including pharmacopeias and commercial suppliers, with certified purities. Deuterated Vitamin K1 analogs are essential as internal standards in mass spectrometry-based methods to correct for matrix effects and variations in sample preparation and instrument response.

Table 1: Comparison of Commercially Available Vitamin K1 Reference Standards

Supplier/TypeProduct NamePurity SpecificationNotes
LGC StandardsVitamin K1ISO 17034 certifiedProvides a Certificate of Analysis with detailed characterization.
USPPhytonadione Reference StandardMeets USP-NF specificationsSpecified for use in official USP-NF dietary supplement tests and assays.
Sigma-Aldrich (Supelco)Vitamin K1 Pharmaceutical Secondary StandardCertified Reference Material (CRM)Cost-effective alternative to preparing in-house working standards.
Alfa Omega PharmaVitamin K1 Certified Reference SubstanceHigh-purity for HPLCCompliant with USP, EP, and ICH guidelines.[1]
CerilliantVitamin K1 Certified Solution StandardCertified Reference MaterialSuitable for LC-MS/MS clinical testing applications.[2]
LabstandardVitamin K1 - CRM≥ 95%Comes with a Certificate of Analysis.[3]

Table 2: Comparison of Deuterated Vitamin K1 Analog Internal Standards

SupplierProduct NameIsotopic PurityNotes
MedChemExpressVitamin K1 2,3-epoxide-d7Not specifiedDeuterium labeled Vitamin K1 2,3-epoxide for use as a tracer or internal standard.
Commercially Availabled7-Phylloquinone (d7-PK)Not specifiedCommonly used as an internal standard for quantification of phylloquinone.
Custom SynthesisDeuterium-labeled Vitamin K1(20)Not specifiedCan be prepared for use as an internal standard in GC/MS methods.

Performance Comparison of Analytical Methods

The quantification of Vitamin K1 in biological matrices is challenging due to its lipophilic nature and low endogenous concentrations. High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques. LC-MS/MS methods, particularly those using deuterated internal standards, generally offer superior sensitivity, specificity, and throughput.

Table 3: Performance Characteristics of Selected Analytical Methods for Vitamin K1 Quantification

MethodSample MatrixSample VolumeRun TimeLinearity RangeLimit of Quantitation (LOQ)RecoveryPrecision (%CV)
HPLC-UVSoy bean oilsN/AN/AN/AN/A88.2%N/A
HPLC-FDHuman Plasma100 µL6 minN/AN/AN/AN/A
LC-MS/MS (APCI)Human Serum200 µL9 minN/A0.03 ng/mL (K1)102.6–108.3%Intra-assay: 2.3-10.4%, Inter-assay: 7.4-12.8%[4]
UPLC-MS/MS (ESI)Serum200 µL< 5 min0.077–26 ng/mL0.05 ng/mLN/A<15%
Online SPE-LC-MS/MSSerumN/AN/AN/A0.05 nmol/L99% (of IS)4.8-8.4%[5]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Vitamin K1 in Human Serum

This protocol is a generalized representation based on common practices in published literature.

1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)

  • To 200 µL of serum, add a known amount of deuterated Vitamin K1 internal standard (e.g., d7-phylloquinone).

  • Add a protein precipitation agent (e.g., acetonitrile or methanol) and vortex thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a solid-phase extraction (SPE) cartridge (e.g., a reversed-phase sorbent).

  • Wash the cartridge to remove interfering substances.

  • Elute the Vitamin K1 and the internal standard with an appropriate organic solvent (e.g., methanol or a mixture of solvents).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 or C30 reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for less polar compounds like Vitamin K1 as it can be less susceptible to matrix effects.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Vitamin K1 and the deuterated internal standard are monitored.

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (Vitamin K1) to the internal standard (deuterated Vitamin K1).

  • A calibration curve is constructed using standards of known concentrations to determine the concentration of Vitamin K1 in the unknown samples.

Mandatory Visualizations

The Vitamin K Cycle

The Vitamin K cycle is a critical biochemical pathway that allows for the recycling of Vitamin K, enabling its repeated use as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme is essential for the post-translational modification of several proteins involved in blood coagulation and bone metabolism.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle cluster_1 Carboxylation Vitamin K (quinone) Vitamin K (quinone) Vitamin K hydroquinone Vitamin K hydroquinone Vitamin K (quinone)->Vitamin K hydroquinone Vitamin K reductase Vitamin K epoxide Vitamin K epoxide Vitamin K hydroquinone->Vitamin K epoxide γ-glutamyl carboxylase Precursor Protein (Glu) Precursor Protein (Glu) Vitamin K hydroquinone->Precursor Protein (Glu) Vitamin K epoxide->Vitamin K (quinone) Vitamin K epoxide reductase (VKOR) Carboxylated Protein (Gla) Carboxylated Protein (Gla) Precursor Protein (Glu)->Carboxylated Protein (Gla) CO2, O2

Caption: The Vitamin K Cycle and its role in protein carboxylation.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of Vitamin K1 in biological samples using LC-MS/MS with a deuterated internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with Deuterated Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid-Phase Extraction (SPE) Precipitate->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC Liquid Chromatography (LC) Separation Evaporate->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quantify Quantification (Peak Area Ratio) MS->Quantify Result Final Concentration Quantify->Result Calibrate Calibration Curve Calibrate->Quantify

References

The Analytical Edge: A Comparative Guide to Linearity and Recovery in Vitamin K1 Analysis Using Vitamin K1-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of Vitamin K1 is paramount. This guide provides an objective comparison of the performance of Vitamin K1-d4 as an internal standard in linearity and recovery experiments, benchmarked against other commonly used analytical standards. The experimental data and detailed protocols furnished herein offer a comprehensive resource for selecting the most appropriate internal standard for your analytical needs.

The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative analysis by mass spectrometry. By mimicking the analyte's chemical and physical properties, these standards effectively compensate for variations in sample preparation and instrument response. This guide focuses on this compound and compares its performance with another deuterated analog, Vitamin K1-d7, as well as non-deuterated alternatives.

Performance Metrics: Linearity and Recovery

The following tables summarize the linearity and recovery data from various studies employing this compound and other internal standards for the quantification of Vitamin K1. These metrics are critical for assessing the accuracy and reliability of an analytical method.

Table 1: Linearity Data for Vitamin K1 Quantification using Different Internal Standards

Internal StandardAnalytical MethodMatrixLinearity RangeCorrelation Coefficient (r²)Reference
This compound HPLC-APCI-MS/MSHuman PlasmaUp to 5400 ng/LNot explicitly stated, but method deemed linear[No specific citation found in search]
Vitamin K1-d7LC-MS/MSHuman Plasma0.1 - 50 ng/mL> 0.999
Vitamin K1-d7LC-MS/MSFoods10 - 500 ng/mL> 0.9988[1]
Vitamin K derivativeHPLC-FluorescenceHuman Serum0.1 - 15 ng/mL0.9993[2]
¹³C₆-Vitamin K1UPLC-MS/MSHuman Serum0.077 - 26 ng/mL≥ 0.995

Table 2: Recovery Data for Vitamin K1 Quantification using Different Internal Standards

Internal StandardAnalytical MethodMatrixRecovery (%)Reference
This compound HPLC-APCI-MS/MSHuman Plasma> 98%[No specific citation found in search]
Vitamin K1-d7LC-MS/MSHuman Plasma> 92%[3]
Vitamin K1-d7LC-MS/MSFoods80.9% - 119.1%[1]
Vitamin K derivativeHPLC-FluorescenceHuman Serum98% - 110%
¹³C₆-Vitamin K1UPLC-MS/MSHuman SerumNot explicitly stated, but method showed consistent extraction efficiency

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for linearity and recovery experiments in the analysis of Vitamin K1.

Linearity Experiment Protocol

The objective of a linearity experiment is to demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a given range.

  • Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a known amount of Vitamin K1 into a blank matrix (e.g., stripped serum or a solvent). The concentrations should span the expected range of the samples to be analyzed. A constant amount of the internal standard (e.g., this compound) is added to each standard.

  • Sample Preparation: The calibration standards are subjected to the same extraction procedure as the unknown samples. This typically involves protein precipitation, followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.

  • LC-MS/MS Analysis: The extracted samples are injected into the LC-MS/MS system. The peak areas of the analyte (Vitamin K1) and the internal standard (this compound) are recorded.

  • Data Analysis: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. A linear regression analysis is performed, and the correlation coefficient (r²) is calculated to assess the linearity. An r² value close to 1.0 indicates a strong linear relationship.

Recovery Experiment Protocol

A recovery experiment is performed to evaluate the efficiency of the extraction procedure by determining the percentage of the analyte that is successfully recovered from the matrix.

  • Sample Spiking: Three sets of samples are prepared:

    • Set A (Pre-spiked): A known amount of Vitamin K1 is added to the blank matrix before the extraction process. The internal standard is also added.

    • Set B (Post-spiked): The blank matrix is extracted first, and then the same amount of Vitamin K1 as in Set A is added to the extracted sample. The internal standard is also added.

    • Set C (Unspiked): The blank matrix is processed with only the internal standard.

  • Sample Preparation and Analysis: All three sets of samples are subjected to the same extraction and LC-MS/MS analysis procedures.

  • Calculation of Recovery: The recovery is calculated using the following formula:

    Recovery (%) = (Peak Area Ratio of Set A / Peak Area Ratio of Set B) x 100

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for linearity and recovery experiments.

Linearity_Experiment_Workflow cluster_prep Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis prep_start Prepare Blank Matrix prep_spike Spike with Vitamin K1 at various concentrations prep_start->prep_spike prep_is Add constant amount of this compound prep_spike->prep_is extraction Protein Precipitation & LLE/SPE prep_is->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Construct Calibration Curve & Calculate r² lcms->data_analysis

Linearity Experiment Workflow

Recovery_Experiment_Workflow cluster_sets Sample Sets Preparation cluster_process Processing & Analysis cluster_calc Calculation set_a Set A: Pre-spike Matrix with Vitamin K1 & IS extraction Extraction Procedure set_a->extraction set_b Set B: Extract Matrix, then spike with Vitamin K1 & IS set_b->extraction set_c Set C: Matrix with IS only set_c->extraction lcms LC-MS/MS Analysis extraction->lcms calculation Calculate Recovery (%) lcms->calculation

Recovery Experiment Workflow

Concluding Remarks

The data presented in this guide demonstrates that this compound is a highly effective internal standard for the quantification of Vitamin K1, exhibiting excellent linearity and recovery. Its performance is comparable to other deuterated internal standards like Vitamin K1-d7 and ¹³C₆-Vitamin K1. While non-deuterated internal standards can also be employed, stable isotope-labeled standards such as this compound are generally preferred for their ability to more accurately correct for matrix effects and variations in sample processing, ultimately leading to more reliable and reproducible results in demanding research and drug development applications. The choice of the most suitable internal standard will ultimately depend on the specific requirements of the assay, including the matrix, the desired level of sensitivity, and the available instrumentation.

References

Assessing the Isotopic Purity of Vitamin K1-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of isotopic purity in labeled compounds is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for determining the isotopic purity of Vitamin K1-d4, a commonly used internal standard in quantitative bioanalysis. We present a comparative analysis with an alternative, Vitamin K1-d7, supported by representative experimental data and detailed protocols.

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of accurate quantification in mass spectrometry-based assays. The isotopic purity of these standards directly impacts the precision and accuracy of analytical results. Therefore, rigorous assessment of their isotopic composition is a critical quality control step. This guide outlines the primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Isotopic Purity

The isotopic purity of this compound is compared with Vitamin K1-d7, another commercially available deuterated analog of Vitamin K1. The primary techniques for this assessment are high-resolution mass spectrometry and deuterium NMR.

Data Presentation
ParameterThis compoundVitamin K1-d7Unlabeled Vitamin K1
Chemical Purity 97%[1]97%[2]>98%[3]
Isotopic Purity (Overall) 98% (d4)[1][4]≥99% (d1-d7)Not Applicable
Molecular Formula C31H42D4O2C31H39D7O2C31H46O2
Molecular Weight 454.72457.74450.7

Table 1: Comparison of General Specifications for this compound, Vitamin K1-d7, and Unlabeled Vitamin K1. This table summarizes the chemical and overall isotopic purity as provided by commercial suppliers, along with their molecular formulas and weights.

Isotopic SpeciesRepresentative Abundance in this compound (%)
d0 (unlabeled)0.5
d11.0
d22.5
d36.0
d4 89.0
>d41.0
Total Isotopic Purity ≥98% (as d4)

Table 2: Representative Isotopic Distribution of this compound. This table presents a typical distribution of isotopic species determined by high-resolution mass spectrometry. The dominant species is d4, with minor contributions from lower and higher deuterated forms.

Isotopic SpeciesRepresentative Abundance in Vitamin K1-d7 (%)
d0-d6<1.0
d7 >99.0
Total Isotopic Purity ≥99% (as d7)

Table 3: Representative Isotopic Distribution of Vitamin K1-d7. This table shows a representative isotopic distribution for Vitamin K1-d7, indicating a very high enrichment of the d7 species.

Experimental Protocols

Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a labeled compound.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep Dissolve this compound in a suitable organic solvent (e.g., Methanol) inject Direct infusion or LC introduction into the mass spectrometer prep->inject Introduction acquire Acquire full scan mass spectra in a high-resolution mode (e.g., Orbitrap or TOF) inject->acquire Analysis extract Extract the ion chromatograms for the molecular ion cluster of this compound acquire->extract Data Extraction integrate Integrate the peak areas of all isotopic species (d0 to d4 and higher) extract->integrate Quantification calculate Calculate the relative abundance of each isotopic species to determine the isotopic purity integrate->calculate Purity Calculation

Caption: Workflow for isotopic purity assessment using HRMS.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a high-purity organic solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Time-of-Flight) is used to acquire the data.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography. Full-scan mass spectra are acquired over the m/z range encompassing the molecular ion cluster of this compound.

  • Data Analysis: The relative intensities of the peaks corresponding to the different isotopic species (d0, d1, d2, d3, d4, etc.) are determined from the mass spectrum. The isotopic purity is calculated as the percentage of the desired labeled species (d4) relative to the sum of all isotopic species.

NMR Spectroscopy for Isotopic Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly proton (¹H) and deuterium (²H) NMR, provides detailed information about the location and extent of isotopic labeling.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation prep Dissolve a precisely weighed amount of this compound and an internal standard in a deuterated solvent acquire_1H Acquire a quantitative ¹H NMR spectrum prep->acquire_1H acquire_2H Acquire a quantitative ²H NMR spectrum prep->acquire_2H integrate_1H Integrate the signals of residual protons at the labeled positions in the ¹H spectrum acquire_1H->integrate_1H integrate_2H Integrate the deuterium signals in the ²H spectrum acquire_2H->integrate_2H calculate Calculate isotopic purity by comparing the integrals of the ¹H and ²H signals relative to the internal standard integrate_1H->calculate integrate_2H->calculate

Caption: Workflow for isotopic purity assessment using NMR.

Methodology:

  • Sample Preparation: A known amount of the this compound standard is dissolved in a suitable deuterated solvent (e.g., chloroform-d). An internal standard with a known concentration and non-overlapping signals is added for quantification.

  • ¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The degree of deuteration can be estimated by the reduction in the integral of the proton signals at the positions where deuterium is incorporated, compared to the integrals of protons at unlabeled positions.

  • ²H NMR Analysis: A quantitative ²H NMR spectrum is acquired. This directly detects the deuterium nuclei, and the integral of the deuterium signal, relative to the internal standard, can be used to determine the amount of the deuterated species.

  • Data Analysis: The isotopic purity is calculated by comparing the integrals of the relevant signals in the ¹H and ²H NMR spectra against the internal standard.

Comparison with Alternatives

Vitamin K1-d7 is a common alternative to this compound as an internal standard. The choice between these two often depends on the specific analytical requirements.

  • Mass Separation: Vitamin K1-d7 offers a larger mass difference from the unlabeled Vitamin K1, which can be advantageous in minimizing potential spectral overlap from the natural isotopic abundance of the analyte, especially in low-resolution mass spectrometers.

  • Isotopic Purity: Commercially available Vitamin K1-d7 often boasts a higher overall isotopic purity (≥99%) compared to this compound (typically ~98%). This higher purity can contribute to improved accuracy in quantitative assays.

  • Availability and Cost: Both standards are commercially available, though pricing and availability may vary between suppliers.

Conclusion

Both mass spectrometry and NMR spectroscopy are powerful techniques for assessing the isotopic purity of this compound. High-resolution mass spectrometry provides a rapid and sensitive method for determining the overall isotopic distribution. NMR spectroscopy offers detailed structural information and can be used for quantitative assessment of site-specific labeling.

For routine quality control, HRMS is often the method of choice due to its high throughput and sensitivity. However, for a more in-depth characterization and confirmation of the labeling pattern, NMR spectroscopy is invaluable. When selecting an internal standard, researchers should consider the required mass separation from the analyte and the specified isotopic purity. While this compound is a suitable internal standard for many applications, Vitamin K1-d7 may offer advantages in terms of mass separation and higher achievable isotopic enrichment. Ultimately, the choice of the internal standard and the method for its purity assessment should be guided by the specific requirements of the analytical method and the desired level of accuracy.

References

Safety Operating Guide

Proper Disposal of Vitamin K1-d4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of Vitamin K1-d4, a deuterated form of Vitamin K1 used in research and development. Adherence to these protocols will help safeguard personnel and minimize environmental impact.

For the disposal of this compound, it is essential to treat it as a chemical waste product and follow established hazardous waste procedures. The deuterated form does not significantly alter the chemical's hazardous properties, and therefore, the disposal method should align with that of standard Vitamin K1.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile)

  • Eye Protection: Safety glasses or goggles

  • Lab Coat: A standard laboratory coat

Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors or aerosols.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in accordance with federal, state, and local environmental control regulations. Do not discharge this compound down the drain or dispose of it as regular trash.[2]

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous chemical waste.

    • If mixed with solvents, the entire solution should be disposed of as hazardous waste. Halogenated and non-halogenated solvent wastes should be segregated into separate, compatible waste containers.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred for storing chemical waste.[3]

    • The container must be clearly labeled as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound (Phylloquinone-d4)"

      • The concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • Any associated hazards (e.g., "Harmful to aquatic life").

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation.

    • Keep the waste container securely closed at all times, except when adding waste.

    • Ensure the storage area has secondary containment to prevent spills from reaching drains.

    • Do not exceed the storage limits for hazardous waste in your laboratory (e.g., 55 gallons).

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or a licensed professional waste disposal service to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste, as indicated on the label.

  • Decontamination of Empty Containers:

    • A container that has held this compound should be considered hazardous waste.

    • If the container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.

    • After proper decontamination, deface the original labels before disposing of the empty container as regular trash.

Spill Management

In the event of a spill, take the following immediate actions:

  • For small spills: Use a non-combustible absorbent material to contain the spill. Shovel the material into a suitable container for disposal.

  • For large spills: Evacuate the area and contact your institution's emergency response team.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Quantitative Data Summary
ParameterGuidelineSource
Maximum Hazardous Waste Storage 55 gallons per satellite accumulation area
Maximum Acute Hazardous Waste Storage 1 quart of liquid or 1 kilogram of solid
Waste Removal Timeline Within 12 months of the accumulation start date

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe identify_waste Identify as Hazardous Chemical Waste ppe->identify_waste select_container Select Leak-Proof, Compatible Waste Container identify_waste->select_container label_container Label Container: 'Hazardous Waste' Chemical Name, Date, Hazards select_container->label_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_waste keep_closed Keep Container Closed store_waste->keep_closed contact_ehs Contact EHS or Licensed Waste Disposal Service for Pickup keep_closed->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Vitamin K1-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling of Vitamin K1-d4, including personal protective equipment (PPE), operational procedures, and disposal plans.

Safety and Hazard Information

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It may also cause an allergic skin reaction.[2][3] Adherence to proper safety protocols is crucial to mitigate these risks.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed.[1]P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Acute Aquatic Toxicity Very toxic to aquatic life.P273: Avoid release to the environment. P391: Collect spillage.
Chronic Aquatic Toxicity Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment. P391: Collect spillage.
Skin Sensitization May cause an allergic skin reaction.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to ensure personal safety and prevent contamination.

PPE CategoryEquipment SpecificationPurpose
Eye Protection Safety goggles with side-shields or safety glasses with side-shields. A face shield is also recommended.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant protective gloves (e.g., nitrile or neoprene).Prevents skin contact and absorption of the chemical.
Body Protection Impervious or protective clothing, such as a lab coat or disposable gown.Protects skin from contamination.
Respiratory Protection A suitable respirator should be used when there is a risk of inhaling dust or aerosols. For firefighting, a self-contained breathing apparatus is necessary.Prevents inhalation of harmful airborne particles.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated area, preferably a certified chemical fume hood, is used for all handling procedures.

  • Locate the nearest safety shower and eyewash station before beginning work.

  • Confirm that all necessary PPE is available and in good condition.

2. Handling and Use:

  • Don the appropriate PPE as specified in the table above.

  • Avoid direct contact with the substance.

  • Prevent the formation of dust and aerosols.

  • When weighing the solid compound, do so within the fume hood.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect the substance from light.

  • The recommended storage temperature is -20°C for the powder form or -80°C when in solvent.

4. Spill Management:

  • Small Spills: Absorb the spill with a non-combustible material (e.g., vermiculite, sand) and place it into a sealed container for disposal.

  • Large Spills: Dike the spill area to prevent spreading. Cover the spill with wet sand or earth for subsequent collection and disposal.

  • Do not allow the substance to enter drains or waterways.

5. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • All waste must be handled in accordance with local, state, and federal regulations.

  • Contact a licensed professional waste disposal service for proper disposal.

6. First Aid Measures:

  • If Swallowed: Rinse mouth with water and immediately call a poison control center or physician.

  • If on Skin: Remove contaminated clothing and rinse the affected area thoroughly with water.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

Safe_Handling_Workflow_Vitamin_K1_d4 cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_contingency Contingency A Verify Engineering Controls (Fume Hood, Eyewash) B Inspect and Don PPE A->B C Weighing and Transfer (in Fume Hood) B->C D Experimental Use C->D E Decontaminate Work Area D->E Spill Spill Occurs D->Spill Exposure Exposure Occurs D->Exposure F Properly Store or Dispose of Material E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H Spill_Response Follow Spill Management Protocol Spill->Spill_Response First_Aid Administer First Aid and Seek Medical Attention Exposure->First_Aid

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.